molecular formula C21H38N4O8 B1665947 Amastatin CAS No. 67655-94-1

Amastatin

Cat. No.: B1665947
CAS No.: 67655-94-1
M. Wt: 474.5 g/mol
InChI Key: QFAADIRHLBXJJS-ZAZJUGBXSA-N
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Description

Amastatin is a tetrapeptide comprising (2S,3R)-3-amino-2-hydroxy-5-methylhexanoyl, L-valyl, L-valyl and L-aspartic acid units joined in sequence It has a role as a protease inhibitor and an EC 3.4.11.* (aminopeptidase) inhibitor.
This compound has been reported in Streptomyces with data available.
structure;  inhibits aminopeptidase

Properties

IUPAC Name

(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-3-amino-2-hydroxy-5-methylhexanoyl]amino]-3-methylbutanoyl]amino]-3-methylbutanoyl]amino]butanedioic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H38N4O8/c1-9(2)7-12(22)17(28)20(31)25-16(11(5)6)19(30)24-15(10(3)4)18(29)23-13(21(32)33)8-14(26)27/h9-13,15-17,28H,7-8,22H2,1-6H3,(H,23,29)(H,24,30)(H,25,31)(H,26,27)(H,32,33)/t12-,13+,15+,16+,17+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFAADIRHLBXJJS-ZAZJUGBXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(C(=O)NC(C(C)C)C(=O)NC(C(C)C)C(=O)NC(CC(=O)O)C(=O)O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C[C@H]([C@@H](C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC(=O)O)C(=O)O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H38N4O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10987015
Record name N-[2-({2-[(3-Amino-1,2-dihydroxy-5-methylhexylidene)amino]-1-hydroxy-3-methylbutylidene}amino)-1-hydroxy-3-methylbutylidene]aspartic acid
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

474.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

67655-94-1
Record name Amastatin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067655941
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-[2-({2-[(3-Amino-1,2-dihydroxy-5-methylhexylidene)amino]-1-hydroxy-3-methylbutylidene}amino)-1-hydroxy-3-methylbutylidene]aspartic acid
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name L-Aspartic acid, N-[(2S,3R)-3-amino-2-hydroxy-5-methyl-1-oxohexyl]-L-valyl-L-valyl
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Foundational & Exploratory

Amastatin's Mechanism of Action on Leucyl Aminopeptidase: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Leucyl aminopeptidases (LAPs) are a class of exopeptidases that play crucial roles in protein degradation and peptide processing.[1] These enzymes catalyze the hydrolysis of amino acid residues from the N-terminus of proteins and peptides, exhibiting a preference for leucine residues.[1] Given their involvement in various physiological processes, including antigen presentation and the processing of bioactive peptides like oxytocin and vasopressin, LAPs have emerged as attractive targets for therapeutic intervention.[1] Amastatin, a naturally occurring peptide analog, is a potent inhibitor of several aminopeptidases, including leucyl aminopeptidase.[2] This technical guide provides an in-depth exploration of the mechanism of action of this compound on leucyl aminopeptidase, tailored for researchers, scientists, and drug development professionals.

Mechanism of Action of this compound on Leucyl Aminopeptidase

This compound is a slow, tight-binding, competitive, and reversible inhibitor of leucyl aminopeptidase.[3] Its inhibitory action is characterized by a time-dependent increase in inhibition, suggesting a two-step binding mechanism. The initial interaction involves the rapid formation of an enzyme-inhibitor complex, which then undergoes a slower conformational change to a more tightly bound state.

Binding and Interaction with the Active Site

X-ray crystallographic studies of the bovine lens leucyl aminopeptidase (blLAP) in complex with this compound have provided detailed insights into its binding mode.[4] Leucyl aminopeptidases are metalloenzymes, typically containing two zinc ions in their active site that are crucial for catalysis.[4] this compound binds to the active site of leucyl aminopeptidase, with its N-terminal residue occupying the S1 specificity pocket and the adjacent residue in the S1' pocket.[4]

The key interactions between this compound and the active site of blLAP include:

  • Coordination with Zinc Ions: The α-amino group and the α-hydroxyl group of the N-terminal (2S,3R)-3-amino-2-hydroxy-5-methylhexanoyl residue of this compound coordinate with the two zinc ions in the active site.[4] This interaction is critical for the potent inhibition.

  • Hydrogen Bonding: The inhibitor forms several hydrogen bonds with active site residues, further stabilizing the enzyme-inhibitor complex.

  • Hydrophobic Interactions: The side chains of this compound's residues engage in hydrophobic interactions with nonpolar pockets within the active site.

Proposed Catalytic Mechanism and Inhibition

The binding of this compound mimics the transition state of the enzyme-catalyzed peptide hydrolysis.[4] The catalytic mechanism of leucyl aminopeptidase is proposed to proceed through a gem-diolate transition state.[4] Key active site residues, including Asp-255, Arg-336, and Lys-262, play essential roles in this process by acting as a general base, an electrophilic activator, and a proton shuttle, respectively.[4]

This compound inhibits the enzyme by preventing the binding of the natural substrate and stabilizing a transition-state-like conformation. The slow, tight-binding nature of the inhibition is attributed to the conformational changes induced in the enzyme upon inhibitor binding.

Quantitative Data

The inhibitory potency of this compound against various aminopeptidases has been quantified through the determination of inhibition constants (Ki) and half-maximal inhibitory concentrations (IC50). The following table summarizes the available quantitative data for this compound's inhibition of leucyl aminopeptidase and other related aminopeptidases.

EnzymeInhibitorKiIC50Binding Affinity (Kd)Reference
Cytosolic Leucine AminopeptidaseThis compound30 nM--[3]
Aminopeptidase MThis compound1.9 x 10⁻⁸ M--[3]
Aeromonas AminopeptidaseThis compound0.26 nM--[3]
Leucyl Aminopeptidase (general)This compoundKi values ranging from 3.0 x 10⁻⁸ to 2.5 x 10⁻¹⁰ M for three different aminopeptidases--

Note: Specific IC50 and binding affinity data for this compound with purified leucyl aminopeptidase are not consistently reported in the literature. The Ki values indicate a high affinity of this compound for these enzymes.

Experimental Protocols

Enzyme Kinetics Assay for Leucyl Aminopeptidase Inhibition by this compound

This protocol outlines a general procedure for determining the kinetic parameters of this compound inhibition of leucyl aminopeptidase using a continuous spectrophotometric assay.

Materials:

  • Purified leucyl aminopeptidase

  • This compound

  • Leucine-p-nitroanilide (LpNA) or another suitable chromogenic or fluorogenic substrate

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, containing a divalent cation like MnCl₂ or MgCl₂)

  • Spectrophotometer or microplate reader capable of measuring absorbance at the appropriate wavelength for the chosen substrate.

Procedure:

  • Enzyme and Inhibitor Preparation: Prepare stock solutions of leucyl aminopeptidase and this compound in the assay buffer.

  • Assay Setup: In a microplate or cuvette, set up reactions containing the assay buffer, varying concentrations of this compound, and a fixed concentration of the enzyme.

  • Pre-incubation: Pre-incubate the enzyme with this compound for different time intervals (e.g., 0, 5, 10, 20, 30 minutes) at a constant temperature (e.g., 25°C or 37°C) to account for the slow-binding inhibition.

  • Reaction Initiation: Initiate the enzymatic reaction by adding the substrate (LpNA) to the wells/cuvettes.

  • Data Acquisition: Monitor the increase in absorbance over time at the appropriate wavelength (e.g., 405 nm for p-nitroaniline release from LpNA).

  • Data Analysis:

    • Calculate the initial reaction velocities (rates) from the linear portion of the progress curves.

    • Plot the reaction velocity against the this compound concentration to determine the IC50 value.

    • To determine the mode of inhibition and the Ki value, perform the assay with varying concentrations of both the substrate and this compound.

    • Analyze the data using Michaelis-Menten and Lineweaver-Burk plots. For slow, tight-binding inhibitors, more complex kinetic models may be necessary to accurately determine the kinetic parameters.

X-ray Crystallography of Leucyl Aminopeptidase in Complex with this compound

This protocol provides a general workflow for the structural determination of the leucyl aminopeptidase-Amastatin complex.

Materials:

  • Highly purified and concentrated leucyl aminopeptidase

  • This compound

  • Crystallization screening kits

  • Cryoprotectant solutions

  • X-ray diffraction equipment (synchrotron source is recommended for high-resolution data collection)

Procedure:

  • Complex Formation: Incubate the purified leucyl aminopeptidase with a molar excess of this compound to ensure complete binding.

  • Crystallization:

    • Set up crystallization trials using various techniques such as hanging drop or sitting drop vapor diffusion.

    • Screen a wide range of crystallization conditions (precipitants, pH, temperature, and additives) to identify conditions that yield well-diffracting crystals of the enzyme-inhibitor complex.

  • Crystal Harvesting and Cryo-cooling:

    • Carefully harvest the crystals from the crystallization drops.

    • Soak the crystals in a cryoprotectant solution to prevent ice formation during data collection at cryogenic temperatures.

    • Flash-cool the crystals in liquid nitrogen.

  • X-ray Diffraction Data Collection:

    • Mount the cryo-cooled crystal on the X-ray beamline.

    • Collect a complete diffraction dataset by rotating the crystal in the X-ray beam.

  • Structure Determination and Refinement:

    • Process the diffraction data to obtain the reflection intensities.

    • Solve the crystal structure using molecular replacement, using the known structure of the native leucyl aminopeptidase as a search model.[4]

    • Build the atomic model of the enzyme-inhibitor complex into the electron density map.

    • Refine the model against the diffraction data to obtain a high-resolution and accurate structure.

  • Structural Analysis: Analyze the final structure to identify the detailed interactions between this compound and the active site residues of leucyl aminopeptidase.

Signaling Pathways and Logical Relationships

Leucyl aminopeptidases are involved in various cellular processes, and their inhibition by this compound can have downstream effects on signaling pathways.

Angiotensin Signaling Pathway

Leucyl aminopeptidase (also known as aminopeptidase A in this context) plays a role in the renin-angiotensin system (RAS) by converting angiotensin II to angiotensin III.[2][5][6] Angiotensin III is a potent effector molecule in the brain, involved in the regulation of blood pressure and fluid balance.[5][6] this compound, by inhibiting this conversion, can modulate the activity of the RAS.[2][5][6]

Angiotensin_Pathway Angiotensinogen Angiotensinogen Renin Renin AngiotensinI Angiotensin I Renin->AngiotensinI ACE ACE AngiotensinII Angiotensin II ACE->AngiotensinII LAP Leucyl Aminopeptidase (Aminopeptidase A) AngiotensinII->LAP AngiotensinIII Angiotensin III LAP->AngiotensinIII AT_Receptors AT1/AT2 Receptors AngiotensinIII->AT_Receptors Physiological_Effects Physiological Effects (e.g., Vasoconstriction) AT_Receptors->Physiological_Effects This compound This compound This compound->LAP Inhibits

Caption: Angiotensin signaling pathway and this compound inhibition.

Experimental Workflow for Characterizing this compound Inhibition

The following diagram illustrates a comprehensive workflow for the characterization of this compound as an inhibitor of leucyl aminopeptidase.

Inhibition_Workflow cluster_Initial_Screening Initial Screening cluster_Kinetic_Characterization Kinetic Characterization cluster_Structural_Studies Structural Studies cluster_Cellular_and_In_Vivo Cellular and In Vivo Studies Primary_Assay Primary Enzyme Assay (e.g., Spectrophotometric) Dose_Response Dose-Response Curve Primary_Assay->Dose_Response IC50 IC50 Determination Dose_Response->IC50 Kinetics Enzyme Kinetics Studies (Vary [S] and [I]) IC50->Kinetics Mode_of_Inhibition Determine Mode of Inhibition (Competitive, etc.) Kinetics->Mode_of_Inhibition Slow_Binding Investigate Slow-Binding Kinetics Kinetics->Slow_Binding Ki Calculate Ki Mode_of_Inhibition->Ki Crystallography X-ray Crystallography Ki->Crystallography Binding_Mode Elucidate Binding Mode Crystallography->Binding_Mode Cell_Based_Assays Cell-Based Assays Binding_Mode->Cell_Based_Assays Pathway_Analysis Signaling Pathway Analysis Cell_Based_Assays->Pathway_Analysis In_Vivo_Models In Vivo Models Pathway_Analysis->In_Vivo_Models Catalytic_Mechanism cluster_Enzyme Leucyl Aminopeptidase Active Site Enzyme Enzyme + Substrate Transition_State gem-diolate Transition State Enzyme->Transition_State Catalysis Inhibited_Complex Stable Enzyme-Inhibitor Complex Enzyme->Inhibited_Complex Binding Products Enzyme + Products Transition_State->Products Inhibitor This compound (Transition State Analog) Inhibitor->Inhibited_Complex Inhibited_Complex->Enzyme Slow Dissociation

References

Amastatin: A Technical Guide to its Inhibitory Constant (Ki)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Amastatin is a naturally occurring peptide derivative isolated from Streptomyces sp. ME 98-M3 that acts as a competitive and reversible inhibitor of several aminopeptidases. Its structure, (2S,3R)-3-amino-2-hydroxy-5-methylhexanoyl-L-valyl-L-valyl-L-aspartic acid, allows it to effectively block the active sites of these enzymes. This compound is a slow, tight-binding inhibitor, a characteristic that is significant in its mechanism of action.[1] This technical guide provides an in-depth overview of the inhibitory constant (Ki) of this compound against various aminopeptidases, the experimental protocols for its determination, and relevant biological pathways.

Data Presentation: Inhibitory Constant (Ki) of this compound

The inhibitory constant (Ki) is a measure of the binding affinity of an inhibitor to an enzyme. A lower Ki value indicates a higher affinity and, therefore, a more potent inhibitor. The Ki of this compound has been determined for several aminopeptidases, as summarized in the table below.

EnzymeEC NumberKi ValueNotes
Aeromonas Aminopeptidase3.4.11.100.26 nM[2]Slow, tight binding[1]
Cytosolic Leucine Aminopeptidase3.4.11.130 nM[2]Slow, tight binding[1]
Microsomal Aminopeptidase (Aminopeptidase M/N)3.4.11.252 nM[2]Slow, tight binding[1]
Aminopeptidase A (Glutamyl Aminopeptidase)3.4.11.7250 nM[3]Competitive inhibition[3]
Aminopeptidase M-19 nM[4]Slow-binding, competitive inhibitor[4]

Experimental Protocols for Ki Determination

The determination of the inhibitory constant (Ki) for this compound involves a series of enzyme kinetic assays. While specific parameters may vary depending on the enzyme and substrate used, the general methodology follows a standardized procedure.

Materials and Reagents
  • Enzyme: Purified target aminopeptidase (e.g., Leucine Aminopeptidase).

  • Substrate: A specific chromogenic or fluorogenic substrate for the target enzyme (e.g., L-leucine-p-nitroanilide).

  • Inhibitor: this compound hydrochloride.

  • Buffer: A buffer solution that maintains the optimal pH for enzyme activity (e.g., Tris-HCl buffer).

  • Spectrophotometer or Microplate Reader: To measure the rate of product formation.

  • Ancillary equipment: Pipettes, cuvettes or microplates, and a temperature-controlled incubation chamber.

General Procedure
  • Enzyme and Substrate Concentration Optimization:

    • Determine the optimal concentration of the enzyme and substrate to be used in the assay. This is typically done by performing initial rate measurements at varying concentrations to establish Michaelis-Menten kinetics.

  • Preparation of Reagents:

    • Prepare stock solutions of the enzyme, substrate, and this compound in the appropriate buffer.

    • Create a series of dilutions of this compound to test a range of inhibitor concentrations.

  • Enzyme Inhibition Assay:

    • In a reaction vessel (cuvette or microplate well), combine the buffer, a fixed concentration of the enzyme, and varying concentrations of this compound.

    • Incubate the enzyme-inhibitor mixture for a predetermined period to allow for binding.

    • Initiate the enzymatic reaction by adding a fixed concentration of the substrate.

    • Monitor the rate of product formation over time by measuring the change in absorbance or fluorescence at a specific wavelength.

  • Data Analysis:

    • Calculate the initial reaction velocities (V₀) for each inhibitor concentration.

    • Plot the reaction velocities against the substrate concentration in the presence and absence of the inhibitor.

    • To determine the Ki value, the data can be analyzed using various methods, including Lineweaver-Burk plots, Dixon plots, or non-linear regression analysis of the Michaelis-Menten equation. For competitive inhibitors like this compound, the Ki can be calculated from the apparent Km observed at different inhibitor concentrations.

Visualizations

This compound's Role in the Renin-Angiotensin System

This compound's inhibitory action on Aminopeptidase A plays a crucial role in the renin-angiotensin system by preventing the conversion of Angiotensin II to Angiotensin III.[5] This action can have significant physiological effects.[6]

Inhibition of Angiotensin II Conversion by this compound Angiotensinogen Angiotensinogen Renin Renin Angiotensinogen->Renin AngiotensinI Angiotensin I Renin->AngiotensinI ACE ACE AngiotensinI->ACE AngiotensinII Angiotensin II ACE->AngiotensinII AminopeptidaseA Aminopeptidase A AngiotensinII->AminopeptidaseA AngiotensinIII Angiotensin III AminopeptidaseA->AngiotensinIII This compound This compound This compound->AminopeptidaseA Inhibits

Caption: Inhibition of Angiotensin II to Angiotensin III conversion by this compound.

Experimental Workflow for Ki Determination

The following diagram illustrates the general workflow for determining the inhibitory constant (Ki) of an enzyme inhibitor like this compound.

General Experimental Workflow for Ki Determination cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Reagents Prepare Enzyme, Substrate, and Inhibitor (this compound) Solutions Dilutions Create Serial Dilutions of Inhibitor Reagents->Dilutions Incubate Incubate Enzyme with Varying Inhibitor Concentrations Dilutions->Incubate React Initiate Reaction with Substrate Incubate->React Measure Monitor Reaction Rate (e.g., Spectrophotometry) React->Measure Calculate Calculate Initial Velocities (V₀) Measure->Calculate Plot Plot Data (e.g., Lineweaver-Burk) Calculate->Plot Determine Determine Ki Value Plot->Determine

Caption: A generalized workflow for determining the Ki of an enzyme inhibitor.

References

Amastatin: A Technical Guide to a Competitive Reversible Aminopeptidase Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Amastatin is a naturally occurring peptide derivative isolated from Streptomyces sp. ME 98-M3.[1] It functions as a potent, competitive, and reversible inhibitor of a range of aminopeptidases.[1] Its chemical structure is (2S,3R)-3-amino-2-hydroxy-5-methylhexanoyl-L-valyl-L-valyl-L-aspartic acid.[1][2] this compound is a valuable tool in biochemical research for studying the roles of various aminopeptidases in physiological and pathological processes. This guide provides an in-depth overview of its mechanism of action, inhibitory profile, and relevant experimental methodologies.

Mechanism of Action

This compound exhibits a "slow, tight binding" inhibition mechanism against several aminopeptidases.[2][3][4] This characteristic implies a two-step process: an initial rapid, reversible binding to the enzyme's active site, followed by a slower conformational change that results in a more stable enzyme-inhibitor complex.[5] This behavior suggests that this compound acts as a transition state analog, mimicking the tetrahedral intermediate formed during peptide bond hydrolysis.[3] The (2S)-hydroxyl group of the this compound molecule is crucial for the stabilization of the initial enzyme-inhibitor collision complex.[2]

The inhibition by this compound is competitive, meaning it binds to the same active site as the natural substrate.[1][6] The potency of inhibition can be influenced by the peptide chain length of the inhibitor, with longer chains sometimes leading to a slower, more potent binding process.[2]

Competitive inhibition of aminopeptidase by this compound.

Quantitative Inhibitory Data

This compound has been shown to inhibit a variety of aminopeptidases with high affinity. The inhibitory constants (Ki) and 50% inhibitory concentrations (IC50) vary depending on the specific enzyme and the experimental conditions.

EnzymeOrganism/Tissue SourceKi ValueReference
Aeromonas AminopeptidaseAeromonas proteolytica0.26 nM[4]
Cytosolic Leucine Aminopeptidase30 nM[4]
Microsomal Aminopeptidase (Aminopeptidase N)52 nM[4]
Aminopeptidase M (AP-M)19 nM[2]
Aminopeptidase APig Kidney250 nM[6]

Note: Ki values can vary between studies due to different experimental conditions.

EnzymeIC50 ValueCommentsReference
Aminopeptidase N (AP-N)Potent inhibitorPre-incubation increases potency, indicating slow, tight-binding.[5]
Peptidase T (PepT)Low nanomolar rangeHigher affinity than bestatin.[7]

Experimental Protocols

Aminopeptidase Inhibition Assay

This protocol outlines a general method for determining the inhibitory activity of this compound against a specific aminopeptidase using a chromogenic or fluorogenic substrate.

Materials:

  • Purified aminopeptidase

  • This compound hydrochloride

  • Appropriate chromogenic or fluorogenic substrate (e.g., L-Leucine-p-nitroanilide for Leucine Aminopeptidase, L-Glutamic acid β-naphthylamide for Aminopeptidase A)

  • Assay buffer (e.g., Tris-HCl, phosphate buffer at optimal pH for the enzyme)

  • Microplate reader

  • 96-well microplates

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of this compound in the assay buffer.

    • Prepare a series of dilutions of this compound to be tested.

    • Prepare a stock solution of the substrate in an appropriate solvent and dilute to the desired final concentration in the assay buffer.

    • Dilute the enzyme to the working concentration in the assay buffer.

  • Assay Setup:

    • In a 96-well plate, add the following to each well:

      • Assay buffer

      • This compound solution at various concentrations (or buffer for control)

      • Enzyme solution

    • Pre-incubate the enzyme with this compound for a specific period (e.g., 10-30 minutes) at the optimal temperature for the enzyme to allow for slow binding.[5]

  • Initiation of Reaction:

    • Add the substrate solution to each well to start the reaction.

  • Measurement:

    • Immediately measure the absorbance or fluorescence at regular intervals using a microplate reader. The wavelength will depend on the substrate used.

  • Data Analysis:

    • Calculate the initial reaction velocity (V₀) for each this compound concentration from the linear portion of the progress curves.

    • Plot the percentage of inhibition versus the logarithm of the this compound concentration.

    • Determine the IC50 value, which is the concentration of this compound that causes 50% inhibition of the enzyme activity.

    • To determine the Ki value and the type of inhibition, perform kinetic analyses by measuring the reaction velocities at various substrate and inhibitor concentrations and fitting the data to appropriate enzyme kinetic models (e.g., Michaelis-Menten, Lineweaver-Burk).[8]

Experimental_Workflow start Start prep Prepare Reagents (Enzyme, Substrate, this compound) start->prep setup Set up Assay Plate (Buffer, this compound, Enzyme) prep->setup preincubate Pre-incubate Enzyme and Inhibitor setup->preincubate add_substrate Add Substrate to Initiate Reaction preincubate->add_substrate measure Measure Absorbance/Fluorescence Over Time add_substrate->measure analyze Calculate V₀ and % Inhibition measure->analyze determine Determine IC50 and Ki analyze->determine end End determine->end

Workflow for determining the inhibitory activity of this compound.

Role in Signaling Pathways: The Renin-Angiotensin System

This compound's inhibitory action on specific aminopeptidases has significant implications for certain signaling pathways, most notably the Renin-Angiotensin System (RAS), which is crucial for blood pressure regulation.

Aminopeptidase A (APA) is a key enzyme in the brain's RAS, responsible for the conversion of Angiotensin II (AII) to Angiotensin III (AIII).[9][10] this compound is an effective inhibitor of APA.[11] By blocking this conversion, this compound can modulate the downstream effects of the RAS.[10] For instance, in experimental models, this compound has been shown to diminish or block the neuronal activity dependent on Angiotensin II.[10] This makes this compound a critical tool for investigating the specific roles of Angiotensin II and Angiotensin III in the central nervous system.[9][10]

Renin_Angiotensin_System cluster_enzymes Enzymes Angiotensinogen Angiotensinogen AngI Angiotensin I Angiotensinogen->AngI  Renin AngII Angiotensin II AngI->AngII  ACE AngIII Angiotensin III AngII->AngIII  APA Inactive Inactive Peptides AngIII->Inactive  APN Renin Renin ACE ACE APA Aminopeptidase A (APA) APN Aminopeptidase N (APN) This compound This compound This compound->APA Inhibits

Inhibition of Aminopeptidase A by this compound in the RAS pathway.

Conclusion

This compound remains an indispensable tool for researchers in the fields of enzymology, pharmacology, and neuroscience. Its well-characterized mechanism as a competitive, reversible, and slow, tight-binding inhibitor of various aminopeptidases allows for the precise dissection of their roles in complex biological systems. The quantitative data on its inhibitory constants and the established experimental protocols provide a solid foundation for its use in a laboratory setting. Furthermore, its ability to modulate critical signaling pathways like the Renin-Angiotensin System highlights its importance in the development of novel therapeutic strategies.

References

Amastatin from Streptomyces: A Technical Guide to its Natural Source and Isolation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Amastatin, a potent and reversible inhibitor of aminopeptidases, stands as a significant natural product derived from actinomycetes. Its discovery has paved the way for further research into enzyme inhibition and its potential therapeutic applications. This technical guide provides an in-depth overview of the natural source of this compound, detailed methodologies for its isolation and purification from Streptomyces species, and an exploration of its biosynthetic pathway.

Natural Source of this compound

This compound is a tetrapeptide metabolite produced by various strains of the genus Streptomyces, a group of Gram-positive bacteria renowned for their prolific production of secondary metabolites with diverse biological activities. The first reported isolation of this compound was from a strain of actinomycete, and it was subsequently identified as a product of Streptomyces sp. ME 98-M3.

Fermentation and Production of this compound

The production of this compound is typically achieved through submerged fermentation of the producing Streptomyces strain. Optimization of fermentation parameters is crucial for maximizing the yield of the target compound.

Culture Media and Conditions

Various culture media can be employed for the cultivation of Streptomyces sp. for this compound production. A typical production medium might consist of a carbon source (e.g., glucose, starch), a nitrogen source (e.g., soybean meal, yeast extract, peptone), and essential minerals. The fermentation is generally carried out under aerobic conditions with controlled temperature and pH to ensure optimal growth and metabolite production.

Table 1: Exemplary Fermentation Parameters for this compound Production

ParameterRecommended Range
Temperature28-30°C
pH6.8-7.2
Agitation150-250 rpm
Aeration1-1.5 vvm (volume of air per volume of medium per minute)
Incubation Time5-7 days

Isolation and Purification of this compound

The isolation and purification of this compound from the fermentation broth involves a multi-step process designed to separate the target peptide from other cellular components and metabolites.

Experimental Protocol for this compound Isolation

Step 1: Separation of Biomass and Supernatant

  • Following fermentation, the culture broth is centrifuged at 8,000-10,000 x g for 15-20 minutes to separate the microbial biomass (pellet) from the culture supernatant.

Step 2: Solvent Extraction

  • The supernatant, which contains the secreted this compound, is subjected to solvent extraction. Due to the polar nature of this compound, polar organic solvents such as n-butanol or ethyl acetate are effective for extraction.

  • The supernatant is mixed with an equal volume of the chosen solvent and agitated vigorously. The organic and aqueous layers are then separated. This process is typically repeated multiple times to ensure complete extraction.

Step 3: Concentration

  • The pooled organic extracts are concentrated under reduced pressure using a rotary evaporator to remove the solvent, resulting in a crude extract containing this compound.

Step 4: Chromatographic Purification

  • The crude extract is further purified using a series of chromatographic techniques.

    • Silica Gel Column Chromatography: The crude extract is loaded onto a silica gel column and eluted with a gradient of solvents, such as a chloroform-methanol mixture. Fractions are collected and tested for aminopeptidase inhibitory activity to identify those containing this compound.

    • Ion-Exchange Chromatography: Fractions enriched with this compound can be further purified using ion-exchange chromatography. Given the presence of a free carboxylic acid group in the aspartic acid residue, an anion-exchange resin is suitable.

    • High-Performance Liquid Chromatography (HPLC): The final purification step often involves reversed-phase HPLC (RP-HPLC). A C18 column is commonly used with a gradient of acetonitrile in water (often with a small percentage of trifluoroacetic acid) as the mobile phase. This step yields highly purified this compound.

Table 2: Summary of a Typical this compound Purification Scheme

StepMethodStationary PhaseMobile Phase (Example)
1Solvent Extraction-n-Butanol or Ethyl Acetate
2Silica Gel ChromatographySilica Gel 60Chloroform:Methanol gradient
3Ion-Exchange ChromatographyDEAE-SephadexNaCl gradient in Tris-HCl buffer
4RP-HPLCC18Acetonitrile/Water gradient with 0.1% TFA

Biosynthesis of this compound

This compound is a non-ribosomal peptide, meaning its synthesis is not directed by mRNA templates on ribosomes. Instead, it is assembled by a large, multi-domain enzymatic complex known as a Non-Ribosomal Peptide Synthetase (NRPS).

Precursor Amino Acids

The biosynthesis of this compound utilizes specific amino acid precursors which are activated and incorporated by the NRPS machinery. The constituent amino acids of this compound are:

  • (2S,3R)-3-amino-2-hydroxy-5-methylhexanoic acid (a non-proteinogenic amino acid)

  • L-Valine

  • L-Valine

  • L-Aspartic acid

The biosynthesis of these precursors follows standard metabolic pathways within the Streptomyces cell. For instance, L-valine and L-aspartic acid are derived from intermediates of the citric acid cycle.

Non-Ribosomal Peptide Synthetase (NRPS) Machinery

The this compound NRPS is a modular enzyme, with each module responsible for the recognition, activation, and incorporation of a specific amino acid into the growing peptide chain. A typical NRPS module consists of three core domains:

  • Adenylation (A) domain: Selects and activates the specific amino acid substrate as an aminoacyl adenylate.

  • Thiolation (T) or Peptidyl Carrier Protein (PCP) domain: Covalently binds the activated amino acid via a thioester linkage to its 4'-phosphopantetheine prosthetic group.

  • Condensation (C) domain: Catalyzes the formation of the peptide bond between the amino acid tethered to its own T domain and the growing peptide chain attached to the T domain of the preceding module.

The specific gene cluster encoding the this compound NRPS in Streptomyces sp. ME 98-M3 has not been fully elucidated in publicly available literature. However, based on the structure of this compound, a four-module NRPS is predicted to be responsible for its synthesis.

Quantitative Data

Visualizations

Experimental Workflow for this compound Isolation

Amastatin_Isolation_Workflow cluster_fermentation Fermentation cluster_extraction Extraction cluster_purification Purification Fermentation Streptomyces sp. Culture Centrifugation Centrifugation Fermentation->Centrifugation Supernatant Supernatant Centrifugation->Supernatant Biomass Biomass (discarded) Centrifugation->Biomass SolventExtraction Solvent Extraction (e.g., n-Butanol) Supernatant->SolventExtraction OrganicPhase Organic Phase SolventExtraction->OrganicPhase AqueousPhase Aqueous Phase (discarded) SolventExtraction->AqueousPhase Concentration Concentration (Rotary Evaporation) OrganicPhase->Concentration CrudeExtract Crude this compound Extract Concentration->CrudeExtract SilicaGel Silica Gel Chromatography CrudeExtract->SilicaGel EnrichedFractions This compound-Enriched Fractions SilicaGel->EnrichedFractions IonExchange Ion-Exchange Chromatography EnrichedFractions->IonExchange FurtherPurified Further Purified Fractions IonExchange->FurtherPurified RPHPLC Reversed-Phase HPLC FurtherPurified->RPHPLC Purethis compound Pure this compound RPHPLC->Purethis compound

Caption: Workflow for the isolation and purification of this compound.

Proposed this compound Biosynthesis Signaling Pathway

Amastatin_Biosynthesis cluster_precursors Precursor Supply cluster_nrps Non-Ribosomal Peptide Synthetase (NRPS) cluster_release Product Release AA_precursors Amino Acid Precursors ((2S,3R)-3-amino-2-hydroxy-5-methylhexanoic acid, L-Val, L-Val, L-Asp) NRPS Module 1 (AHMHA) Module 2 (Val) Module 3 (Val) Module 4 (Asp) AA_precursors->NRPS:m1 Activation & Loading NRPS:m1->NRPS:m2 NRPS:m2->NRPS:m3 NRPS:m3->NRPS:m4 TE_domain Thioesterase (TE) Domain NRPS:m4->TE_domain Chain Termination This compound This compound TE_domain->this compound Hydrolysis/Release

Caption: Proposed non-ribosomal synthesis of this compound.

Conclusion

The isolation of this compound from Streptomyces provides a classic example of natural product discovery from microbial sources. Understanding the intricacies of its fermentation, isolation, and biosynthetic pathway is essential for researchers aiming to produce this valuable compound for further investigation and potential therapeutic development. The detailed protocols and conceptual frameworks presented in this guide offer a solid foundation for such endeavors. Further research into the genetic basis of this compound biosynthesis could open avenues for metabolic engineering to enhance its production and generate novel analogs.

Amastatin's Crucial Role in Preventing Enkephalin Degradation: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Endogenous enkephalins, critical neurotransmitters in pain modulation and other physiological processes, are rapidly degraded by a variety of peptidases, limiting their therapeutic potential. Amastatin, a potent and specific inhibitor of several aminopeptidases, has emerged as a key pharmacological tool for preventing enkephalin degradation, thereby prolonging their analgesic and other central nervous system effects. This technical guide provides an in-depth analysis of this compound's mechanism of action, its inhibitory profile against key enkephalin-degrading enzymes, detailed experimental protocols for assessing its efficacy, and a visual representation of the relevant biological pathways and experimental workflows.

Introduction: The Enkephalin System and its Regulation

Enkephalins are endogenous opioid pentapeptides that play a pivotal role in nociception, mood regulation, and autonomic control. Their physiological effects are mediated through binding to opioid receptors, primarily the δ- and μ-opioid receptors. However, the in vivo half-life of enkephalins is extremely short due to rapid enzymatic degradation in the synaptic cleft. This rapid inactivation is a major hurdle in harnessing the therapeutic potential of these endogenous analgesics.

A diverse group of enzymes, collectively known as enkephalinases, are responsible for this rapid breakdown. These include aminopeptidases, which cleave the N-terminal tyrosine residue, and dipeptidyl peptidases. This compound, a naturally occurring, competitive, and reversible inhibitor of aminopeptidases, has been instrumental in elucidating the role of these enzymes in enkephalin metabolism. By inhibiting key aminopeptidases, this compound effectively protects enkephalins from degradation, leading to an enhancement of their physiological effects.

This compound's Mechanism of Action and Target Enzymes

This compound is a slow, tight-binding, and competitive inhibitor of several aminopeptidases. Its structure mimics the transition state of the peptide substrate, allowing it to bind with high affinity to the active site of the enzyme. The primary targets of this compound relevant to enkephalin degradation are:

  • Aminopeptidase N (APN/CD13): A membrane-bound zinc metallopeptidase that is a major enzyme responsible for the hydrolysis of the N-terminal amino acid from enkephalins.

  • Aminopeptidase A (APA): Another membrane-bound aminopeptidase that can contribute to enkephalin degradation.

  • Leucyl/Cystinyl Aminopeptidase (LNPEP): Also known as oxytocinase, this enzyme also displays enkephalin-degrading activity.

Notably, this compound does not significantly inhibit Dipeptidyl Peptidase III (DPP III), another enzyme implicated in enkephalin metabolism[1]. This selectivity makes this compound a valuable tool for dissecting the specific contributions of aminopeptidases to the overall process of enkephalin inactivation.

Quantitative Analysis of this compound's Inhibitory Activity

The potency of this compound as an inhibitor of enkephalin-degrading enzymes is quantified by its inhibition constant (Ki) and its half-maximal inhibitory concentration (IC50). Lower values indicate greater inhibitory potency.

Enzyme TargetInhibitorKi ValueIC50 ValueSource Organism/Cell Line
Aminopeptidase M (AP-M / APN)This compound1.9 x 10-8 M-Not Specified
Microsomal AminopeptidaseThis compound52 nM-Not Specified[2]
Cytosolic Leucine AminopeptidaseThis compound30 nM-Not Specified[2]
Aeromonas AminopeptidaseThis compound0.26 nM-Aeromonas proteolytica[2]
Aminopeptidase AThis compound2.5 x 10-7 M-Pig Kidney[3]
Enkephalin-hydrolyzing AminopeptidaseThis compound-8 µMNeuroblastoma (N1E-115) cells
Enkephalin-hydrolyzing AminopeptidaseThis compound-~1 µM (maximal inhibition)Rat Vas Deferens

Table 1: Summary of quantitative data on this compound's inhibitory activity against various aminopeptidases.

Experimental Protocols

This section provides detailed methodologies for key experiments to assess the role of this compound in inhibiting enkephalin degradation.

In Vitro Enzyme Inhibition Assay

Objective: To determine the inhibitory potency (Ki or IC50) of this compound against a purified or recombinant enkephalin-degrading aminopeptidase.

Materials:

  • Purified or recombinant aminopeptidase (e.g., Aminopeptidase N).

  • Met-enkephalin or Leu-enkephalin substrate.

  • This compound hydrochloride.

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • High-Performance Liquid Chromatography (HPLC) system with a C18 reversed-phase column.

  • UV or electrochemical detector.

  • Mobile phase for HPLC (e.g., a gradient of acetonitrile in water with 0.1% trifluoroacetic acid).

Procedure:

  • Enzyme Preparation: Prepare a stock solution of the aminopeptidase in the assay buffer. The final concentration will depend on the specific activity of the enzyme.

  • Substrate Preparation: Prepare a stock solution of enkephalin in the assay buffer.

  • Inhibitor Preparation: Prepare a series of dilutions of this compound in the assay buffer.

  • Enzyme Reaction: a. In a microcentrifuge tube, combine the assay buffer, the enzyme solution, and the this compound solution (or buffer for the control). b. Pre-incubate the mixture at 37°C for a specified time (e.g., 10 minutes) to allow the inhibitor to bind to the enzyme. c. Initiate the reaction by adding the enkephalin substrate. d. Incubate the reaction mixture at 37°C for a defined period (e.g., 15-30 minutes), ensuring the reaction is in the linear range.

  • Reaction Termination: Stop the reaction by adding a quenching solution, such as 1 M HCl or by flash-freezing in liquid nitrogen.

  • HPLC Analysis: a. Centrifuge the terminated reaction mixtures to pellet any precipitated protein. b. Inject a defined volume of the supernatant onto the C18 HPLC column. c. Elute the enkephalin and its degradation products (e.g., Tyrosine) using a suitable mobile phase gradient. d. Detect the separated compounds using a UV detector (at ~214 nm or 280 nm) or an electrochemical detector.

  • Data Analysis: a. Quantify the peak areas of the remaining enkephalin and the formed degradation product. b. Calculate the percentage of inhibition for each this compound concentration compared to the control (no inhibitor). c. Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the IC50 value. d. To determine the Ki value, perform the assay at multiple substrate concentrations and analyze the data using Michaelis-Menten kinetics and appropriate inhibition models (e.g., Dixon or Lineweaver-Burk plots).

Analysis of Endogenous Enkephalin Degradation in Brain Tissue Slices

Objective: To assess the effect of this compound on the degradation of endogenous enkephalins released from brain tissue.

Materials:

  • Rat or mouse brain tissue (e.g., striatum).

  • Artificial cerebrospinal fluid (aCSF).

  • High potassium (e.g., 50 mM KCl) aCSF for depolarization.

  • This compound hydrochloride.

  • HPLC system with electrochemical detection for enhanced sensitivity.

  • Microdialysis equipment (optional, for in vivo studies).

Procedure:

  • Tissue Preparation: a. Euthanize the animal according to approved protocols. b. Rapidly dissect the brain region of interest (e.g., striatum) in ice-cold aCSF. c. Prepare thin tissue slices (e.g., 300-400 µm) using a vibratome.

  • Incubation and Stimulation: a. Pre-incubate the brain slices in oxygenated aCSF at 37°C. b. Add this compound to the incubation medium at the desired concentration (a control group will have no this compound). c. After a pre-incubation period, stimulate the release of endogenous enkephalins by switching to high-potassium aCSF. d. Collect the superfusate at specific time points.

  • Sample Processing and Analysis: a. Immediately acidify the collected superfusate samples to prevent further degradation. b. Analyze the samples for enkephalin levels using a highly sensitive HPLC system with electrochemical detection.

  • Data Analysis: a. Compare the levels of enkephalins in the superfusate from the this compound-treated group to the control group. b. An increase in enkephalin levels in the presence of this compound indicates its inhibitory effect on enkephalin degradation.

Visualizing the Impact of this compound

Enkephalin Signaling Pathway in Pain Modulation

The following diagram illustrates the signaling pathway of enkephalins in the context of pain modulation and the point of intervention for this compound.

Enkephalin_Signaling_Pathway cluster_presynaptic Presynaptic Neuron (Nociceptive) cluster_postsynaptic Postsynaptic Neuron cluster_interneuron Enkephalinergic Interneuron cluster_degradation Enkephalin Degradation Nociceptive_Signal Nociceptive Signal Ca_Channel Voltage-gated Ca2+ Channel Nociceptive_Signal->Ca_Channel NT_Release Neurotransmitter Release (e.g., Glutamate) Ca_Channel->NT_Release Postsynaptic_Receptor Glutamate Receptor NT_Release->Postsynaptic_Receptor Pain_Transmission Pain Signal Transmission Postsynaptic_Receptor->Pain_Transmission Enkephalin_Release Enkephalin Release Enkephalin Enkephalin Enkephalin_Release->Enkephalin Opioid_Receptor Opioid Receptor (Presynaptic) Enkephalin->Opioid_Receptor Degradation Enkephalin Degradation Enkephalin->Degradation Inhibition Inhibition of Ca2+ Influx Opioid_Receptor->Inhibition Inhibition->Ca_Channel Aminopeptidase Aminopeptidase N (APN) Aminopeptidase->Degradation This compound This compound This compound->Aminopeptidase Experimental_Workflow cluster_preparation Preparation cluster_incubation Incubation cluster_analysis Analysis cluster_data Data Interpretation Prepare_Reagents Prepare Buffers, Enzyme, Substrate, and this compound Dilutions Incubation_Step Incubate Enzyme/Tissue with this compound (or Vehicle Control) Prepare_Reagents->Incubation_Step Prepare_Tissue Prepare Brain Tissue Slices (for ex vivo assay) Prepare_Tissue->Incubation_Step Reaction_Initiation Initiate Reaction with Enkephalin Substrate (or Depolarization) Incubation_Step->Reaction_Initiation Reaction_Termination Terminate Reaction Reaction_Initiation->Reaction_Termination Sample_Processing Process Samples (e.g., Centrifugation) Reaction_Termination->Sample_Processing HPLC_Analysis HPLC Analysis of Enkephalin and Metabolites Sample_Processing->HPLC_Analysis Data_Quantification Quantify Peak Areas HPLC_Analysis->Data_Quantification Calculate_Inhibition Calculate % Inhibition and Determine IC50/Ki Data_Quantification->Calculate_Inhibition

References

Unraveling the Intricacies of Amastatin's Slow-Binding Kinetics: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Amastatin, a naturally occurring peptide derivative, is a potent and well-characterized inhibitor of several aminopeptidases. Its mode of action is distinguished by slow-binding kinetics, a property of significant interest in drug design and discovery. This technical guide provides an in-depth exploration of the core principles underlying this compound's interaction with its target enzymes, supported by quantitative data, detailed experimental methodologies, and visual representations of the involved biochemical pathways and processes.

The Mechanism of Slow-Binding Inhibition

Slow-binding inhibition deviates from the classical rapid equilibrium model of enzyme-inhibitor interactions. Instead of a simple, one-step binding event, it is often characterized by a two-step mechanism. Initially, the enzyme (E) and inhibitor (I) rapidly form a transient encounter complex (E·I). This is followed by a slower conformational change, or isomerization, that leads to a more stable, high-affinity complex (E·I*).[1] This process can be represented as:

The initial binding is characterized by the association rate constant (kon) and the dissociation rate constant (koff). The subsequent isomerization is defined by a forward rate constant (kfwd) and a reverse rate constant (krev). The overall inhibition constant (Ki) for a slow-binding inhibitor is a composite of these individual rate constants and is often significantly lower than the initial dissociation constant (Ki), reflecting the high affinity of the final E·I complex.

dot

Slow_Binding_Inhibition E Enzyme (E) EI Encounter Complex (E·I) E->EI kon I Inhibitor (I) EI->E koff EI_star Tight Complex (E·I*) EI->EI_star k_fwd EI_star->EI k_rev

Caption: Two-step slow-binding inhibition mechanism.

Quantitative Kinetic Data for this compound

This compound exhibits potent, slow, and tight-binding competitive inhibition against a range of aminopeptidases. The inhibition constants (Ki) have been determined for several of these enzymes, highlighting the high affinity of the interaction. While specific association (kon) and dissociation (koff) rates for this compound are not extensively reported in the literature, the provided Ki values are often derived from these kinetic constants.[2][3]

Target EnzymeSourceInhibition Constant (Ki)Reference
Aminopeptidase M (AP-M)Porcine Kidney1.9 x 10-8 M[1]
Leucine Aminopeptidase (LAP)Porcine Kidney-[1]
Aeromonas AminopeptidaseAeromonas proteolytica2.5 x 10-10 M[2]
Cytosolic Leucine AminopeptidasePorcine Kidney3.0 x 10-8 M[2]
Microsomal AminopeptidasePorcine Kidney-[2]
Aminopeptidase APig Kidney2.5 x 10-7 M[4]

Note: A dash (-) indicates that while the enzyme was studied, a specific Ki value for this compound was not provided in the cited source. The Ki values are reported as net inhibition constants.

Experimental Protocols

Characterizing the kinetics of a slow-binding inhibitor like this compound requires specific experimental designs that can capture the time-dependent nature of the inhibition. A continuous spectrophotometric assay is a common method employed for this purpose.

Protocol: Continuous Spectrophotometric Assay for Aminopeptidase Activity and Inhibition

This protocol is adapted for the determination of aminopeptidase activity using a chromogenic substrate, such as L-leucine-p-nitroanilide, and can be modified to determine the kinetic parameters of a slow-binding inhibitor.

Materials:

  • Purified aminopeptidase

  • This compound (or other inhibitor)

  • L-leucine-p-nitroanilide (substrate)

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0)[5]

  • Spectrophotometer capable of kinetic measurements (e.g., monitoring absorbance at 405 nm for p-nitroaniline production)[2][5]

Procedure:

  • Enzyme and Substrate Preparation:

    • Prepare a stock solution of the aminopeptidase in assay buffer. The final concentration in the assay will depend on the enzyme's specific activity.

    • Prepare a stock solution of L-leucine-p-nitroanilide in a suitable solvent (e.g., methanol) and then dilute it in the assay buffer to the desired final concentration.[5] The substrate concentration is typically kept well below the Km to ensure the observed rate is directly proportional to the uninhibited enzyme concentration.

  • Instrument Setup:

    • Set the spectrophotometer to the appropriate wavelength (405 nm for p-nitroaniline).

    • Equilibrate the instrument and all reagents to the desired assay temperature (e.g., 25°C).[2]

  • Measurement of Uninhibited Rate (Control):

    • To a cuvette, add the assay buffer and the substrate solution.

    • Initiate the reaction by adding the enzyme solution.

    • Immediately start monitoring the change in absorbance over time. The initial linear portion of the progress curve represents the uninhibited reaction rate.

  • Measurement of Inhibited Rate (for Slow-Binding Kinetics):

    • To a cuvette, add the assay buffer, substrate solution, and a specific concentration of this compound.

    • Initiate the reaction by adding the enzyme solution.

    • Immediately begin continuous monitoring of the absorbance. For a slow-binding inhibitor, the reaction progress curve will be biphasic. An initial burst of activity will be followed by a slower, steady-state rate as the E·I* complex forms.

  • Data Analysis for Slow-Binding Kinetics:

    • The progress curves obtained in the presence of the inhibitor are fitted to an equation that describes a two-step binding mechanism. This allows for the determination of the pseudo-first-order rate constant (kobs) for the onset of inhibition at each inhibitor concentration.

    • The kobs values are then plotted against the inhibitor concentration. The resulting plot (which may be linear or hyperbolic depending on the mechanism) is fitted to the appropriate equation to determine the individual kinetic constants (kon, koff, kfwd, and krev).

dot

Experimental_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Reagents Prepare Enzyme, Substrate, Inhibitor, and Buffer Control Measure Uninhibited Rate Reagents->Control Inhibition Measure Inhibited Rate (Progress Curves) Reagents->Inhibition Instrument Set up Spectrophotometer Instrument->Control Instrument->Inhibition Fit_Curves Fit Progress Curves to Slow-Binding Model Control->Fit_Curves Inhibition->Fit_Curves Plot_kobs Plot k_obs vs. [Inhibitor] Fit_Curves->Plot_kobs Determine_Constants Determine kon, koff, Ki* Plot_kobs->Determine_Constants

Caption: Experimental workflow for slow-binding kinetics.

Signaling Pathways and Biological Context

This compound's target aminopeptidases are involved in various critical physiological processes. By inhibiting these enzymes, this compound can modulate key signaling pathways.

The Renin-Angiotensin System (RAS)

The Renin-Angiotensin System is a crucial hormonal cascade that regulates blood pressure and fluid balance. Several aminopeptidases, including Aminopeptidase A (APA) and Aminopeptidase N (APN), play key roles in the metabolism of angiotensin peptides.[6][7]

  • Aminopeptidase A (APA): Converts Angiotensin II to Angiotensin III.

  • Aminopeptidase N (APN): Converts Angiotensin III to Angiotensin IV.

Inhibition of these enzymes by this compound can therefore alter the balance of vasoactive peptides in the RAS, with potential implications for cardiovascular function.

dot

RAS_Pathway Angiotensinogen Angiotensinogen AngI Angiotensin I Angiotensinogen->AngI cleavage AngII Angiotensin II AngI->AngII cleavage AngIII Angiotensin III AngII->AngIII cleavage AngIV Angiotensin IV AngIII->AngIV cleavage Inactive Inactive Fragments AngIV->Inactive Renin Renin Renin->AngI ACE ACE ACE->AngII APA Aminopeptidase A APA->AngIII APN Aminopeptidase N APN->AngIV

Caption: Role of aminopeptidases in the RAS.

Aminopeptidase N (CD13) Signaling

Aminopeptidase N (also known as CD13) is a multifunctional ectoenzyme implicated in tumor growth, angiogenesis, and immune regulation. Its enzymatic activity is a key component of its function, and inhibitors like this compound can modulate these processes. APN/CD13 is known to influence several signaling pathways, including those involving integrins and receptor tyrosine kinases.

Conclusion

This compound serves as a paradigm for slow-binding enzyme inhibitors, demonstrating a time-dependent increase in inhibitory potency. Understanding the nuances of its kinetic behavior is paramount for the rational design of novel therapeutics targeting aminopeptidases. The methodologies and data presented in this guide provide a framework for researchers to investigate and characterize the interactions of this compound and other slow-binding inhibitors, ultimately contributing to the development of more effective and selective drugs.

References

Amastatin's Impact on the Brain Angiotensin System: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth examination of the effects of amastatin on the brain renin-angiotensin system (RAS). It covers the core signaling pathways, quantitative data on this compound's inhibitory actions, and detailed experimental protocols relevant to this area of research.

Introduction to the Brain Renin-Angiotensin System (RAS)

The brain possesses an independent and locally regulated renin-angiotensin system that plays a crucial role in cardiovascular control, fluid homeostasis, and cognitive functions.[1][2] Unlike the peripheral RAS, the brain RAS operates through endocrine, paracrine, autocrine, and intracrine mechanisms.[3] The classical pathway involves the conversion of angiotensinogen, primarily produced by astrocytes, into angiotensin I (Ang I) by renin.[2] Angiotensin-converting enzyme (ACE) then hydrolyzes Ang I to form the octapeptide angiotensin II (Ang II), a primary bioactive component of the system.[2]

Ang II exerts its effects by binding to specific receptors, mainly the angiotensin II type 1 (AT1) and type 2 (AT2) receptors.[3][4] AT1 receptor activation is typically associated with vasoconstriction, inflammation, and oxidative stress, while the AT2 receptor often counteracts these effects.[3][4] The brain RAS also includes alternative pathways, such as the ACE2/Ang-(1-7)/Mas receptor axis, which generally promotes vasodilation and neuroprotection.[3]

This compound: An Aminopeptidase Inhibitor

This compound is a naturally occurring, competitive, and reversible aminopeptidase inhibitor.[5] It is known to inhibit a range of aminopeptidases, including leucyl aminopeptidase, alanyl aminopeptidase, and to a lesser extent, glutamyl aminopeptidase (Aminopeptidase A or APA).[5] It does not inhibit arginyl aminopeptidase (Aminopeptidase B).[5] Within the context of the brain RAS, this compound's primary action is the inhibition of APA, the enzyme responsible for converting Ang II into Angiotensin III (Ang III).[6][7]

Mechanism of Action: this compound's Effect on RAS Signaling

This compound's inhibition of Aminopeptidase A (APA) directly alters the balance of angiotensin peptides in the brain. By blocking the conversion of Ang II to Ang III, this compound leads to an accumulation of Ang II.[6] This has significant physiological consequences, as both Ang II and Ang III are biologically active, though their precise roles and relative importance in the brain are still subjects of investigation.[7][8] Some studies suggest that Ang II must be converted to Ang III to exert its full effects in the brain, while others indicate that the elevated Ang II levels resulting from APA inhibition are responsible for the observed physiological responses.[6][8]

cluster_ras_pathway Brain Renin-Angiotensin System Cascade Angiotensinogen Angiotensinogen AngI Angiotensin I Angiotensinogen->AngI  Renin AngII Angiotensin II AngI->AngII  ACE AngIII Angiotensin III AngII->AngIII  APA Ang17 Angiotensin (1-7) AngII->Ang17  ACE2 AngIV Angiotensin IV AngIII->AngIV  APN Renin Renin ACE ACE APA Aminopeptidase A (APA) APN Aminopeptidase N (APN) ACE2 ACE2 This compound This compound This compound->APA

Brain RAS signaling pathway and the point of inhibition by this compound.

Quantitative Data on this compound's Effects

The following tables summarize the quantitative data available on this compound's inhibitory potency and its physiological effects following central administration.

InhibitorEnzyme TargetKi ValueSource Organism/TissueReference
This compound Aeromonas Aminopeptidase2.5 x 10-10 MAeromonas proteolytica[9]
Cytosolic Leucine Aminopeptidase5.8 x 10-10 MPorcine Kidney[9]
Microsomal Aminopeptidase3.0 x 10-8 MPorcine Kidney[9]
Aminopeptidase M (AP-M)1.9 x 10-8 MNot Specified[10]
Experimental ConditionAnimal ModelMeasured EffectResultReference
Intracerebroventricular (i.c.v.) injection of this compoundSpontaneously Hypertensive Rats (SHR)Pressor (Blood Pressure) ElevationSignificantly greater response than normotensive strains[11]
i.c.v. injection of this compound and Angiotensin IIRatsDrinking ResponsePotentiation of Ang II-induced drinking[12]
i.c.v. injection of APA inhibitor (EC33)MiceHalf-life of [3H]Ang II in hypothalamus2.6-fold increase[13]
i.c.v. injection of APN inhibitor (EC27)MiceHalf-life of [3H]Ang III in hypothalamus2.3-fold increase[13]

Experimental Protocols

This section details the methodologies for key experiments used to investigate the effects of this compound on the brain RAS.

Aminopeptidase A (APA) Activity Assay

This protocol is designed to measure the enzymatic activity of APA and its inhibition by this compound in vitro.

  • Preparation of Brain Homogenates:

    • Euthanize the animal model (e.g., rat, mouse) and rapidly dissect the brain region of interest (e.g., hypothalamus, cortex) on ice.

    • Homogenize the tissue in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4) containing a cocktail of protease inhibitors (excluding aminopeptidase inhibitors).

    • Centrifuge the homogenate at a low speed to remove cellular debris, followed by a high-speed centrifugation to pellet the membranes.

    • Resuspend the membrane fraction in the assay buffer to a final protein concentration of 1-2 mg/mL.

  • Enzymatic Reaction:

    • The assay is typically performed in a 96-well plate format.

    • To each well, add the following in order:

      • Assay buffer (50 mM Tris-HCl, pH 7.4).

      • This compound or vehicle control at various concentrations.

      • Brain membrane preparation.

    • Pre-incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.

    • Initiate the reaction by adding a fluorogenic or chromogenic substrate for APA (e.g., L-Glutamic acid α-naphthylamide).

    • Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes).

  • Detection and Analysis:

    • Stop the reaction by adding a stop solution (e.g., 0.1 M acetate buffer, pH 4.2).

    • Measure the fluorescence or absorbance using a plate reader at the appropriate excitation/emission or absorbance wavelengths.

    • Calculate the percentage of inhibition for each this compound concentration and determine the IC50 value by non-linear regression analysis.

cluster_workflow Workflow for Aminopeptidase A (APA) Activity Assay A Brain Tissue Dissection and Homogenization B Membrane Fraction Preparation A->B C Pre-incubation with This compound/Vehicle B->C D Addition of APA Substrate C->D E Incubation at 37°C D->E F Reaction Termination E->F G Fluorescence/Absorbance Measurement F->G H IC50 Calculation G->H

Workflow diagram for the in vitro Aminopeptidase A activity assay.
In Vivo Intracerebroventricular (i.c.v.) Administration

This protocol describes the administration of this compound directly into the cerebral ventricles of a rodent model.

  • Surgical Preparation:

    • Anesthetize the animal (e.g., with isoflurane or a ketamine/xylazine cocktail) and place it in a stereotaxic frame.

    • Make a midline incision on the scalp to expose the skull.

    • Using a dental drill, create a small burr hole over the target lateral ventricle. Typical coordinates for a rat relative to bregma are: -0.8 mm anteroposterior, ±1.5 mm mediolateral, and -3.5 to -4.0 mm dorsoventral.

    • Implant a guide cannula and secure it to the skull with dental cement and jeweler's screws.

  • Drug Administration:

    • Allow the animal to recover from surgery for at least one week.

    • Dissolve this compound in a sterile vehicle (e.g., artificial cerebrospinal fluid or 0.9% saline).

    • For administration, gently restrain the conscious animal and insert an injection cannula connected to a microsyringe pump through the guide cannula.

    • Infuse a small volume (e.g., 1-5 µL) of the this compound solution over several minutes to avoid a rapid increase in intracranial pressure.

    • Leave the injection cannula in place for an additional minute to allow for diffusion before withdrawal.

  • Post-Administration Monitoring:

    • Monitor the animal for behavioral changes, and proceed with physiological measurements such as blood pressure monitoring or behavioral tests (e.g., water intake).

Blood Pressure Measurement Following i.c.v. Administration

This protocol outlines the measurement of arterial blood pressure in response to centrally administered this compound.

  • Animal Preparation:

    • Prior to i.c.v. cannula implantation, implant a radiotelemetry transmitter with the catheter inserted into the femoral or carotid artery for continuous blood pressure monitoring.

    • Alternatively, for acute measurements, cannulate the femoral artery under anesthesia immediately before the experiment.

  • Experimental Procedure:

    • Allow the animal to acclimate to the testing environment to obtain a stable baseline blood pressure reading.

    • Administer this compound via the i.c.v. cannula as described in Protocol 5.2.

    • Continuously record mean arterial pressure (MAP), systolic pressure, diastolic pressure, and heart rate for a defined period post-injection (e.g., 60-120 minutes).

  • Data Analysis:

    • Analyze the change in blood pressure from the pre-injection baseline.

    • To confirm the effect is mediated by the angiotensin system, a separate group of animals can be pretreated with an AT1 receptor antagonist (e.g., sarthran) prior to this compound administration.[11]

cluster_logical_flow Logical Flow for Investigating this compound's Pressor Effect A Establish Baseline Blood Pressure B i.c.v. Administration of this compound A->B C Monitor Blood Pressure Change B->C D Pressor Effect Observed? C->D E Pre-treat with AT1 Receptor Antagonist D->E Yes F i.c.v. Administration of this compound E->F G Monitor Blood Pressure Change F->G H Pressor Effect Blocked? G->H I Conclusion: Effect is Angiotensin-Dependent H->I Yes

References

Aminopeptidase Inhibition by Amastatin: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Amastatin, a naturally occurring peptide isolated from Streptomyces sp., is a potent, competitive, and reversible inhibitor of several aminopeptidases. Its mechanism of action is characterized by slow, tight-binding inhibition, making it a valuable tool for studying the physiological and pathological roles of these enzymes. This technical guide provides an in-depth overview of the specific aminopeptidases targeted by this compound, quantitative inhibition data, detailed experimental methodologies for assessing its inhibitory activity, and visualizations of relevant biological pathways and experimental workflows.

Aminopeptidases Inhibited by this compound

This compound exhibits inhibitory activity against a range of M1 family metalloaminopeptidases. It is a broad-spectrum inhibitor but with varying potencies for different enzymes. The primary targets of this compound include:

  • Leucyl Aminopeptidase (LAP): A cytosolic enzyme involved in the final stages of protein degradation.

  • Aminopeptidase N (APN, AP-M, CD13): A membrane-bound enzyme with roles in peptide metabolism, signal transduction, and cancer progression.

  • Aminopeptidase A (APA, Glutamyl Aminopeptidase): An ectoenzyme that plays a crucial role in the renin-angiotensin system by converting Angiotensin II to Angiotensin III.[1]

  • Aeromonas Aminopeptidase: A bacterial aminopeptidase.

  • Leucyl/Cystinyl Aminopeptidase (LNPEP, Oxytocinase/Vasopressinase): Involved in the regulation of peptide hormones like oxytocin and vasopressin.

While some sources indicate that this compound is a direct inhibitor of Aminopeptidase B (APB) by binding to its active site, older literature suggests it does not inhibit APB.[2] This discrepancy may be due to differences in experimental conditions or enzyme sources. Further research is needed for definitive clarification.

Quantitative Inhibition Data

The inhibitory potency of this compound is typically quantified by the inhibition constant (Ki), which represents the concentration of inhibitor required to produce half-maximum inhibition. Due to its slow, tight-binding nature, the determination of Ki for this compound requires analysis of the reaction progress over time.

EnzymeSourceKi ValueComments
Aminopeptidase M (AP-M/APN) Porcine Kidney1.9 x 10⁻⁸ M (19 nM)Slow-binding, competitive inhibition.[3]
Leucyl Aminopeptidase (LAP) Bovine Lens3.0 x 10⁻⁸ M (30 nM)Slow, tight-binding inhibition.[4]
Aeromonas Aminopeptidase Aeromonas proteolytica2.5 x 10⁻¹⁰ M (0.25 nM)Slow, tight-binding inhibition.[4][5]
Microsomal Aminopeptidase 5.2 x 10⁻⁸ M (52 nM)Slow, tight-binding inhibition.[4]
Aminopeptidase A (APA) Pig Kidney2.5 x 10⁻⁷ M (250 nM)Competitive inhibition.[6]
Leishmanial Leucine Aminopeptidase Leishmania donovani7.18 x 10⁻⁹ M (7.18 nM)Competitive inhibition.[7][8]

Mechanism of Inhibition: Slow-Binding Kinetics

This compound's inhibition of aminopeptidases typically follows a two-step mechanism. Initially, a rapid, reversible enzyme-inhibitor complex (EI) is formed. This is followed by a slower, reversible isomerization to a more tightly bound complex (E*I).[3][9] This slow isomerization is responsible for the time-dependent increase in inhibition.

The kinetic analysis of slow-binding inhibitors involves monitoring the reaction progress over time in the presence of the inhibitor.[10] The resulting progress curves are then fitted to equations that describe the two-step inhibition mechanism to determine the individual rate constants and the overall inhibition constant (Ki).[9]

Experimental Protocols

General Principle for Determining Aminopeptidase Inhibition by this compound

The determination of the inhibitory activity of this compound against a specific aminopeptidase generally involves a continuous spectrophotometric or fluorometric assay. The enzyme activity is measured by monitoring the hydrolysis of a synthetic substrate that releases a chromophore or fluorophore upon cleavage.

Materials:

  • Purified aminopeptidase

  • This compound hydrochloride

  • Chromogenic or fluorogenic substrate (e.g., L-Leucine-p-nitroanilide for LAP and APN, L-Glutamic acid β-naphthylamide for APA)[6][11]

  • Assay buffer (specific to the enzyme being studied)

  • Spectrophotometer or fluorometer capable of kinetic measurements

General Procedure:

  • Enzyme and Inhibitor Preparation: Prepare stock solutions of the aminopeptidase and this compound in the appropriate assay buffer.

  • Assay Setup: In a microplate or cuvette, combine the assay buffer, substrate, and varying concentrations of this compound.

  • Enzyme Addition: Initiate the reaction by adding the aminopeptidase to the mixture.

  • Kinetic Measurement: Immediately begin monitoring the change in absorbance or fluorescence over time at the appropriate wavelength.

  • Data Analysis:

    • Plot the product concentration versus time for each this compound concentration.

    • For slow-binding inhibition, the initial velocity will decrease over time until a steady-state velocity is reached.

    • Fit the progress curves to the appropriate kinetic model for slow-binding inhibition to determine the inhibition constants (Ki).[10][12] For simple competitive inhibition, Lineweaver-Burk plots can be used to determine Ki.

Signaling Pathways and Experimental Workflows

This compound's Role in the Renin-Angiotensin System (RAS)

This compound's inhibition of Aminopeptidase A (APA) has significant implications for the Renin-Angiotensin System, a critical regulator of blood pressure. APA is responsible for the conversion of Angiotensin II to Angiotensin III. By inhibiting APA, this compound can modulate the levels of these potent vasoactive peptides.[1][13]

RAS_Pathway Angiotensinogen Angiotensinogen AngiotensinI Angiotensin I Angiotensinogen->AngiotensinI   AngiotensinII Angiotensin II AngiotensinI->AngiotensinII   AngiotensinIII Angiotensin III AngiotensinII->AngiotensinIII   AT1R AT1 Receptor AngiotensinII->AT1R AT2R AT2 Receptor AngiotensinIII->AT2R Vasoconstriction Vasoconstriction Aldosterone Release AT1R->Vasoconstriction Renin Renin Renin->AngiotensinI ACE ACE ACE->AngiotensinII APA Aminopeptidase A (APA) APA->AngiotensinIII This compound This compound This compound->APA Inhibits

This compound's inhibition of APA in the Renin-Angiotensin System.
Aminopeptidase N (CD13) Signaling

Aminopeptidase N (APN/CD13) is not only a metabolic enzyme but also acts as a signaling molecule on the cell surface of monocytes. Ligation of CD13 can trigger intracellular signaling cascades, including an increase in intracellular calcium ([Ca²⁺]i) and the activation of the MAP kinase pathway, leading to changes in gene expression, such as the upregulation of IL-8.[14]

APN_Signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol cluster_nucleus Nucleus APN Aminopeptidase N (CD13) PLC PLC APN->PLC Ca_Influx Ca²⁺ Influx APN->Ca_Influx PI3K PI3K APN->PI3K IP3 IP3 PLC->IP3 Ca_ER Ca²⁺ Release (from ER) IP3->Ca_ER Ca_Increase [Ca²⁺]i ↑ Ca_ER->Ca_Increase Ca_Influx->Ca_Increase MAPK_Cascade MAPK Cascade (ERK1/2, JNK, p38) PI3K->MAPK_Cascade Transcription_Factors Transcription Factors MAPK_Cascade->Transcription_Factors IL8_Gene IL-8 Gene Transcription_Factors->IL8_Gene IL8_mRNA IL-8 mRNA IL8_Gene->IL8_mRNA Ligand Ligand / mAb Ligand->APN This compound This compound This compound->APN Inhibits Enzymatic Activity

Conceptual overview of Aminopeptidase N (CD13) signaling.
Experimental Workflow for Kinetic Analysis of this compound Inhibition

The following diagram outlines the logical steps for determining the kinetic parameters of this compound's inhibition of a target aminopeptidase.

Experimental_Workflow A Prepare Reagents (Enzyme, Substrate, this compound, Buffer) B Perform Continuous Kinetic Assay (Vary [this compound]) A->B C Acquire Progress Curve Data (Absorbance/Fluorescence vs. Time) B->C D Plot Progress Curves ([Product] vs. Time) C->D E Analyze Progress Curves for Slow-Binding Inhibition D->E F Determine Initial and Steady-State Velocities E->F G Fit Data to Slow-Binding Kinetic Models E->G I Alternatively, use Lineweaver-Burk Plot for simple competitive inhibition F->I H Calculate Ki and Rate Constants G->H K Report Kinetic Parameters H->K J Determine Ki from plot intercepts I->J J->K

Workflow for determining this compound's inhibitory kinetics.

Conclusion

This compound is a powerful and well-characterized inhibitor of several key aminopeptidases. Its slow, tight-binding mechanism provides a valuable model for understanding enzyme-inhibitor interactions. The quantitative data and experimental frameworks presented in this guide offer a solid foundation for researchers and drug development professionals working with this compound and its target enzymes. Further investigation into the precise role of these aminopeptidases in various signaling pathways will continue to uncover new therapeutic opportunities.

References

Amastatin's Specificity for Aminopeptidase A vs. Aminopeptidase B: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Amastatin, a naturally occurring peptide analogue, is a potent inhibitor of several aminopeptidases. Its specificity, however, varies significantly across the diverse landscape of this enzyme family. This technical guide provides an in-depth analysis of this compound's inhibitory action, focusing on its comparative specificity for Aminopeptidase A (APA; EC 3.4.11.7), also known as glutamyl aminopeptidase, versus Aminopeptidase B (APB; EC 3.4.11.6), or arginyl aminopeptidase. This document synthesizes available quantitative data, outlines relevant experimental methodologies, and illustrates the biochemical pathways involved to serve as a comprehensive resource for researchers in pharmacology and drug development.

Introduction to this compound and Target Aminopeptidases

This compound is a competitive, reversible inhibitor of aminopeptidases, first isolated from Streptomyces sp.. Its structure, containing a non-standard amino acid, allows it to mimic the transition state of peptide hydrolysis, leading to potent, often slow, tight-binding inhibition of target enzymes.

Aminopeptidase A (APA) is a zinc metalloenzyme that preferentially cleaves N-terminal acidic amino acid residues, primarily aspartate and glutamate, from peptides. Its most prominent role is within the renin-angiotensin system (RAS), where it catalyzes the conversion of Angiotensin II to Angiotensin III. This function makes APA a key regulator of blood pressure and fluid homeostasis, and thus a target for antihypertensive therapies.

Aminopeptidase B (APB) is also a zinc-dependent metalloenzyme but exhibits distinct substrate specificity, cleaving N-terminal basic residues, namely arginine and lysine, from peptides. APB is implicated in the processing of various bioactive peptides, including enkephalins and hormones, and plays a role in the final stages of protein precursor processing.

The differential specificity of inhibitors like this compound for these enzymes is critical for developing targeted therapeutic agents with minimal off-target effects.

This compound's Inhibitory Profile Against Aminopeptidase A

This compound is a well-documented and potent inhibitor of Aminopeptidase A. Its action is competitive with the substrate, and it is recognized as a specific, though not entirely exclusive, inhibitor of this enzyme.

Quantitative Inhibition Data

The inhibitory potency of this compound against APA and other related aminopeptidases has been quantified in several studies. The inhibition constant (Kᵢ) is the primary metric used to evaluate the strength of the inhibitor-enzyme interaction.

EnzymeInhibitorKᵢ ValueSource Organism/TissueCitation(s)
Aminopeptidase A (APA) This compound2.5 x 10⁻⁷ M (250 nM)Pig Kidney
Aminopeptidase N (APN)This compound1.25 x 10⁻⁵ M (12.48 µM)Guinea-Pig Striatum
Aminopeptidase M (AP-M)This compound1.9 x 10⁻⁸ M (19 nM)Not Specified
Leucine Aminopeptidase (LAP)This compound3.0 x 10⁻⁸ M (30 nM)Cytosolic

Table 1: this compound Inhibition Constants for Aminopeptidase A and other Aminopeptidases.

Role of APA in the Renin-Angiotensin System (RAS)

APA plays a crucial role in the brain's renin-angiotensin system by converting Angiotensin II (Ang II) into Angiotensin III (Ang III). Ang III is a potent effector peptide in the central regulation of blood pressure. Inhibition of APA by this compound blocks this conversion, which forms the basis of its potential therapeutic application in hypertension research.

RAS_Pathway cluster_RAS Renin-Angiotensin System (Brain) cluster_inhibition Inhibition Mechanism AngII Angiotensin II AngIII Angiotensin III AngII->AngIII Aminopeptidase A (APA) AT1R AT1 Receptor AngIII->AT1R Binds to BP_Response Vasoconstriction Blood Pressure ↑ AT1R->BP_Response Activates This compound This compound Inhibition This compound->Inhibition Inhibition->AngII Blocks Conversion

Caption: The role of Aminopeptidase A in the Renin-Angiotensin System and its inhibition by this compound.

Experimental Protocol: Determination of APA Inhibition

The following is a generalized protocol for determining the Kᵢ of this compound for APA, based on methodologies described in the literature.

  • Enzyme and Substrate Preparation:

    • Enzyme Source: Purified Aminopeptidase A from a relevant biological source (e.g., pig kidney).

    • Substrate: A chromogenic or fluorogenic substrate specific to APA, such as L-Glutamic acid β-naphthylamide. Prepare a stock solution and dilute to several working concentrations around the known Kₘ value.

    • Buffer: Prepare an appropriate buffer solution (e.g., Tris-HCl) at the optimal pH for APA activity (typically pH 7.5).

  • Inhibitor Preparation:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., water or DMSO).

    • Create a series of dilutions to test a range of inhibitor concentrations.

  • Enzyme Assay:

    • In a 96-well plate or cuvettes, combine the buffer, a fixed amount of APA enzyme, and varying concentrations of this compound.

    • Pre-incubate the enzyme-inhibitor mixture for a defined period to allow for binding, particularly important for slow-binding inhibitors.

    • Initiate the reaction by adding the substrate.

    • Monitor the rate of product formation over time using a spectrophotometer or fluorometer by measuring the change in absorbance or fluorescence.

  • Data Analysis:

    • Calculate the initial reaction velocities (V₀) for each substrate and inhibitor concentration.

    • Plot the data using a Lineweaver-Burk or Dixon plot to determine the mechanism of inhibition (e.g., competitive).

    • Calculate the Kᵢ value from the data, often by fitting the results to the Michaelis-Menten equation for competitive inhibition.

This compound's Inhibitory Profile Against Aminopeptidase B

The interaction between this compound and Aminopeptidase B is less clear, with conflicting reports in the literature. This ambiguity is a critical consideration for its use as a selective research tool.

Conflicting Inhibition Data

There is a notable lack of consensus regarding this compound's effect on APB.

  • Evidence for Inhibition: Some pharmacological suppliers and databases list this compound as a direct inhibitor that binds to the active site of Aminopeptidase B.

  • Evidence Against Inhibition: A comprehensive review and other sources state that this compound does not inhibit arginyl aminopeptidase (Aminopeptidase B). This aligns with the understanding that this compound primarily targets peptidases cleaving neutral or acidic residues.

No peer-reviewed studies providing a quantitative Kᵢ or IC₅₀ value for this compound against purified Aminopeptidase B have been identified, which supports the assertion that any inhibition is likely negligible.

EnzymeInhibitorKᵢ ValueSource Organism/TissueCitation(s)
Aminopeptidase B (APB) This compoundNot Reported / Reported as non-inhibitory.Not Applicable
Aminopeptidase B (APB)Bestatin1.4 x 10⁻⁸ M (14 nM)Porcine Liver

Table 2: this compound Inhibition Data for Aminopeptidase B. The potent inhibitor Bestatin is included for comparison.

General Function of APB

APB's primary role is the cleavage of N-terminal arginine or lysine residues from peptides. This function is essential in the final processing steps of many peptide hormones and neuropeptides that are initially synthesized as precursors with basic residue extensions.

APB_Function cluster_this compound This compound Interaction Peptide_In Arg/Lys Peptide Chain APB Aminopeptidase B (APB) Peptide_In->APB Peptide_Out Arg/Lys Peptide Chain Products Released Arg/Lys + Truncated Peptide APB->Products Cleavage This compound This compound This compound->APB No Significant Inhibition Reported

Caption: General enzymatic action of Aminopeptidase B and the reported lack of significant inhibition by this compound.

Generalized Experimental Workflow for Inhibition Assays

To ensure robust and reproducible results when assessing inhibitor specificity, a standardized workflow is essential. The following diagram outlines the key steps in a typical in vitro enzyme inhibition assay.

Inhibition_Workflow start Start: Define Assay Parameters (Enzyme, Substrate, Buffer) prep Prepare Reagent Stocks (Enzyme, Substrate, Inhibitor) start->prep serial_dil Perform Serial Dilutions (Substrate and Inhibitor) prep->serial_dil plate_setup Plate Setup (Controls, Blanks, Test Wells) serial_dil->plate_setup pre_incubate Pre-incubate Enzyme with Inhibitor plate_setup->pre_incubate initiate_rxn Initiate Reaction (Add Substrate) pre_incubate->initiate_rxn measure Kinetic Measurement (e.g., Spectrophotometry) initiate_rxn->measure analyze Data Analysis (Calculate V₀, Lineweaver-Burk/Dixon Plot) measure->analyze calculate_ki Determine Inhibition Type and Calculate Kᵢ analyze->calculate_ki end End: Report Results calculate_ki->end

Caption: A generalized experimental workflow for determining enzyme inhibition constants (Kᵢ).

Conclusion and Specificity Analysis

Based on the available evidence, this compound demonstrates a high degree of specificity for Aminopeptidase A over Aminopeptidase B. With a reported Kᵢ value of 250 nM for APA and a consensus in significant parts of the literature that it does not inhibit APB, the selectivity ratio is substantial. While this compound does inhibit other aminopeptidases, such as APN and LAP, its lack of activity against APB makes it a valuable tool for distinguishing the activity of APA from APB in complex biological systems. For researchers investigating the renin-angiotensin system, this compound can be used to selectively block the APA-mediated conversion of Angiotensin II to Angiotensin III without confounding effects from APB inhibition. However, its activity against other aminopeptidases like APN must be considered when interpreting results.

The Role of Amastatin in Neuropeptide Metabolism: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Amastatin is a naturally occurring, competitive, and reversible inhibitor of several aminopeptidases.[1] Isolated from Streptomyces sp. ME 98-M3, this tripeptide analog has become an invaluable tool in neuroscience and pharmacology for its ability to modulate the metabolism of various neuropeptides, thereby influencing a range of physiological processes. This technical guide provides an in-depth overview of this compound's mechanism of action, its impact on key neuropeptide systems, and detailed experimental protocols for its application in research and drug development.

Mechanism of Action

This compound exerts its inhibitory effects primarily on zinc-metalloproteases known as aminopeptidases. These enzymes cleave N-terminal amino acids from peptides. This compound is characterized by its slow, tight-binding competitive inhibition of several key aminopeptidases.[2][3]

Key Aminopeptidases Inhibited by this compound:

  • Leucyl Aminopeptidase: An enzyme involved in the degradation of various peptides.

  • Alanyl Aminopeptidase (Aminopeptidase M/N): A membrane-bound peptidase that plays a role in the metabolism of several peptide hormones.

  • Leucyl/Cystinyl Aminopeptidase (Oxytocinase/Vasopressinase): Responsible for the degradation of oxytocin and vasopressin.[1]

  • Glutamyl Aminopeptidase (Aminopeptidase A): Crucial for the conversion of Angiotensin II to Angiotensin III.[1][4]

This compound is a less potent inhibitor of arginyl aminopeptidase (aminopeptidase B).[1] The slow-binding nature of this compound's inhibition suggests the formation of a transition state analog complex with the target enzyme.[2]

Quantitative Data: Inhibition Constants (Ki) of this compound

The inhibitory potency of this compound against various aminopeptidases has been quantified through the determination of its inhibition constant (Ki). A lower Ki value indicates a higher binding affinity and more potent inhibition.

EnzymeKi ValueSource
Aeromonas Aminopeptidase0.26 nM[5]
Cytosolic Leucine Aminopeptidase30 nM[5]
Microsomal Aminopeptidase52 nM[5]
Aminopeptidase M (AP-M)1.9 x 10⁻⁸ M[3]

Role in Neuropeptide Metabolism and Signaling Pathways

By inhibiting key aminopeptidases, this compound effectively prevents the degradation of several neuropeptides, leading to their increased concentration and prolonged activity at their respective receptors. This has significant implications for various physiological signaling pathways.

The Renin-Angiotensin System (RAS)

In the brain, the RAS plays a critical role in blood pressure regulation.[6][7][8] Aminopeptidase A (APA) is a key enzyme in this system, responsible for converting Angiotensin II (Ang II) to Angiotensin III (Ang III).[6][7] Both Ang II and Ang III are potent vasoconstrictors, but evidence suggests that Ang III is a major effector peptide in the brain's control of blood pressure.[6][9][10]

This compound, as an inhibitor of APA, blocks the conversion of Ang II to Ang III.[9] This action has been shown to diminish or completely block the neuronal activity dependent on Ang II, strongly suggesting that Ang II must be converted to Ang III to exert its effects in the brain.[9]

Signaling Pathway: Brain Renin-Angiotensin System and the Effect of this compound

RAS_pathway Angiotensinogen Angiotensinogen AngI Angiotensin I Angiotensinogen->AngI Renin Renin AngII Angiotensin II AngI->AngII ACE ACE AngIII Angiotensin III AngII->AngIII APA Aminopeptidase A AT1R AT1 Receptor AngIII->AT1R Vasoconstriction Vasoconstriction/ Blood Pressure Increase AT1R->Vasoconstriction This compound This compound This compound->APA

Caption: this compound inhibits Aminopeptidase A, blocking Angiotensin II to Angiotensin III conversion.

Enkephalin Metabolism

Enkephalins are endogenous opioid peptides that play a crucial role in pain modulation and reward pathways.[11][12] Their signaling is terminated by enzymatic degradation, primarily by two metallopeptidases: neutral endopeptidase (NEP) and aminopeptidase N (APN).[11][13] this compound, by inhibiting APN, prevents the breakdown of enkephalins, thereby potentiating their analgesic effects.[1][13] Studies have shown that a combination of NEP and APN inhibitors can significantly reduce enkephalin degradation.[13]

Signaling Pathway: Enkephalin Degradation and this compound Inhibition

Enkephalin_pathway Proenkephalin Proenkephalin Enkephalin Enkephalin (e.g., Met-enkephalin) Proenkephalin->Enkephalin APN Aminopeptidase N (APN) Enkephalin->APN Opioid_Receptor Opioid Receptor (μ, δ) Enkephalin->Opioid_Receptor Inactive Inactive Fragments APN->Inactive Analgesia Analgesia Opioid_Receptor->Analgesia This compound This compound This compound->APN enzyme_inhibition_workflow start Start reagent_prep Prepare Reagents: - this compound dilutions - Substrate solution - Enzyme solution start->reagent_prep assay_setup Set up 96-well plate: - Add buffer, this compound, and enzyme reagent_prep->assay_setup pre_incubation Pre-incubate enzyme and inhibitor (e.g., 15 min at 37°C) assay_setup->pre_incubation reaction_initiation Initiate reaction by adding substrate pre_incubation->reaction_initiation data_acquisition Monitor absorbance/fluorescence over time reaction_initiation->data_acquisition data_analysis Calculate initial velocities (V₀) data_acquisition->data_analysis ic50_determination Plot % inhibition vs. [this compound] Determine IC50 data_analysis->ic50_determination ki_calculation Calculate Ki using Cheng-Prusoff equation ic50_determination->ki_calculation end End ki_calculation->end microdialysis_workflow start Start surgery Surgical Implantation of Microdialysis Probe start->surgery perfusion Perfuse Probe with aCSF surgery->perfusion baseline_collection Collect Baseline Dialysate Fractions perfusion->baseline_collection amastatin_admin Administer this compound or Vehicle baseline_collection->amastatin_admin post_collection Collect Post-Administration Dialysate Fractions amastatin_admin->post_collection sample_analysis Quantify Neuropeptide Levels (LC-MS/MS or RIA) post_collection->sample_analysis data_analysis Analyze and Compare Neuropeptide Concentrations Over Time sample_analysis->data_analysis end End data_analysis->end

References

Amastatin as a Tool for Studying Peptide Degradation Pathways: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of Amastatin, a potent aminopeptidase inhibitor, and its application as a critical tool in the study of peptide degradation. We will explore its mechanism of action, inhibitory specificity, and provide detailed protocols for its use in experimental settings.

Introduction to this compound

This compound is a naturally occurring peptide analog inhibitor of aminopeptidases, originally isolated from Streptomyces sp.[1]. Structurally known as (2S,3R)-3-Amino-2-hydroxy-5-methylhexanoyl-L-valyl-L-valyl-L-aspartic acid, it serves as a powerful research tool for investigating the roles of various aminopeptidases in biological pathways[1]. Aminopeptidases are a class of exopeptidases that catalyze the cleavage of amino acids from the N-terminus of proteins and peptides[2][3]. These enzymes are fundamental to numerous physiological processes, including protein maturation, hormone regulation, and the complete breakdown of peptides into free amino acids[3]. By inhibiting these enzymes, this compound allows researchers to stabilize endogenous peptides, identify the specific peptidases involved in a particular degradation pathway, and elucidate the functional consequences of peptide metabolism[1][4].

Mechanism of Action

This compound functions as a competitive and reversible inhibitor of several key aminopeptidases[1]. Its inhibitory mechanism is characterized as "slow, tight binding," where an initial enzyme-inhibitor complex is formed, which then slowly converts to a more stable, tightly bound state[5][6]. This suggests that this compound acts as a transition-state analog, mimicking the tetrahedral intermediate formed during peptide bond hydrolysis[5]. The (2S)-hydroxyl group on the N-terminal statine-like residue is crucial for stabilizing this interaction with the enzyme's active site, which typically contains a metal cofactor like zinc (Zn²⁺)[6].

The diagram below illustrates the general mechanism of N-terminal peptide cleavage by an aminopeptidase and the inhibitory action of this compound.

PeptideDegradation cluster_pathway Standard Peptide Degradation Pathway cluster_inhibition Inhibition by this compound Peptide Peptide Substrate (e.g., Enkephalin) Enzyme Aminopeptidase (e.g., Aminopeptidase N) Peptide->Enzyme Binds to active site Products Cleaved Amino Acid + Shorter Peptide Enzyme->Products Catalyzes cleavage This compound This compound (Inhibitor) This compound->Enzyme Binds competitively to active site BlockedEnzyme Inhibited Enzyme Complex

Figure 1: Mechanism of this compound Inhibition.

Quantitative Data: Inhibitory Profile of this compound

This compound exhibits potent inhibition against a range of aminopeptidases but is notably ineffective against others, such as Arginyl Aminopeptidase (Aminopeptidase B)[1][7]. This specificity makes it an excellent tool for differentiating the activity of various peptidases in a biological sample. The inhibitory constants (Ki) for this compound against several common aminopeptidases are summarized below.

EnzymeEC NumberKi Value (Molar)Ki Value (nM)Source
Aeromonas Aminopeptidase3.4.11.102.5 x 10⁻¹⁰ M0.25 nM[5][8]
Leucine Aminopeptidase (Cytosolic)3.4.11.13.0 x 10⁻⁸ M30 nM[5][8]
Aminopeptidase N (AP-N, Microsomal)3.4.11.21.9 x 10⁻⁸ M - 5.2 x 10⁻⁸ M19 nM - 52 nM[6][8]
Aminopeptidase A (Glutamyl Aminopeptidase)3.4.11.72.5 x 10⁻⁷ M250 nM[9]

Note: Ki values can vary based on experimental conditions such as pH, temperature, and substrate used.

Experimental Protocols and Workflow

This compound is employed to prevent peptide degradation in various experimental contexts, from studying the metabolism of neuropeptides like oxytocin and vasopressin to defining the processing pathways of antigenic peptides[1][10]. A typical workflow for investigating the role of an aminopeptidase in the degradation of a specific peptide is outlined below.

ExperimentalWorkflow A Hypothesis: Peptide 'X' is degraded by an This compound-sensitive aminopeptidase. B Experimental Design: Incubate Peptide 'X' with cell lysate or purified enzyme +/- this compound. A->B C Sample Preparation: 1. Prepare reaction buffer. 2. Aliquot enzyme/lysate. 3. Prepare serial dilutions of this compound. B->C D Reaction Incubation: - Control Group: Peptide + Enzyme - Test Group: Peptide + Enzyme + this compound C->D E Time-Point Sampling: Stop reaction at various time points (e.g., 0, 15, 30, 60 min). D->E F Analysis of Degradation: Use HPLC or LC-MS to quantify the remaining amount of intact Peptide 'X'. E->F G Data Interpretation: Does this compound prevent the degradation of Peptide 'X'? F->G H Conclusion: Confirm or reject the hypothesis. Identify the class of peptidase involved. G->H

Figure 2: Experimental Workflow Using this compound.

This protocol provides a generalized method for measuring the inhibitory effect of this compound on the activity of a specific aminopeptidase using a chromogenic or fluorogenic substrate.

1. Materials and Reagents:

  • Purified aminopeptidase of interest.

  • This compound Hydrochloride[8].

  • Appropriate chromogenic/fluorogenic substrate (e.g., L-Leucine-p-nitroanilide for Leucine Aminopeptidase).

  • Reaction Buffer (e.g., 50 mM Tris-HCl, pH 7.5).

  • Microplate reader or spectrophotometer.

  • 96-well microplates or cuvettes.

  • Standard laboratory pipettes and tips.

2. Preparation of Solutions:

  • Enzyme Stock Solution: Prepare a concentrated stock of the enzyme in the reaction buffer. The final concentration used in the assay should be determined empirically to yield a linear reaction rate for at least 15-20 minutes.

  • Substrate Stock Solution: Dissolve the substrate in a suitable solvent (e.g., DMSO or reaction buffer) to create a high-concentration stock (e.g., 10-100 mM).

  • This compound Stock Solution: Dissolve this compound hydrochloride in the reaction buffer to create a stock solution (e.g., 1 mM). Perform serial dilutions to obtain a range of inhibitor concentrations that will span the expected Ki or IC50 value.

3. Experimental Procedure:

  • Enzyme-Inhibitor Pre-incubation:

    • In a 96-well plate, add a fixed volume of the reaction buffer to each well.

    • Add the desired volume of this compound solution (or buffer for the 'no inhibitor' control) to the appropriate wells.

    • Add the enzyme solution to all wells to initiate the pre-incubation. For slow, tight-binding inhibitors like this compound, this step is crucial. Allow the enzyme and inhibitor to pre-incubate for a set period (e.g., 15-30 minutes) at the desired temperature (e.g., 37°C)[11].

  • Initiation of Reaction:

    • Start the enzymatic reaction by adding the substrate solution to all wells. The final substrate concentration should ideally be close to its Km value for the enzyme.

  • Data Collection:

    • Immediately place the plate in a microplate reader.

    • Measure the change in absorbance or fluorescence over time at the appropriate wavelength. Collect readings every 30-60 seconds for 15-30 minutes.

4. Data Analysis:

  • Calculate Reaction Rates: Determine the initial velocity (V₀) for each inhibitor concentration by calculating the slope of the linear portion of the progress curve (absorbance vs. time).

  • Determine Inhibition Type and Ki: Plot the reaction rates against the inhibitor concentrations. To determine the inhibition constant (Ki), the data can be fitted to the Morrison equation for tight-binding inhibitors or analyzed using classical methods like Lineweaver-Burk or Dixon plots, depending on the inhibition mechanism[12].

Conclusion

This compound is an invaluable and specific inhibitor for the study of many metallo-aminopeptidases. Its well-characterized mechanism of action and specific inhibitory profile allow researchers to dissect complex biological systems, stabilize peptide-based signaling molecules for functional studies, and identify the roles of specific peptidases in health and disease. The systematic application of this compound, guided by the protocols and data presented here, will continue to be a cornerstone of research in peptide metabolism and a critical step in the development of therapeutics targeting these enzymatic pathways.

References

The Discovery and Scientific Journey of Amastatin: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the discovery, history, and scientific application of Amastatin, a potent and widely studied aminopeptidase inhibitor. From its natural origins to its role as a critical tool in enzyme kinetics and drug discovery, this document provides a comprehensive overview for professionals in the field.

Discovery and Isolation of this compound

This compound was first discovered and isolated in 1978 by Aoyagi and his team from the culture broth of an actinomycete, Streptomyces sp. ME 98-M3.[1] This natural product was identified during a screening program for inhibitors of aminopeptidase A. The discovery of this compound, along with other microbial-derived enzyme inhibitors like Bestatin, marked a significant advancement in the study of proteases and their roles in biological systems.

Experimental Protocol: Isolation and Purification of this compound

1. Fermentation:

  • A culture of Streptomyces sp. ME 98-M3 is grown in a suitable liquid medium under optimal conditions for secondary metabolite production. The medium typically contains sources of carbon (e.g., glucose, starch), nitrogen (e.g., peptone, yeast extract), and essential minerals.

  • The fermentation is carried out for several days in a shaker incubator to ensure proper aeration and growth.

2. Extraction:

  • The culture broth is separated from the mycelia by centrifugation or filtration.

  • The supernatant, containing the secreted this compound, is then subjected to extraction with a water-immiscible organic solvent, such as ethyl acetate or n-butanol, to partition the active compound into the organic phase.

3. Chromatography:

  • The crude extract is concentrated under reduced pressure and then subjected to a series of chromatographic steps for purification.

  • Silica Gel Chromatography: The extract is loaded onto a silica gel column and eluted with a solvent gradient of increasing polarity (e.g., a chloroform-methanol gradient) to separate compounds based on their polarity.

  • Ion-Exchange Chromatography: Further purification is achieved using ion-exchange chromatography, exploiting the acidic and basic properties of this compound's amino and carboxylic acid groups.

  • Gel Filtration Chromatography: Size-exclusion chromatography, for instance, using Sephadex LH-20, is employed to separate molecules based on their size, further purifying the this compound fraction.

4. Crystallization and Characterization:

  • The purified this compound is crystallized from a suitable solvent system.

  • The structure and purity of the isolated compound are then confirmed using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and amino acid analysis.

Mechanism of Action: A Slow, Tight-Binding Inhibitor

This compound is a competitive and reversible inhibitor of several aminopeptidases.[2] Its mechanism of action is characterized as "slow, tight binding," which means that the final, stable enzyme-inhibitor complex is formed through a two-step process: an initial rapid, reversible binding followed by a slower conformational change that results in a more tightly bound complex.[2] This characteristic makes this compound a particularly potent and interesting tool for studying enzyme kinetics.

The slow, tight-binding inhibition suggests that this compound acts as a transition-state analog. Physical evidence, such as the perturbation of the absorption spectrum of cobalt-substituted Aeromonas aminopeptidase upon this compound binding, supports the formation of a transition-state analog complex between the enzyme and the inhibitor.[2]

G E Enzyme (Aminopeptidase) EI_initial Initial E-I Complex (Rapidly Formed) E->EI_initial k1 (fast) I Inhibitor (this compound) EI_initial->E k-1 (fast) EI_tight Tight E-I* Complex (Slowly Formed) EI_initial->EI_tight k2 (slow) EI_tight->EI_initial k-2 (very slow)

Caption: Two-step mechanism of slow, tight-binding inhibition by this compound.

Quantitative Analysis of this compound's Inhibitory Potency

The inhibitory potency of this compound is quantified by its inhibition constant (Ki), which represents the concentration of inhibitor required to produce half-maximum inhibition. Due to its slow-binding nature, the determination of Ki for this compound requires specific kinetic analyses.

EnzymeSourceKi (M)Reference
Aminopeptidase M (AP-M)---1.9 x 10⁻⁸[3]
Leucine Aminopeptidase (LAP)Cytosolic2.5 x 10⁻¹⁰[2]
Aeromonas AminopeptidaseAeromonas proteolytica3.0 x 10⁻⁸[2]
Microsomal Aminopeptidase------[2]
Experimental Protocol: Determination of Ki for Slow-Binding Inhibition

The following protocol outlines a general method for determining the kinetic parameters of a slow, tight-binding inhibitor like this compound.

1. Materials:

  • Purified aminopeptidase enzyme.

  • This compound stock solution of known concentration.

  • Chromogenic or fluorogenic substrate for the aminopeptidase (e.g., L-Leucine-p-nitroanilide).

  • Assay buffer at the optimal pH for the enzyme.

  • Spectrophotometer or fluorometer capable of kinetic measurements.

2. Initial Velocity Measurements:

  • A series of reactions are set up with a fixed concentration of the enzyme and varying concentrations of the substrate.

  • The initial reaction velocities (v₀) are measured by monitoring the rate of product formation over a short period where the reaction is linear.

  • These data are used to determine the Michaelis-Menten constant (Km) for the substrate in the absence of the inhibitor.

3. Progress Curve Analysis for Slow-Binding Inhibition:

  • Reactions are initiated by adding the enzyme to a solution containing a fixed concentration of substrate and varying concentrations of this compound.

  • The progress of the reaction (product formation over time) is monitored continuously until a steady-state rate is achieved.

  • The resulting progress curves will show an initial burst of activity followed by a slower, steady-state rate as the tight enzyme-inhibitor complex forms.

4. Data Analysis:

  • The progress curves are fitted to an equation that describes the two-step slow-binding inhibition model: [P] = v_s * t + (v_0 - v_s) * (1 - exp(-k_obs * t)) / k_obs where:

    • [P] is the product concentration at time t.

    • v_0 is the initial rate.

    • v_s is the final steady-state rate.

    • k_obs is the apparent first-order rate constant for the onset of inhibition.

  • The k_obs values obtained at different inhibitor concentrations are then plotted against the inhibitor concentration [I].

  • For a competitive slow-binding inhibitor, this plot will be a hyperbola described by the equation: k_obs = k_off + (k_on * [I]) / (1 + [S] / K_m) where:

    • k_on is the association rate constant for the second step.

    • k_off is the dissociation rate constant for the second step.

  • The overall inhibition constant (Ki*) for the tight-binding complex can be calculated from the kinetic constants.

G cluster_0 Data Acquisition cluster_1 Data Analysis A Prepare reaction mixtures (Enzyme, Substrate, this compound) B Monitor reaction progress (Product formation vs. Time) A->B C Fit progress curves to slow-binding equation D Determine k_obs for each [this compound] C->D E Plot k_obs vs. [this compound] D->E F Determine k_on and k_off E->F G Calculate Ki F->G G A Design of this compound Analogues B Chemical Synthesis of Analogues A->B C In Vitro Enzyme Inhibition Assays (Determination of IC50/Ki) B->C D Data Comparison and Analysis C->D E Establishment of Structure-Activity Relationship D->E

References

Amastatin: A Technical Guide to a Natural Peptide Derivative and Aminopeptidase Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

Executive Summary: This document provides a comprehensive technical overview of Amastatin, a naturally occurring peptide derivative isolated from Streptomyces sp. ME 98-M3.[1] Classified as a tetrapeptide, this compound is a potent, competitive, and reversible inhibitor of a range of aminopeptidases.[1][2] Its mechanism involves slow, tight binding to the enzyme's active site, mimicking the transition state of peptide hydrolysis.[3] This guide details this compound's mechanism of action, presents quantitative inhibition data, outlines relevant signaling pathways it modulates, and provides a representative experimental protocol for its characterization. This information is intended for researchers, scientists, and professionals in the field of drug development who are utilizing this compound as a research tool or considering its structural motifs in inhibitor design.

Introduction and Classification

This compound is a natural product of microbial origin, first isolated from Streptomyces.[1][4] It is structurally classified as a modified tetrapeptide with the chemical composition (2S,3R)-3-amino-2-hydroxy-5-methylhexanoyl-L-valyl-L-valyl-L-aspartic acid.[1][5] This structure contains a non-proteinogenic amino acid, (2S,3R)-3-amino-2-hydroxy-5-methylhexanoic acid, at its N-terminus, which is crucial for its inhibitory activity.[5] this compound is a broad-spectrum inhibitor, primarily targeting zinc-metalloaminopeptidases.[1][6] It effectively inhibits enzymes such as alanyl aminopeptidase (Aminopeptidase N), leucyl aminopeptidase, and glutamyl aminopeptidase (Aminopeptidase A), but does not inhibit arginyl aminopeptidase (Aminopeptidase B) or other protease classes like serine or cysteine proteases.[1][7] This specificity makes it a valuable tool for differentiating between aminopeptidase activities in complex biological systems.

Mechanism of Action

This compound functions as a slow, tight-binding, competitive inhibitor.[5][8] Its mode of action is attributed to its structural similarity to the transition state of a peptide substrate during enzymatic cleavage.[3] The key steps in its inhibitory mechanism are:

  • Rapid Initial Binding: this compound initially forms a rapid and reversible collision complex (EI) with the target aminopeptidase.

  • Conformational Change: This is followed by a slower isomerization to a more stable, high-affinity complex (EI*). This two-step process is characteristic of slow, tight-binding inhibitors.[3]

  • Transition-State Mimicry: The N-terminal (2S,3R)-3-amino-2-hydroxy group is critical. The hydroxyl group coordinates with the active site zinc ion of the metalloaminopeptidase, mimicking the tetrahedral intermediate of peptide bond hydrolysis.[3][5] This stable interaction effectively sequesters the enzyme, preventing it from processing its natural substrates.

The slow dissociation rate from the EI* complex results in potent inhibition at nanomolar concentrations for several key enzymes.

Amastatin_Mechanism_of_Action cluster_0 Enzyme Active Site cluster_1 Inhibition Pathway Enzyme Aminopeptidase (e.g., APN) Products Cleaved Products Enzyme->Products Hydrolysis EI_Complex Enzyme-Amastatin Complex (EI*) Substrate Peptide Substrate Substrate->Enzyme Binds to Active Site This compound This compound This compound->Enzyme Competitive Binding Enzymethis compound Enzymethis compound

Figure 1: Competitive inhibition of aminopeptidase by this compound.

Quantitative Inhibition Data

This compound exhibits varying potency against different aminopeptidases. The inhibition constant (Ki) is a measure of this potency, with lower values indicating tighter binding and more effective inhibition. The data below is compiled from various biochemical studies.

Target EnzymeEnzyme Commission (EC) NumberSourceKi Value (M)Ki Value (nM)Citation(s)
Aminopeptidase M (AP-M/APN)EC 3.4.11.2Porcine Kidney1.9 x 10-819[5]
Microsomal AminopeptidaseEC 3.4.11.2-5.2 x 10-852[8]
Cytosolic Leucine AminopeptidaseEC 3.4.11.1-3.0 x 10-830[8]
Aeromonas AminopeptidaseEC 3.4.11.10Aeromonas proteolytica2.6 x 10-100.26[8]
Aminopeptidase A (APA)EC 3.4.11.7Pig Kidney2.5 x 10-7250[9]

Key Signaling Pathways Modulated by this compound

By inhibiting specific aminopeptidases, this compound can modulate critical biological pathways that are regulated by peptide hormones.

Renin-Angiotensin System (RAS)

The Renin-Angiotensin System is a crucial regulator of blood pressure and fluid balance. Aminopeptidase A (APA) and Aminopeptidase N (APN) play key roles in the metabolism of angiotensin peptides.

  • Aminopeptidase A (APA) cleaves the N-terminal aspartate from Angiotensin II (AII) to form Angiotensin III (AIII).[10][11]

  • Aminopeptidase N (APN) can further degrade AIII.

By inhibiting APA, this compound prevents the conversion of AII to AIII, thereby altering the balance of these potent vasoactive peptides.[12] This makes this compound a valuable tool for studying the specific roles of these peptidases within the RAS cascade.[13]

Renin_Angiotensin_System Angiotensinogen Angiotensinogen AngI Angiotensin I Angiotensinogen->AngI Renin AngII Angiotensin II AngI->AngII ACE AngIII Angiotensin III AngII->AngIII Aminopeptidase A (APA) AT1R AT1 Receptor AngII->AT1R Inactive Inactive Fragments AngIII->Inactive Aminopeptidase N (APN) AngIII->AT1R Response Vasoconstriction Aldosterone Release AT1R->Response Amastatin_APA This compound Amastatin_APA:s->AngIII:n Amastatin_APN This compound Amastatin_APN:s->Inactive:n

Figure 2: this compound's points of inhibition in the Renin-Angiotensin System.
Leukotriene B4 Biosynthesis

Leukotriene A4 (LTA4) hydrolase is a bifunctional enzyme that plays a critical role in inflammation.[14] It possesses both an epoxide hydrolase activity, which converts LTA4 to the potent chemoattractant Leukotriene B4 (LTB4), and an aminopeptidase activity.[6][15] The aminopeptidase function of LTA4 hydrolase contributes to the degradation of inflammatory peptides. While this compound's primary targets are typically considered to be peptidases like APN and APA, the structural homology among zinc-containing aminopeptidases suggests it can be used to investigate the peptidase function of LTA4 hydrolase.[6]

Experimental Protocols

The following is a generalized protocol for determining the inhibitory activity of this compound against a target aminopeptidase using a chromogenic substrate. Researchers should optimize concentrations and incubation times for their specific enzyme and experimental conditions.

Protocol: In Vitro Aminopeptidase Inhibition Assay

Objective: To determine the IC50 or Ki of this compound for a purified aminopeptidase.

Materials:

  • Purified aminopeptidase (e.g., Aminopeptidase N)

  • This compound stock solution (e.g., in DMSO or assay buffer)

  • Chromogenic substrate (e.g., L-Leucine-p-nitroanilide for APN)

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Reagent Preparation:

    • Prepare a series of dilutions of this compound in assay buffer.

    • Prepare a working solution of the aminopeptidase in assay buffer.

    • Prepare a working solution of the chromogenic substrate in assay buffer.

  • Assay Setup (in 96-well plate):

    • Add a fixed volume of assay buffer to all wells.

    • Add the this compound dilutions to the test wells. Add buffer-only to control wells (for 0% and 100% activity).

    • Add the enzyme solution to all wells except the "no enzyme" blank.

    • Pre-incubate the plate at the optimal temperature (e.g., 37°C) for 10-15 minutes to allow the inhibitor to bind to the enzyme.

  • Initiate Reaction:

    • Add the chromogenic substrate to all wells to start the reaction.

  • Data Collection:

    • Immediately place the plate in a microplate reader.

    • Measure the absorbance at the appropriate wavelength (e.g., 405 nm for p-nitroanilide) over time (kinetic mode).

  • Data Analysis:

    • Calculate the initial reaction velocity (V0) for each this compound concentration from the linear portion of the kinetic curve.

    • Plot the percentage of inhibition versus the logarithm of this compound concentration.

    • Fit the data to a dose-response curve to determine the IC50 value.

    • The Ki value can be determined using the Cheng-Prusoff equation or by performing a full kinetic analysis (e.g., Lineweaver-Burk plot) with varying substrate and inhibitor concentrations.[16]

Experimental_Workflow start Start prep Prepare Reagents (Enzyme, this compound Dilutions, Substrate) start->prep setup Plate Setup (96-well) Add Buffer, Inhibitor, Enzyme prep->setup incubate Pre-incubate (e.g., 15 min @ 37°C) setup->incubate initiate Initiate Reaction (Add Substrate) incubate->initiate read Kinetic Measurement (e.g., Read Absorbance @ 405nm) initiate->read analyze Data Analysis (Calculate Velocity, Plot % Inhibition) read->analyze end Determine IC50 / Ki analyze->end

Figure 3: General workflow for an in vitro aminopeptidase inhibition assay.

Applications and Conclusion

This compound remains a cornerstone tool in biochemical and pharmacological research. Its primary applications include:

  • Enzyme Identification: Differentiating between various aminopeptidase activities in cell lysates or tissue homogenates.

  • Pathway Elucidation: Investigating the metabolic pathways of peptide hormones and neuropeptides, such as angiotensins and enkephalins.[1][12]

  • Drug Design Scaffold: Serving as a reference compound and structural template for the development of more specific and potent aminopeptidase inhibitors for therapeutic use.

References

Methodological & Application

Application Notes and Protocols for Enzymatic Assays Using Amastatin as an Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Amastatin is a naturally occurring, competitive, and reversible inhibitor of several aminopeptidases. Isolated from Streptomyces sp., it is a tripeptide analogue containing a unique (2S,3R)-3-amino-2-hydroxy-5-methylhexanoic acid residue. This compound exhibits slow, tight-binding inhibition, making it a valuable tool for studying the activity and function of various aminopeptidases. These enzymes play crucial roles in a variety of physiological processes, including peptide metabolism, blood pressure regulation, and neuropeptide signaling. Understanding the inhibitory profile of this compound is essential for its application in basic research and drug discovery.

Mechanism of Action

This compound functions as a transition-state analogue inhibitor.[1] Its structure mimics the tetrahedral intermediate formed during peptide bond hydrolysis by metallo-aminopeptidases. The hydroxyl group of this compound coordinates to the active site metal ion (typically zinc) of the enzyme, leading to a stable enzyme-inhibitor complex and subsequent inhibition of substrate hydrolysis. This slow-binding nature results in a time-dependent increase in inhibition.

Data Presentation: Inhibitory Activity of this compound

The inhibitory potency of this compound against various aminopeptidases has been characterized, primarily through the determination of the inhibition constant (Ki). The following table summarizes the reported Ki values for this compound against several key aminopeptidases.

EnzymeOrganism/Tissue SourceSubstrateKi ValueInhibition TypeReference
Aminopeptidase APig KidneyL-glutamic acid beta-naphthylamide2.5 x 10⁻⁷ MCompetitive[2]
Aminopeptidase MNot SpecifiedNot Specified1.9 x 10⁻⁸ MSlow-binding, Competitive[1]
Leucine AminopeptidaseLeishmania donovaniLeu-AMC7.18 nMCompetitive[3]
Aeromonas AminopeptidaseAeromonas proteolyticaNot Specified2.5 x 10⁻¹⁰ MSlow, Tight-binding[4]
Cytosolic Leucine AminopeptidaseNot SpecifiedNot Specified3.0 x 10⁻⁸ MSlow, Tight-binding[4]
Microsomal AminopeptidaseNot SpecifiedNot SpecifiedKi values ranging from 3.0 X 10(-8) to 2.5 X 10(-10) M have been reported for the inhibition of three different aminopeptidases by this compound.[4]Slow, Tight-binding[4]

Experimental Protocols

Protocol 1: Determination of IC50 for this compound using a Fluorometric Leucine Aminopeptidase Assay

This protocol describes a method to determine the half-maximal inhibitory concentration (IC50) of this compound against Leucine Aminopeptidase (LAP) using the fluorogenic substrate L-Leucine-7-amido-4-methylcoumarin (Leu-AMC).

Materials:

  • Leucine Aminopeptidase (LAP) enzyme

  • This compound hydrochloride

  • L-Leucine-7-amido-4-methylcoumarin (Leu-AMC)

  • LAP Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0)

  • Dimethyl sulfoxide (DMSO)

  • 96-well black microplate

  • Fluorometric microplate reader (Excitation: 368 nm, Emission: 460 nm)

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of LAP in LAP Assay Buffer. The final concentration should be determined empirically to yield a linear reaction rate for at least 15 minutes.

    • Prepare a stock solution of this compound in water or a suitable buffer. A typical starting stock concentration is 1 mM.

    • Prepare a stock solution of Leu-AMC in DMSO. A typical stock concentration is 10 mM.

  • Assay Setup:

    • Prepare a serial dilution of this compound in LAP Assay Buffer to achieve a range of final concentrations in the assay (e.g., 0.1 nM to 1 µM). Include a vehicle control (buffer with no inhibitor).

    • In a 96-well black microplate, add the following to each well:

      • LAP Assay Buffer

      • This compound solution at various concentrations (or vehicle)

      • LAP enzyme solution

    • The total volume in each well at this stage should be a portion of the final reaction volume (e.g., 80 µL for a final volume of 100 µL).

    • Include control wells:

      • No-enzyme control: LAP Assay Buffer and Leu-AMC substrate (to measure background fluorescence).

      • No-inhibitor control: LAP Assay Buffer, LAP enzyme, and vehicle (to determine 100% enzyme activity).

  • Pre-incubation:

    • Due to the slow-binding nature of this compound, pre-incubate the plate containing the enzyme and inhibitor at the assay temperature (e.g., 37°C) for a defined period (e.g., 15-30 minutes) to allow for the establishment of the enzyme-inhibitor complex.

  • Reaction Initiation and Measurement:

    • Prepare a working solution of Leu-AMC in LAP Assay Buffer. The final concentration in the assay should be at or near the Km of the enzyme for the substrate.

    • Initiate the enzymatic reaction by adding the Leu-AMC working solution to each well to reach the final reaction volume (e.g., 20 µL to reach 100 µL).

    • Immediately place the plate in a pre-warmed fluorometric microplate reader.

    • Measure the increase in fluorescence intensity over time (kinetic mode) at Ex/Em = 368/460 nm. Record data every minute for 15-30 minutes.

  • Data Analysis:

    • Determine the initial reaction velocity (rate of fluorescence increase) for each this compound concentration from the linear portion of the progress curves.

    • Calculate the percentage of inhibition for each this compound concentration relative to the no-inhibitor control.

    • Plot the percentage of inhibition versus the logarithm of the this compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which is the concentration of this compound that causes 50% inhibition of the enzyme activity.[4]

Protocol 2: Kinetic Analysis of Slow-Binding Inhibition by this compound

This protocol outlines a general approach to characterize the slow-binding kinetics of this compound.

Procedure:

  • Follow the setup of the enzymatic assay as described in Protocol 1.

  • To analyze slow-binding inhibition, initiate the reaction by adding the enzyme to a mixture of substrate and inhibitor.

  • Monitor the reaction progress (product formation) continuously over a longer period to observe the transition from the initial rate to the steady-state inhibited rate.

  • The resulting progress curves will show an initial "burst" phase followed by a slower, linear steady-state phase.

  • Fit the full progress curves to the appropriate equations for slow-binding inhibition to determine the kinetic parameters, including the initial and steady-state velocities, and the rate constants for the formation of the enzyme-inhibitor complex.

Mandatory Visualizations

Signaling Pathway Diagram: this compound's Impact on Neuropeptide and Angiotensin Pathways

Amastatin_Signaling_Pathway cluster_angiotensin Renin-Angiotensin System cluster_neuropeptide Neuropeptide Degradation Angiotensinogen Angiotensinogen Angiotensin_I Angiotensin_I Angiotensinogen->Angiotensin_I Renin Angiotensin_II Angiotensin_II Angiotensin_I->Angiotensin_II ACE Angiotensin_III Angiotensin_III Angiotensin_II->Angiotensin_III Aminopeptidase A Inactive_Fragments Inactive_Fragments Angiotensin_III->Inactive_Fragments Aminopeptidases Proenkephalin Proenkephalin Met_Enkephalin Met_Enkephalin Proenkephalin->Met_Enkephalin Inactive_Fragments_Enk Inactive_Fragments_Enk Met_Enkephalin->Inactive_Fragments_Enk Aminopeptidases Prodynorphin Prodynorphin Dynorphin_A Dynorphin_A Prodynorphin->Dynorphin_A Inactive_Fragments_Dyn Inactive_Fragments_Dyn Dynorphin_A->Inactive_Fragments_Dyn Aminopeptidases This compound This compound Aminopeptidase A Aminopeptidase A This compound->Aminopeptidase A Inhibits Aminopeptidases Aminopeptidases This compound->Aminopeptidases Inhibits

Caption: this compound inhibits aminopeptidases, blocking neuropeptide degradation and Angiotensin II conversion.

Experimental Workflow Diagram: IC50 and Ki Determination for this compound

Experimental_Workflow cluster_prep 1. Preparation cluster_assay 2. IC50 Determination Assay cluster_analysis 3. Data Analysis cluster_ki 4. Ki Determination (Optional) A Prepare Enzyme, Substrate, and this compound Stock Solutions B Determine Optimal Enzyme Concentration A->B C Set up Serial Dilutions of this compound B->C D Pre-incubate Enzyme with this compound C->D E Initiate Reaction with Substrate D->E F Monitor Reaction Kinetically E->F G Calculate Initial Velocities F->G H Determine % Inhibition G->H I Plot Dose-Response Curve H->I J Calculate IC50 Value I->J K Perform Assays at Varying Substrate Concentrations J->K L Determine Km and Vmax K->L M Use Cheng-Prusoff Equation to Calculate Ki L->M

Caption: Workflow for determining the IC50 and Ki of this compound through enzymatic assays.

References

Application Note: Stabilization of Endogenous Peptides in Plasma using Amastatin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The analysis of endogenous peptides in plasma, known as peptidomics, holds immense potential for biomarker discovery and understanding physiological processes. However, a significant challenge in plasma peptidomics is the rapid degradation of peptides by endogenous proteases, particularly aminopeptidases. This degradation can lead to an inaccurate representation of the in vivo peptidome, hindering the discovery of reliable biomarkers. Amastatin, a potent and competitive inhibitor of aminopeptidases, particularly aminopeptidase A and aminopeptidase M, offers a valuable tool to mitigate this issue.[1] By inhibiting the enzymes that cleave amino acids from the N-terminus of peptides, this compound helps to preserve the integrity of the plasma peptidome during sample collection and processing. This application note provides a detailed protocol for the use of this compound to stabilize endogenous peptides in plasma for subsequent analysis by mass spectrometry (MS).

Mechanism of Action

This compound is a slow-binding, competitive inhibitor of aminopeptidases. Its structure mimics the transition state of the peptide substrate, allowing it to bind tightly to the active site of the enzyme and prevent the hydrolysis of endogenous peptides. This inhibition is crucial for preventing the ex vivo degradation of peptides following blood collection.

cluster_0 Plasma Sample Collection cluster_1 Without this compound cluster_2 With this compound Blood Blood Plasma Plasma Blood->Plasma Centrifugation Endogenous_Peptides Endogenous Peptides Plasma->Endogenous_Peptides Aminopeptidases Aminopeptidases Plasma->Aminopeptidases Degraded_Peptides Degraded Peptides Aminopeptidases_active Active Aminopeptidases Endogenous_Peptides_untreated Endogenous Peptides Aminopeptidases_active->Endogenous_Peptides_untreated Endogenous_Peptides_untreated->Degraded_Peptides Cleavage This compound This compound Inactive_Aminopeptidases Inactive Aminopeptidases This compound->Inactive_Aminopeptidases Inhibition Stabilized_Peptides Stabilized Peptides Aminopeptidases_with_this compound Aminopeptidases Aminopeptidases_with_this compound->Inactive_Aminopeptidases Endogenous_Peptides_treated Endogenous Peptides Endogenous_Peptides_treated->Stabilized_Peptides

Caption: Mechanism of this compound in stabilizing endogenous peptides.

Data Presentation

The following table summarizes the effect of this compound on the stability of select endogenous peptides in human plasma. The data illustrates the significant increase in peptide half-life upon treatment with this compound.

PeptideFunctionHalf-life in Plasma (without this compound)Half-life in Plasma (with this compound)Fold Increase in StabilityReference
Angiotensin-(1-12)Precursor to Angiotensin II< 3 minutes~9 minutes~3[1]
BradykininVasodilator~34 secondsIncreased ~12-fold (with ACE inhibitor)N/A (this compound not specified)[2][3]
Angiotensin IIVasoconstrictor< 1 minuteNot specified with this compound aloneN/A[4][5][6]

Note: The data for Bradykinin stability is shown with an ACE inhibitor, not this compound alone, but illustrates the principle of extending peptide half-life through enzymatic inhibition. Further studies are required to quantify the specific effect of this compound on a broader range of endogenous peptides.

Experimental Protocols

This section provides a detailed methodology for the stabilization of endogenous peptides in plasma using this compound, followed by sample preparation for mass spectrometry analysis.

Start Start Blood_Collection 1. Blood Collection (EDTA tube with this compound) Start->Blood_Collection Centrifugation 2. Centrifugation (1500 x g, 15 min, 4°C) Blood_Collection->Centrifugation Plasma_Separation 3. Plasma Separation Centrifugation->Plasma_Separation Protein_Precipitation 4. Protein Precipitation (e.g., Acetonitrile) Plasma_Separation->Protein_Precipitation Supernatant_Collection 5. Supernatant Collection Protein_Precipitation->Supernatant_Collection Drying 6. Drying (Vacuum Centrifugation) Supernatant_Collection->Drying Reconstitution 7. Reconstitution (0.1% Formic Acid) Drying->Reconstitution LC_MS_Analysis 8. LC-MS/MS Analysis Reconstitution->LC_MS_Analysis End End LC_MS_Analysis->End

Caption: Experimental workflow for plasma peptide stabilization.

Materials and Reagents
  • This compound hydrochloride (Sigma-Aldrich, or equivalent)

  • EDTA blood collection tubes

  • Refrigerated centrifuge

  • Acetonitrile (ACN), LC-MS grade

  • Formic acid (FA), LC-MS grade

  • Water, LC-MS grade

  • Solid Phase Extraction (SPE) cartridges (e.g., C18)

  • Vacuum manifold for SPE

  • Vacuum centrifuge

  • Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system

Stock Solution Preparation
  • This compound Stock Solution (10 mM): Dissolve the appropriate amount of this compound hydrochloride in water to achieve a final concentration of 10 mM. For example, dissolve 5.59 mg of this compound hydrochloride (MW: 558.6 g/mol ) in 1 mL of water.

  • Storage: Aliquot the stock solution and store at -20°C or -80°C. Avoid repeated freeze-thaw cycles.

Experimental Protocol
  • Blood Collection:

    • Prepare EDTA blood collection tubes containing this compound to a final concentration of 10 µM. For a standard 5 mL blood draw, add 5 µL of the 10 mM this compound stock solution to the tube before blood collection.

    • Gently invert the tube 8-10 times immediately after blood collection to ensure proper mixing of the anticoagulant and inhibitor.

    • Place the blood sample on ice immediately.

  • Plasma Separation:

    • Within 30 minutes of collection, centrifuge the blood sample at 1,500 x g for 15 minutes at 4°C.

    • Carefully collect the supernatant (plasma) without disturbing the buffy coat and transfer it to a new pre-chilled tube.

  • Protein Precipitation and Peptide Extraction:

    • To 100 µL of plasma, add 300 µL of ice-cold acetonitrile (1:3 ratio).

    • Vortex the mixture for 30 seconds to precipitate proteins.

    • Incubate the sample at -20°C for at least 2 hours (or overnight) to enhance protein precipitation.

    • Centrifuge the sample at 14,000 x g for 10 minutes at 4°C.

    • Carefully collect the supernatant containing the peptides.

  • Sample Desalting and Concentration (Optional but Recommended):

    • Condition a C18 SPE cartridge according to the manufacturer's instructions.

    • Load the peptide-containing supernatant onto the SPE cartridge.

    • Wash the cartridge with a low organic solvent concentration (e.g., 5% ACN in 0.1% FA) to remove salts.

    • Elute the peptides with a higher organic solvent concentration (e.g., 80% ACN in 0.1% FA).

  • Sample Preparation for LC-MS/MS:

    • Dry the eluted peptides using a vacuum centrifuge.

    • Reconstitute the dried peptide extract in an appropriate volume (e.g., 50-100 µL) of 0.1% formic acid in water.

    • The sample is now ready for analysis by LC-MS/MS.

Logical Relationship of Key Steps

Blood_Collection Blood Collection - EDTA (Anticoagulant) - this compound (Inhibitor) Plasma_Isolation Plasma Isolation - Centrifugation - Separation of plasma from blood cells Blood_Collection->Plasma_Isolation Ensures acellular matrix Peptide_Enrichment Peptide Enrichment - Protein Precipitation - Solid Phase Extraction (optional) Plasma_Isolation->Peptide_Enrichment Prepares for analysis Analysis Analysis - LC-MS/MS - Peptide Identification and Quantification Peptide_Enrichment->Analysis Provides clean sample

Caption: Key stages in plasma peptidome analysis.

Conclusion

The use of this compound is a critical step in preserving the integrity of the endogenous peptidome in plasma samples. By effectively inhibiting aminopeptidase activity at the point of collection, researchers can minimize ex vivo degradation and obtain a more accurate snapshot of the circulating peptides. The protocol outlined in this application note provides a robust framework for the stabilization and subsequent analysis of plasma peptides, which is essential for the advancement of peptidomics-based biomarker discovery and clinical research.

References

Amastatin: Application Notes and Protocols for Neuroscience Synaptic Transmission Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Amastatin is a potent, competitive, and reversible inhibitor of various aminopeptidases, with particular efficacy against aminopeptidase A (APA) and leucine aminopeptidase. In the field of neuroscience, this compound serves as a critical tool for investigating the roles of neuropeptides in synaptic transmission and plasticity. By preventing the enzymatic degradation of these peptides in the synaptic cleft, this compound allows for a more detailed study of their physiological functions, receptor interactions, and contributions to both normal and pathological brain processes.

This document provides detailed application notes and protocols for the use of this compound in neuroscience research, with a focus on its application in studying synaptic transmission.

Mechanism of Action

This compound exerts its effects by inhibiting the activity of ectoenzymes responsible for the breakdown of neuropeptides. A primary target of this compound is aminopeptidase A (APA), which is responsible for the conversion of angiotensin II (AII) to angiotensin III (AIII)[1][2][3]. It also inhibits the degradation of other neuropeptides, such as vasopressin[4]. By blocking these enzymes, this compound effectively increases the synaptic lifetime and concentration of these neuropeptides, thereby potentiating their effects on neuronal receptors. This action allows researchers to study the downstream signaling and physiological responses mediated by these peptides, which would otherwise be rapidly inactivated.

Quantitative Data Summary

The following table summarizes the key quantitative data regarding the application of this compound in neuroscience research.

ParameterValueExperimental ModelKey FindingsReference
Inhibition Constant (Ki) 1.9 x 10⁻⁸ MAminopeptidase M (AP-M)Demonstrates high-affinity binding to aminopeptidases.[5]
Effective Concentration 10 µMRat parabrachial nucleus slicesReduced the amplitude of evoked, glutamate-mediated excitatory postsynaptic currents (EPSCs).[4]
Effect on Neuronal Activity Diminished or totally blocked AII-dependent activityIontophoretic application in the paraventricular nucleus of the ratSupports the hypothesis that AII must be converted to AIII to become active in the brain.[1]
Behavioral Effect No dose-dependent drinking responseIntracerebroventricular application in Sprague-Dawley ratsIn contrast to the aminopeptidase B inhibitor bestatin, suggesting specificity in its action on the brain-angiotensin system.[2]

Experimental Protocols

In Vitro Electrophysiology: Brain Slice Recordings

This protocol describes the use of this compound in brain slice preparations to study its effects on synaptic transmission.

Objective: To investigate the effect of this compound on excitatory postsynaptic currents (EPSCs) in a specific brain region.

Materials:

  • This compound hydrochloride

  • Artificial cerebrospinal fluid (aCSF)

  • Vibratome or tissue chopper

  • Electrophysiology rig (including amplifier, digitizer, microscope, and micromanipulators)

  • Recording electrodes (patch pipettes)

  • Brain slice chamber

Procedure:

  • Brain Slice Preparation:

    • Anesthetize and decapitate a rodent according to approved animal care protocols.

    • Rapidly remove the brain and place it in ice-cold, oxygenated aCSF.

    • Prepare coronal or sagittal brain slices (e.g., 300 µm thick) containing the region of interest using a vibratome.

    • Transfer slices to a holding chamber containing oxygenated aCSF at room temperature for at least 1 hour to recover.

  • Electrophysiological Recording:

    • Transfer a single slice to the recording chamber on the microscope stage and continuously perfuse with oxygenated aCSF at a constant flow rate.

    • Using patch-clamp technique in whole-cell or perforated-patch configuration, obtain recordings from a target neuron.

    • Evoke synaptic responses by electrical stimulation of afferent fibers using a bipolar stimulating electrode.

    • Record baseline EPSCs for a stable period (e.g., 10-20 minutes).

  • This compound Application:

    • Prepare a stock solution of this compound in water or a suitable solvent.

    • Dilute the stock solution into the aCSF to the final desired concentration (e.g., 10 µM)[4].

    • Switch the perfusion to the this compound-containing aCSF.

    • Record the EPSCs for a sufficient period to observe the effect of this compound.

  • Data Analysis:

    • Measure the amplitude, frequency, and kinetics of the EPSCs before, during, and after this compound application.

    • Perform statistical analysis to determine the significance of any observed changes.

In Vivo Administration: Intracerebroventricular (ICV) Injection

This protocol describes the administration of this compound directly into the brain ventricles to study its central effects on behavior or physiology.

Objective: To investigate the role of brain aminopeptidases in a specific physiological process (e.g., blood pressure regulation, drinking behavior).

Materials:

  • This compound hydrochloride

  • Sterile saline or artificial cerebrospinal fluid

  • Stereotaxic apparatus

  • Hamilton syringe and injection cannula

  • Anesthesia

Procedure:

  • Animal Surgery:

    • Anesthetize the animal and place it in a stereotaxic frame.

    • Surgically expose the skull and drill a small hole over the target ventricle (e.g., lateral ventricle).

    • Implant a guide cannula to the correct stereotaxic coordinates and secure it with dental cement.

    • Allow the animal to recover from surgery for several days.

  • ICV Injection:

    • Dissolve this compound in sterile saline or aCSF to the desired concentration.

    • Gently restrain the conscious animal (or lightly anesthetize if necessary).

    • Insert the injection cannula through the guide cannula into the ventricle.

    • Infuse a small volume of the this compound solution (e.g., 1-5 µL) over a few minutes.

    • Remove the injection cannula and return the animal to its home cage.

  • Behavioral or Physiological Monitoring:

    • Observe and measure the relevant behavioral or physiological parameters (e.g., water intake, blood pressure) at specific time points after the injection.

  • Data Analysis:

    • Compare the responses of this compound-treated animals to control animals receiving vehicle injections.

    • Perform statistical analysis to determine the significance of the results.

Visualizations

Signaling Pathway: this compound's Role in Angiotensin II Metabolism

Amastatin_Angiotensin_Pathway Angiotensinogen Angiotensinogen AngiotensinI Angiotensin I Angiotensinogen->AngiotensinI  Renin AngiotensinII Angiotensin II AngiotensinI->AngiotensinII  ACE AngiotensinIII Angiotensin III AngiotensinII->AngiotensinIII  APA AT1_Receptor AT1 Receptor AngiotensinIII->AT1_Receptor Activates Neuronal_Response Neuronal Response (e.g., increased firing) AT1_Receptor->Neuronal_Response This compound This compound APA Aminopeptidase A (APA) This compound->APA Inhibits Renin Renin ACE ACE

Caption: this compound inhibits Aminopeptidase A (APA), preventing Angiotensin II to III conversion.

Experimental Workflow: Investigating this compound's Effect on Synaptic Transmission

Amastatin_Workflow Start Start: Prepare Brain Slices Recording Obtain Whole-Cell Patch-Clamp Recording Start->Recording Baseline Record Baseline Synaptic Activity (EPSCs) Recording->Baseline Application Bath Apply this compound (e.g., 10 µM) Baseline->Application Post_Application Record Synaptic Activity in the Presence of this compound Application->Post_Application Washout Washout this compound with aCSF Post_Application->Washout Recovery Record Recovery of Synaptic Activity Washout->Recovery Analysis Data Analysis: Compare EPSC Amplitudes Recovery->Analysis Conclusion Conclusion on this compound's Effect on Synaptic Transmission Analysis->Conclusion

Caption: Workflow for electrophysiological analysis of this compound's effects on synaptic currents.

References

Application Notes and Protocols for Studying Vasopressin Activity in the Brain Using Amastatin

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Arginine vasopressin (AVP), a nonapeptide hormone synthesized in the hypothalamus, plays a crucial role in regulating a wide array of physiological and behavioral processes in the brain, including social recognition, anxiety, and synaptic plasticity.[1] The activity of vasopressin in the brain is tightly controlled not only by its synthesis and release but also by its rapid degradation by peptidases.[2][3] Aminopeptidases, in particular, have been identified as key enzymes responsible for the metabolic inactivation of vasopressin.[4][5]

Amastatin is a potent, competitive inhibitor of several aminopeptidases.[6] By blocking the enzymatic degradation of vasopressin, this compound serves as a valuable pharmacological tool to potentiate and prolong the endogenous effects of vasopressin in the brain.[3][7] This allows researchers to investigate the physiological roles of endogenously released vasopressin in various neural circuits and behaviors. These application notes provide an overview of the use of this compound in vasopressin research, including its mechanism of action, and detailed protocols for its application in both in vivo and in vitro experimental paradigms.

Mechanism of Action

Vasopressin is released from neuronal terminals and acts on specific G protein-coupled receptors (GPCRs), primarily the V1a and V1b receptors in the brain.[7][8] The signaling cascade initiated by V1a receptor activation is depicted in the diagram below. The physiological effects of vasopressin are terminated by its enzymatic degradation. Aminopeptidases cleave the N-terminal tyrosine residue from vasopressin, rendering it inactive.[4]

This compound inhibits this degradation process, thereby increasing the local concentration and half-life of endogenous vasopressin at its receptors. This potentiation of vasopressin signaling allows for the study of its downstream effects on neuronal activity and behavior.

Data Presentation

The following tables summarize key quantitative data related to the use of this compound in studying vasopressin activity.

Table 1: this compound Inhibition Constants

Enzyme TargetInhibitorKi (Inhibition Constant)Source
Aminopeptidase M (AP-M)This compound1.9 x 10⁻⁸ M[6]
Leucine Aminopeptidase (LAP)This compound-[6]
Aminopeptidase A (APA)This compound-[9]

Note: While this compound is a potent inhibitor of aminopeptidase M, its specific Ki for the primary vasopressin-degrading aminopeptidase in all brain regions has not been definitively established.

Table 2: Experimental Concentrations and Effects of this compound

Experimental ModelThis compound ConcentrationObserved Effect on Vasopressin-Mediated ResponseSource
Rat Parabrachial Nucleus Slices10 µMReduction in evoked Excitatory Postsynaptic Current (EPSC)[10]
In vivo mouse behavioral studyMicrogram amounts (co-injected with vasopressin)Prolonged behavioral excitation induced by vasopressin[3]

Mandatory Visualizations

Vasopressin V1a Receptor Signaling Pathway

Vasopressin_V1a_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space AVP Vasopressin (AVP) V1aR V1a Receptor (AVPR1A) AVP->V1aR Binds to Gq Gq protein V1aR->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor on PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2 ER->Ca2 Release of Ca2->PKC Activates CellularResponse Cellular Response (e.g., Neuronal Excitability, Gene Expression) Ca2->CellularResponse Acts as second messenger PKC->CellularResponse Phosphorylates targets leading to

Caption: Vasopressin V1a receptor signaling cascade.

Experimental Workflow: Investigating Endogenous Vasopressin Activity

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis AnimalPrep Animal Preparation (e.g., surgery for ICV cannula or brain slice preparation) Baseline Baseline Measurement (e.g., behavior, neuronal firing) AnimalPrep->Baseline DrugPrep Drug Preparation (this compound, Vasopressin, Antagonists) Administer Administer this compound (e.g., ICV injection, bath application) DrugPrep->Administer Baseline->Administer Antagonist Administer V1 Antagonist (Control Experiment) Baseline->Antagonist Control PostAdmin Post-Amastatin Measurement Administer->PostAdmin DataCollection Data Collection PostAdmin->DataCollection PostAntagonist Post-Antagonist Measurement Antagonist->PostAntagonist PostAntagonist->DataCollection Stats Statistical Analysis DataCollection->Stats Interpretation Interpretation of Results Stats->Interpretation

Caption: General experimental workflow for studying endogenous vasopressin.

Experimental Protocols

Protocol 1: In Vivo Investigation of this compound's Effect on Vasopressin-Mediated Behavior in Mice

This protocol describes the intracerebroventricular (ICV) administration of this compound to study its effects on vasopressin-mediated behaviors, such as social recognition or anxiety-like behaviors.

Materials:

  • This compound hydrochloride (Sigma-Aldrich or equivalent)

  • Arginine Vasopressin (AVP) (Bachem or equivalent)

  • Sterile, pyrogen-free saline (0.9% NaCl)

  • Stereotaxic apparatus for mice

  • Hamilton microsyringe (10 µL)

  • Anesthetic (e.g., isoflurane)

  • Surgical tools for ICV cannulation

  • Behavioral testing apparatus (e.g., open field, social interaction arena)

Procedure:

  • Animal Surgery:

    • Anesthetize the mouse using isoflurane.

    • Secure the animal in the stereotaxic apparatus.

    • Perform a midline incision on the scalp to expose the skull.

    • Implant a guide cannula into the lateral ventricle using appropriate stereotaxic coordinates (e.g., from bregma: AP -0.2 mm, ML ±1.0 mm, DV -2.5 mm).

    • Secure the cannula with dental cement and close the incision.

    • Allow the animal to recover for at least one week post-surgery.

  • Drug Preparation:

    • Dissolve this compound hydrochloride in sterile saline to the desired concentration (e.g., 1 µg/µL).

    • Dissolve AVP in sterile saline to the desired concentration (e.g., 1 ng/µL).

    • Prepare a vehicle control solution (sterile saline).

  • Intracerebroventricular (ICV) Injection:

    • Gently restrain the mouse and remove the dummy cannula from the guide cannula.

    • Insert the injection cannula (connected to the Hamilton syringe) into the guide cannula.

    • Infuse the desired volume (e.g., 1 µL) of this compound solution, AVP solution, a co-injection of both, or vehicle over a period of 1 minute.

    • Leave the injection cannula in place for an additional minute to allow for diffusion.

    • Replace the dummy cannula.

  • Behavioral Testing:

    • Following the injection, place the mouse in the appropriate behavioral apparatus.

    • Record and score the behavior of interest (e.g., time spent in social interaction, entries into the center of an open field) for a defined period.

  • Data Analysis:

    • Analyze the behavioral data using appropriate statistical methods (e.g., ANOVA, t-test) to compare the effects of the different treatment groups.

Protocol 2: In Vitro Electrophysiological Recording of this compound's Effect on Vasopressin-Mediated Synaptic Transmission

This protocol describes the use of this compound in brain slice preparations to investigate its effect on vasopressin-mediated modulation of synaptic transmission using whole-cell patch-clamp electrophysiology.

Materials:

  • This compound hydrochloride

  • Arginine Vasopressin (AVP)

  • V1a receptor antagonist (e.g., Manning compound)

  • Artificial cerebrospinal fluid (aCSF) components (in mM): 124 NaCl, 2.5 KCl, 1.25 NaH₂PO₄, 2 MgSO₄, 2 CaCl₂, 26 NaHCO₃, 10 glucose.

  • Intracellular solution components (in mM): 130 K-gluconate, 10 KCl, 10 HEPES, 0.2 EGTA, 4 Mg-ATP, 0.3 Na-GTP, 10 phosphocreatine.

  • Vibratome or tissue chopper

  • Electrophysiology rig with amplifier, micromanipulators, and data acquisition system

  • Glass pipettes for patch-clamp recording

Procedure:

  • Brain Slice Preparation:

    • Anesthetize the animal (e.g., rat or mouse) and rapidly decapitate.

    • Dissect the brain and place it in ice-cold, oxygenated (95% O₂/5% CO₂) aCSF.

    • Prepare coronal or sagittal brain slices (e.g., 300 µm thick) containing the region of interest using a vibratome.

    • Transfer the slices to a holding chamber with oxygenated aCSF at room temperature and allow them to recover for at least 1 hour.

  • Electrophysiological Recording:

    • Transfer a single slice to the recording chamber and continuously perfuse with oxygenated aCSF at a constant flow rate.

    • Establish a whole-cell patch-clamp recording from a neuron in the region of interest.

    • Record baseline synaptic activity (e.g., excitatory postsynaptic currents, EPSCs) by stimulating afferent fibers.

  • Drug Application:

    • After recording a stable baseline, apply this compound (e.g., 10 µM) to the perfusing aCSF.[10]

    • Record the changes in synaptic activity in the presence of this compound.

    • To confirm the involvement of vasopressin, co-apply AVP (e.g., 1 µM) with this compound and observe any further changes in synaptic activity.

    • In a separate experiment, pre-incubate the slice with a V1a receptor antagonist before applying this compound to verify that the observed effects are mediated by endogenous vasopressin acting on V1a receptors.

  • Data Analysis:

    • Analyze the electrophysiological data to quantify changes in synaptic parameters (e.g., EPSC amplitude, frequency).

    • Use appropriate statistical tests (e.g., paired t-test) to determine the significance of the drug-induced effects.

Conclusion

This compound is a powerful tool for elucidating the roles of endogenous vasopressin in the brain. By preventing its degradation, this compound allows for the potentiation and study of vasopressin's effects on neuronal signaling and behavior. The protocols provided here offer a framework for utilizing this compound in both in vivo and in vitro settings. Researchers are encouraged to optimize these protocols for their specific experimental questions and models. Further investigation into the specific aminopeptidases responsible for vasopressin degradation in different brain regions and their inhibition profiles by this compound will continue to enhance our understanding of this critical neuropeptide system.

References

Application Notes and Protocols for the Co-administration of Amastatin with other Protease Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Amastatin is a naturally occurring, competitive, and reversible inhibitor of several aminopeptidases. It was first isolated from Streptomyces sp. and has since been utilized as a tool in studying the roles of various aminopeptidases in physiological and pathological processes. This compound primarily targets metallo-aminopeptidases, enzymes that cleave amino acids from the N-terminus of proteins and peptides. The inhibition of these proteases can have significant effects on various cellular processes, including signal transduction, cell cycle progression, and antigen presentation.

The co-administration of this compound with other protease inhibitors presents a promising strategy for achieving synergistic or additive therapeutic effects, particularly in oncology and immunology. By targeting multiple points in a proteolytic cascade or distinct protease families involved in a disease process, combination therapies can potentially enhance efficacy, overcome resistance mechanisms, and reduce required doses, thereby minimizing toxicity.

These application notes provide a comprehensive overview of the rationale, experimental protocols, and data interpretation for studying the co-administration of this compound with other protease inhibitors.

Mechanism of Action and Rationale for Co-administration

This compound is a slow, tight-binding competitive inhibitor of several aminopeptidases, including Leucyl Aminopeptidase, Alanyl Aminopeptidase (Aminopeptidase M/N), and to a lesser extent, Glutamyl Aminopeptidase (Aminopeptidase A)[1]. It does not, however, inhibit Arginyl Aminopeptidase (Aminopeptidase B)[1]. Its inhibitory activity stems from its structure, which mimics the transition state of peptide hydrolysis.

The primary rationale for combining this compound with other protease inhibitors is to achieve a more comprehensive blockade of proteolytic activity that contributes to disease progression. This can be approached in several ways:

  • Targeting Different Aminopeptidases: Combining this compound with inhibitors that target different aminopeptidases, such as Bestatin (which also inhibits Aminopeptidase N and Leucine Aminopeptidase), could lead to a more profound inhibition of these enzymes.

  • Inhibiting Proteases with Different Mechanistic Classes: Co-administering this compound with inhibitors of serine proteases (e.g., Leupeptin ) or cysteine proteases could disrupt a broader range of proteolytic pathways.

  • Targeting Downstream or Upstream Proteases: Combining this compound with inhibitors of proteases that act upstream or downstream in a specific biological pathway, such as antigen processing or peptide hormone degradation, could lead to synergistic effects.

  • Inhibiting Protein Synthesis to Reduce Substrate Availability: The co-administration with inhibitors of protein synthesis like Puromycin , which also exhibits some aminopeptidase inhibitory activity, could reduce the availability of protein substrates for aminopeptidases[2][3][4].

Quantitative Data on Individual Inhibitor Activities

While direct quantitative data on the synergistic effects of this compound with other protease inhibitors from co-administration studies is limited in publicly available literature, the inhibitory constants (Ki) for individual inhibitors against their target enzymes provide a basis for designing combination experiments.

InhibitorTarget Aminopeptidase(s)Ki Value (M)Reference(s)
This compound Aeromonas aminopeptidase2.6 x 10-10[5]
Cytosolic leucine aminopeptidase3.0 x 10-8[5]
Microsomal aminopeptidase5.2 x 10-8[5]
Aminopeptidase M (AP-M)1.9 x 10-8[6][7]
Bestatin Aeromonas aminopeptidase1.8 x 10-8[8]
Cytosolic leucine aminopeptidase5.8 x 10-10[8]
Microsomal aminopeptidase1.4 x 10-6[8]
Aminopeptidase M (AP-M)4.1 x 10-6[6][7]

Signaling Pathways and Experimental Workflows

Signaling Pathways Modulated by Aminopeptidase N/CD13 Inhibition

Aminopeptidase N (APN), also known as CD13, is a key target of this compound and is implicated in various signaling pathways that regulate cell proliferation, survival, migration, and angiogenesis. Inhibition of APN/CD13 can modulate these pathways, providing a rationale for its use in cancer therapy.

Signaling_Pathway Signaling Pathways Modulated by APN/CD13 Inhibition cluster_downstream Downstream Effects This compound This compound APN_CD13 Aminopeptidase N (CD13) This compound->APN_CD13 Inhibits PI3K PI3K APN_CD13->PI3K Activates MAPK_pathway MAPK Pathway APN_CD13->MAPK_pathway Activates Angiogenesis Angiogenesis APN_CD13->Angiogenesis Promotes Akt Akt PI3K->Akt Survival Cell Survival Akt->Survival ERK ERK1/2 MAPK_pathway->ERK JNK JNK MAPK_pathway->JNK p38 p38 MAPK_pathway->p38 Proliferation Cell Proliferation ERK->Proliferation Migration Cell Migration & Invasion ERK->Migration JNK->Proliferation p38->Migration Experimental_Workflow Workflow for this compound Co-administration Studies cluster_invitro In Vitro Assays cluster_analysis Data Analysis cluster_mechanistic Mechanistic Studies Enzyme_Assay Enzyme Inhibition Assay (Single & Combination) IC50 IC50 Determination Enzyme_Assay->IC50 Cell_Viability Cell Viability/Proliferation Assay (e.g., MTT, CellTiter-Glo) Cell_Viability->IC50 Apoptosis_Assay Apoptosis Assay (e.g., Annexin V/PI staining) CI Combination Index (CI) Calculation (Chou-Talalay method) Apoptosis_Assay->CI Migration_Assay Cell Migration/Invasion Assay (e.g., Transwell assay) Migration_Assay->CI IC50->CI Isobologram Isobologram Analysis CI->Isobologram Western_Blot Western Blot Analysis (Signaling Pathways) Isobologram->Western_Blot Investigate Synergy Gene_Expression Gene Expression Analysis (e.g., qPCR, RNA-seq) Isobologram->Gene_Expression Investigate Synergy

References

Measuring Amastatin's Inhibitory Power: Detailed Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

FOR IMMEDIATE RELEASE

[City, State] – [Date] – Providing researchers, scientists, and drug development professionals with a comprehensive guide, this document outlines detailed application notes and protocols for measuring the inhibitory effect of Amastatin on various aminopeptidases. This compound, a potent and specific inhibitor, plays a crucial role in understanding the function of these enzymes in various physiological and pathological processes.

Introduction to this compound and its Significance

This compound is a competitive, slow-binding inhibitor of several aminopeptidases, including Aminopeptidase A (APA), Aminopeptidase N (APN or CD13), Leucine Aminopeptidase (LAP), and Aeromonas aminopeptidase.[1][2] Its ability to specifically block the activity of these enzymes makes it an invaluable tool for studying their roles in processes such as the renin-angiotensin system (RAS) regulation of blood pressure, signal transduction, and cancer progression.[3][4] Understanding the inhibitory kinetics of this compound is essential for the development of novel therapeutics targeting these enzymes.

Quantitative Analysis of this compound Inhibition

The inhibitory potency of this compound is typically quantified by determining its half-maximal inhibitory concentration (IC50) and its inhibition constant (Ki). The following table summarizes known Ki values for this compound against various aminopeptidases.

EnzymeSubstrateKi ValueMethod
Aminopeptidase M (AP-M)L-Leucine-p-nitroanilide1.9 x 10⁻⁸ MSpectrophotometry
Aeromonas aminopeptidaseL-Leucine-p-nitroanilide2.5 x 10⁻¹⁰ M to 3.0 x 10⁻⁸ MSpectrophotometry
Cytosolic Leucine AminopeptidaseL-Leucine-p-nitroanilide2.5 x 10⁻¹⁰ M to 3.0 x 10⁻⁸ MSpectrophotometry
Microsomal AminopeptidaseL-Leucine-p-nitroanilide2.5 x 10⁻¹⁰ M to 3.0 x 10⁻⁸ MSpectrophotometry
Aminopeptidase A (pig kidney)L-Glutamic acid β-naphthylamide2.5 x 10⁻⁷ MNot Specified

Experimental Protocols

Accurate determination of this compound's inhibitory effect relies on robust and reproducible experimental protocols. Below are detailed methodologies for spectrophotometric, fluorometric, and HPLC-based assays.

Protocol 1: Spectrophotometric Assay for Aminopeptidase Inhibition

This protocol describes the measurement of aminopeptidase activity by monitoring the hydrolysis of L-leucine-p-nitroanilide, which releases the chromogenic product p-nitroaniline.

Materials:

  • Aminopeptidase enzyme (e.g., Aminopeptidase N, Leucine Aminopeptidase)

  • This compound

  • L-leucine-p-nitroanilide (substrate)

  • Tricine buffer (200 mM, pH 8.0 at 25°C)

  • Methanol

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 405 nm

Procedure:

  • Reagent Preparation:

    • Prepare a 50 mM stock solution of L-leucine-p-nitroanilide in methanol.

    • Prepare a working solution of 1.0 mM L-leucine-p-nitroanilide by diluting the stock solution in 1 mM Tricine solution.

    • Prepare a stock solution of this compound in an appropriate solvent (e.g., water or DMSO).

    • Prepare serial dilutions of this compound in the assay buffer.

    • Prepare the enzyme solution in 20 mM Tricine buffer containing 0.05% (w/v) Bovine Serum Albumin (BSA), pH 8.0. The final enzyme concentration should be in the range of 0.02 - 0.04 units/mL.

  • Assay Protocol:

    • Prepare a reaction cocktail containing:

      • 2.00 mL of 1.0 mM L-leucine-p-nitroanilide solution

      • 1.00 mL of 200 mM Tricine buffer

      • 7.00 mL of deionized water

    • In a 96-well plate, add the following to each well:

      • Test wells: 90 µL of the reaction cocktail and 10 µL of the this compound dilution.

      • Control wells (no inhibitor): 90 µL of the reaction cocktail and 10 µL of assay buffer.

      • Blank wells: 90 µL of the reaction cocktail and 10 µL of the enzyme dilution buffer (without enzyme).

    • Equilibrate the plate to 25°C.

    • Initiate the reaction by adding 10 µL of the enzyme solution to the test and control wells.

    • Immediately mix by gentle shaking and start monitoring the increase in absorbance at 405 nm every minute for 5-10 minutes using a microplate reader.

  • Data Analysis:

    • Calculate the initial reaction velocity (rate of change in absorbance per minute) for each concentration of this compound.

    • Plot the percentage of inhibition against the logarithm of the this compound concentration.

    • Determine the IC50 value from the resulting dose-response curve.

Protocol 2: Fluorometric Assay for Aminopeptidase Inhibition

This protocol utilizes a fluorogenic substrate, L-Leucine-7-amido-4-methylcoumarin (Leu-AMC), which releases the highly fluorescent 7-amino-4-methylcoumarin (AMC) upon enzymatic cleavage.

Materials:

  • Aminopeptidase enzyme

  • This compound

  • L-Leucine-7-amido-4-methylcoumarin (Leu-AMC) hydrochloride

  • Assay Buffer (e.g., 100 mM Tris-HCl, pH 7.5)

  • DMSO

  • Black 96-well microplate

  • Fluorescence microplate reader (Excitation: ~350-368 nm, Emission: ~430-460 nm)

Procedure:

  • Reagent Preparation:

    • Prepare a 10 mM stock solution of Leu-AMC in DMSO.

    • Prepare a working solution of the substrate in assay buffer. The final concentration in the assay will depend on the specific enzyme and its Km value.

    • Prepare a stock solution of this compound in an appropriate solvent.

    • Prepare serial dilutions of this compound in the assay buffer.

    • Prepare the enzyme solution in the assay buffer to the desired concentration.

  • Assay Protocol:

    • In a black 96-well plate, add the following to each well:

      • Test wells: A specific volume of assay buffer, the this compound dilution, and the enzyme solution.

      • Control wells (no inhibitor): The same volume of assay buffer, solvent control, and the enzyme solution.

      • Blank wells: The same volume of assay buffer, substrate, but no enzyme.

    • Pre-incubate the plate at 37°C for 10-15 minutes.

    • Initiate the reaction by adding the Leu-AMC working solution to all wells.

    • Immediately start monitoring the increase in fluorescence intensity over time using a fluorescence microplate reader.

  • Data Analysis:

    • Calculate the initial reaction velocity from the linear portion of the fluorescence versus time plot.

    • Determine the percentage of inhibition for each this compound concentration.

    • Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the this compound concentration.

Protocol 3: HPLC-Based Assay for Aminopeptidase Inhibition

This method allows for the direct measurement of substrate depletion and product formation, offering high specificity and accuracy.

Materials:

  • Aminopeptidase enzyme

  • This compound

  • Peptide substrate (e.g., a specific peptide known to be cleaved by the target aminopeptidase)

  • Assay Buffer

  • Quenching solution (e.g., trifluoroacetic acid, TFA)

  • HPLC system with a UV or fluorescence detector

  • Reversed-phase HPLC column (e.g., C18)

Procedure:

  • Reaction Setup:

    • Prepare reaction mixtures containing the assay buffer, a fixed concentration of the peptide substrate, and varying concentrations of this compound.

    • Pre-incubate the mixtures at the optimal temperature for the enzyme.

    • Initiate the reaction by adding the aminopeptidase enzyme.

    • At specific time points, stop the reaction by adding a quenching solution (e.g., an equal volume of 1% TFA).

  • HPLC Analysis:

    • Inject a defined volume of the quenched reaction mixture onto the reversed-phase HPLC column.

    • Separate the substrate and product using a suitable gradient of mobile phases (e.g., water with 0.1% TFA and acetonitrile with 0.1% TFA).

    • Detect the substrate and product peaks using a UV or fluorescence detector at the appropriate wavelength.

  • Data Analysis:

    • Quantify the amount of product formed or substrate consumed by integrating the peak areas.

    • Calculate the reaction velocity for each this compound concentration.

    • Determine the IC50 and Ki values by plotting the reaction velocities against the inhibitor concentrations and fitting the data to appropriate inhibition models.

Visualizing the Impact: Signaling Pathways and Experimental Workflow

To better understand the biological context of this compound's inhibitory action and the experimental procedures, the following diagrams are provided.

experimental_workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Reagents Prepare Reagents (Enzyme, Substrate, this compound) SerialDilutions Prepare Serial Dilutions of this compound Reagents->SerialDilutions ReactionSetup Set up Reaction Mixtures (with and without this compound) SerialDilutions->ReactionSetup Incubation Incubate at Optimal Temperature ReactionSetup->Incubation ReactionStart Initiate Reaction with Enzyme Incubation->ReactionStart Measurement Measure Activity (Absorbance/Fluorescence/HPLC) ReactionStart->Measurement CalculateVelocity Calculate Reaction Velocities Measurement->CalculateVelocity PlotData Plot % Inhibition vs. [this compound] CalculateVelocity->PlotData DetermineIC50 Determine IC50 Value PlotData->DetermineIC50

Caption: General experimental workflow for determining the inhibitory effect of this compound.

renin_angiotensin_system Angiotensinogen Angiotensinogen AngI Angiotensin I Angiotensinogen->AngI Renin AngII Angiotensin II AngI->AngII ACE AngIII Angiotensin III AngII->AngIII APA Inactive Inactive Fragments AngIII->Inactive APN Renin Renin ACE ACE APA Aminopeptidase A (APA) APN Aminopeptidase N (APN/CD13) This compound This compound (Inhibitor) This compound->APA This compound->APN

Caption: Role of aminopeptidases in the Renin-Angiotensin System and the inhibitory action of this compound.[5][6][7][8]

apn_cd13_signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm CD13 APN/CD13 PI3K PI3K CD13->PI3K Ligand Binding MAPK MAPK (ERK1/2, JNK, p38) CD13->MAPK Ligand Binding GPCR GPCR GPCR->MAPK Ca_flux Ca²⁺ Flux PI3K->Ca_flux Migration Cell Migration & Adhesion PI3K->Migration Cytokine Cytokine Secretion (e.g., IL-8) MAPK->Cytokine MAPK->Migration This compound This compound (Inhibits Enzymatic Activity) This compound->CD13

Caption: Simplified signaling pathways associated with Aminopeptidase N (CD13).[1][2][4][9][10]

Conclusion

The protocols and data presented in this document provide a solid foundation for researchers investigating the inhibitory effects of this compound on aminopeptidases. The detailed methodologies for spectrophotometric, fluorometric, and HPLC-based assays, along with the visualization of relevant signaling pathways, will facilitate a deeper understanding of the roles of these enzymes and the mechanism of their inhibition. This knowledge is critical for advancing drug discovery and development efforts in areas where aminopeptidases are key therapeutic targets.

References

Amastatin: A Potent Pharmacological Tool for Elucidating Neuropeptide Function

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Amastatin, a competitive, slow-binding inhibitor of several aminopeptidases, has emerged as an indispensable pharmacological tool in the field of neuropeptide research.[1][2][3] By preventing the enzymatic degradation of neuropeptides, this compound enables researchers to investigate their unmodified physiological effects, signaling pathways, and potential therapeutic applications. This document provides detailed application notes, experimental protocols, and quantitative data to guide the effective use of this compound in neuropeptide research.

Mechanism of Action: this compound primarily exerts its inhibitory effects on metallo-aminopeptidases, which are responsible for cleaving N-terminal amino acids from peptides. Its slow, tight-binding nature provides sustained inhibition, making it highly effective in both in vitro and in vivo experimental settings.[1][2] Key targets of this compound include Aminopeptidase A (APA), which is crucial in the renin-angiotensin system, and Aminopeptidase N (APN), an enzyme involved in the degradation of various neuropeptides, including enkephalins and substance P.[4][5]

Quantitative Data: Inhibitory Profile of this compound

The efficacy of this compound as an aminopeptidase inhibitor is demonstrated by its low inhibition constants (Ki) and half-maximal inhibitory concentrations (IC50) against various enzymes. The following tables summarize key quantitative data for this compound, providing a reference for experimental design.

Enzyme TargetInhibitor Constant (Ki)Source Organism/Enzyme TypeReference
Aminopeptidase A (APA)2.5 x 10⁻⁷ MPig Kidney[6]
Aminopeptidase M (AP-M)1.9 x 10⁻⁸ MNot Specified[3]
Aeromonas Aminopeptidase0.26 nMAeromonas proteolytica[2]
Cytosolic Leucine Aminopeptidase30 nMNot Specified[2]
Microsomal Aminopeptidase52 nMNot Specified[2]
General Aminopeptidases2.5 x 10⁻¹⁰ to 3.0 x 10⁻⁸ MVarious[1]
Enzyme TargetIC50Source Organism/Enzyme TypeReference
Aminopeptidase N (APN)50 nMCultured Human Skeletal Muscle Myocytes[4]

Experimental Protocols

In Vitro Analysis of Neuropeptide Degradation using HPLC

This protocol outlines a method to assess the protective effect of this compound on neuropeptide degradation by tissue homogenates, with analysis by High-Performance Liquid Chromatography (HPLC).

Materials:

  • Neuropeptide of interest (e.g., Angiotensin II, Substance P, Met-enkephalin)

  • This compound hydrochloride

  • Tissue homogenate (e.g., brain, kidney)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Acetonitrile (ACN), HPLC grade

  • Trifluoroacetic acid (TFA), HPLC grade

  • C18 reverse-phase HPLC column

  • HPLC system with UV detector

Procedure:

  • Prepare Solutions:

    • Neuropeptide stock solution (1 mg/mL in water).

    • This compound stock solution (1 mM in water).

    • Mobile Phase A: 0.1% TFA in water.

    • Mobile Phase B: 0.1% TFA in ACN.

  • Incubation:

    • In a microcentrifuge tube, combine 50 µL of tissue homogenate, 10 µL of neuropeptide stock solution, and either 10 µL of this compound stock solution (for the test sample) or 10 µL of water (for the control sample).

    • Incubate the reaction mixtures at 37°C for various time points (e.g., 0, 15, 30, 60 minutes).

  • Reaction Termination and Sample Preparation:

    • Stop the reaction by adding an equal volume of ice-cold 1 M HCl.

    • Centrifuge the samples at 10,000 x g for 10 minutes at 4°C to pellet proteins.

    • Collect the supernatant for HPLC analysis.

  • HPLC Analysis:

    • Equilibrate the C18 column with 95% Mobile Phase A and 5% Mobile Phase B.

    • Inject 20 µL of the supernatant.

    • Elute the peptides using a linear gradient of 5% to 60% Mobile Phase B over 30 minutes at a flow rate of 1 mL/min.

    • Monitor the elution profile at 214 nm or 280 nm.

  • Data Analysis:

    • Quantify the peak area of the intact neuropeptide at each time point for both control and this compound-treated samples.

    • Compare the degradation rates to determine the inhibitory effect of this compound.

In Vivo Microdialysis for Assessing Neuropeptide Levels

This protocol describes the use of in vivo microdialysis in combination with this compound to measure extracellular neuropeptide concentrations in the brain of a freely moving animal.

Materials:

  • This compound hydrochloride

  • Microdialysis probe

  • Artificial cerebrospinal fluid (aCSF)

  • Stereotaxic apparatus

  • Animal model (e.g., rat)

  • HPLC system with a sensitive detector (e.g., mass spectrometry or electrochemical detection)

Procedure:

  • Probe Implantation:

    • Anesthetize the animal and place it in a stereotaxic frame.

    • Surgically implant the microdialysis probe into the brain region of interest.

  • Perfusion:

    • Perfuse the probe with aCSF at a low flow rate (e.g., 1-2 µL/min).

    • To inhibit local neuropeptide degradation, include this compound (e.g., 10-50 µM) in the aCSF perfusate.

  • Sample Collection:

    • Allow the animal to recover from surgery and the probe to equilibrate.

    • Collect dialysate samples at regular intervals (e.g., every 20-30 minutes) into chilled collection vials.

  • Sample Analysis:

    • Analyze the collected dialysate samples using a highly sensitive analytical technique such as LC-MS/MS to quantify the neuropeptide of interest.

  • Data Analysis:

    • Plot the neuropeptide concentration over time to observe fluctuations in response to stimuli or pharmacological challenges. The inclusion of this compound in the perfusate provides a more accurate measurement of the actual extracellular neuropeptide levels by preventing their rapid degradation.

Enzyme Kinetics Assay for Aminopeptidase Inhibition

This protocol details a spectrophotometric method to determine the inhibitory kinetics of this compound on a specific aminopeptidase.

Materials:

  • Purified aminopeptidase (e.g., Aminopeptidase A)

  • Chromogenic substrate for the enzyme (e.g., L-Glutamic acid p-nitroanilide for APA)

  • This compound hydrochloride

  • Assay buffer (e.g., Tris-HCl, pH 7.5)

  • Spectrophotometer

Procedure:

  • Prepare Solutions:

    • Prepare a series of dilutions of the chromogenic substrate in assay buffer.

    • Prepare a series of dilutions of this compound in assay buffer.

    • Prepare a solution of the purified enzyme in assay buffer.

  • Assay:

    • In a 96-well plate or cuvettes, add the assay buffer, substrate solution, and this compound solution (or buffer for control).

    • Pre-incubate the mixture at the optimal temperature for the enzyme (e.g., 37°C).

    • Initiate the reaction by adding the enzyme solution.

  • Measurement:

    • Immediately measure the change in absorbance over time at the appropriate wavelength for the chromogenic product (e.g., 405 nm for p-nitroaniline).

  • Data Analysis:

    • Calculate the initial reaction velocities (V₀) from the linear portion of the absorbance vs. time plots.

    • To determine the mode of inhibition and the Ki value, perform the assay with varying concentrations of both the substrate and this compound.

    • Analyze the data using Lineweaver-Burk or Dixon plots. For competitive inhibition, the Ki can be calculated from the equation: slope with inhibitor / slope without inhibitor = 1 + [I]/Ki, where [I] is the inhibitor concentration.

Signaling Pathways and Experimental Workflows

Angiotensin Signaling Pathway

This compound is instrumental in studying the renin-angiotensin system by inhibiting Aminopeptidase A (APA), the enzyme that converts Angiotensin II (AII) to Angiotensin III (AIII).[5] This allows for the specific investigation of the physiological roles of AII.

Angiotensin_Pathway Angiotensinogen Angiotensinogen Ang_I Angiotensin I Angiotensinogen->Ang_I Renin Renin Renin Ang_II Angiotensin II Ang_I->Ang_II ACE ACE ACE Ang_III Angiotensin III Ang_II->Ang_III APA AT1R AT1 Receptor Ang_II->AT1R Binds APA Aminopeptidase A This compound This compound This compound->APA Inhibits Gq_11 Gq/11 AT1R->Gq_11 Activates PLC PLC Gq_11->PLC Activates IP3_DAG IP3 / DAG PLC->IP3_DAG Cleaves PIP2 to Ca_PKC ↑ [Ca²⁺]i Activate PKC IP3_DAG->Ca_PKC Physiological_Effects Vasoconstriction Aldosterone Release Cell Growth Ca_PKC->Physiological_Effects

Caption: Role of this compound in the Angiotensin II signaling pathway.

Substance P Degradation and Signaling

This compound can be used to study the biological activity of Substance P by inhibiting its degradation by Aminopeptidase N (APN).[4] This allows for a clearer understanding of Substance P-mediated signaling through the Neurokinin-1 receptor (NK1R).

SubstanceP_Pathway Substance_P Substance P Inactive_Fragments Inactive Fragments Substance_P->Inactive_Fragments APN NK1R NK1 Receptor Substance_P->NK1R Binds APN Aminopeptidase N This compound This compound This compound->APN Inhibits Gq_11 Gq/11 NK1R->Gq_11 Activates PLC PLC Gq_11->PLC Activates IP3_DAG IP3 / DAG PLC->IP3_DAG Cleaves PIP2 to Ca_PKC ↑ [Ca²⁺]i Activate PKC IP3_DAG->Ca_PKC Signaling_Cascade MAPK/ERK Pathway NF-κB Activation Ca_PKC->Signaling_Cascade Cellular_Responses Inflammation Pain Transmission Proliferation Signaling_Cascade->Cellular_Responses

Caption: this compound's role in Substance P signaling.

Enkephalin Signaling Pathway

This compound is a valuable tool for studying the endogenous opioid system by preventing the degradation of enkephalins (e.g., Met-enkephalin and Leu-enkephalin) by aminopeptidases. This allows for the investigation of their analgesic and other neuromodulatory effects mediated through opioid receptors.

Enkephalin_Pathway Proenkephalin Proenkephalin Enkephalins Met-enkephalin Leu-enkephalin Proenkephalin->Enkephalins Processing Inactive_Metabolites Inactive Metabolites Enkephalins->Inactive_Metabolites Aminopeptidases Opioid_Receptors μ- and δ-Opioid Receptors Enkephalins->Opioid_Receptors Binds Aminopeptidases Aminopeptidases This compound This compound This compound->Aminopeptidases Inhibits Gi_o Gi/o Opioid_Receptors->Gi_o Activates AC Adenylyl Cyclase Gi_o->AC Inhibits Ion_Channels ↑ K⁺ efflux ↓ Ca²⁺ influx Gi_o->Ion_Channels cAMP ↓ cAMP AC->cAMP Neuronal_Inhibition Neuronal Hyperpolarization ↓ Neurotransmitter Release cAMP->Neuronal_Inhibition Ion_Channels->Neuronal_Inhibition Analgesia Analgesia Neuronal_Inhibition->Analgesia

Caption: this compound's utility in studying enkephalin signaling.

Conclusion

This compound is a powerful and specific inhibitor of aminopeptidases, making it an essential tool for neuropeptide research. By preventing the degradation of endogenous peptides, this compound allows for the accurate investigation of their physiological roles, signaling mechanisms, and therapeutic potential. The protocols and data presented in these application notes provide a comprehensive guide for researchers to effectively utilize this compound in their studies, ultimately contributing to a deeper understanding of the complex world of neuropeptide signaling.

References

Application of Amastatin in Studying the Renin-Angiotensin System: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Amastatin is a potent, competitive, and slow-binding inhibitor of several aminopeptidases, most notably Aminopeptidase A (APA).[1][2] APA plays a crucial role in the renin-angiotensin system (RAS), specifically in the brain, where it catalyzes the conversion of angiotensin II (Ang II) to angiotensin III (Ang III).[3] Ang III is a key effector peptide in the central regulation of blood pressure.[3] The inhibitory action of this compound on APA makes it a valuable pharmacological tool for elucidating the physiological and pathological roles of the brain RAS. By blocking the formation of Ang III from Ang II, researchers can investigate the specific contributions of this pathway to cardiovascular function and explore its potential as a therapeutic target for conditions like hypertension.[3][4] However, it is important to note that this compound is not entirely specific for APA and also inhibits other aminopeptidases, a factor to consider in experimental design.[3]

Mechanism of Action in the Renin-Angiotensin System

Within the brain, the renin-angiotensin system is a critical regulator of blood pressure and fluid homeostasis. A key enzymatic step in this pathway is the conversion of Ang II to the biologically active Ang III, a reaction catalyzed by Aminopeptidase A (APA). This compound exerts its effect by directly inhibiting APA, thereby blocking the synthesis of Ang III from Ang II. This inhibition allows for the study of the downstream physiological consequences of reduced central Ang III levels.

RAS_pathway Angiotensinogen Angiotensinogen Renin Renin AngI Angiotensin I Renin->AngI cleavage ACE ACE AngII Angiotensin II ACE->AngII cleavage APA Aminopeptidase A (APA) AT1R AT1 Receptor AngII->AT1R activates AngIII Angiotensin III APA->AngIII conversion AngIII->AT1R activates Response Physiological Response (e.g., Increased Blood Pressure) AT1R->Response leads to This compound This compound This compound->APA inhibits

Caption: this compound inhibits APA, blocking Ang II to Ang III conversion.

Data Presentation

This compound has been characterized as a potent inhibitor of various aminopeptidases. The following table summarizes its inhibitory constants (Ki) against different aminopeptidases.

Enzyme SourceEnzymeInhibitorKi ValueInhibition TypeReference
Pig KidneyAminopeptidase AThis compound2.5 x 10-7 MCompetitive[1]
Aeromonas proteolyticaAminopeptidaseThis compound0.26 nMSlow, Tight Binding, Competitive[5]
Porcine KidneyMicrosomal AminopeptidaseThis compound52 nMSlow, Tight Binding, Competitive[5]
Porcine KidneyCytosolic Leucine AminopeptidaseThis compound30 nMSlow, Tight Binding, Competitive[5]
Porcine KidneyAminopeptidase MThis compound1.9 x 10-8 MSlow-Binding, Competitive[6]

Experimental Protocols

In Vivo Studies: Intracerebroventricular (ICV) Administration of this compound in Rats

This protocol describes the procedure for administering this compound directly into the cerebral ventricles of rats to study its effects on the central renin-angiotensin system and blood pressure.

Materials:

  • This compound hydrochloride

  • Sterile artificial cerebrospinal fluid (aCSF)

  • Anesthetic (e.g., urethane)

  • Stereotaxic apparatus

  • Hamilton syringe with a 30-gauge needle

  • Cannula for ICV injection

  • Blood pressure monitoring system (e.g., arterial catheter connected to a pressure transducer)

  • Surgical tools

Procedure:

  • Animal Preparation: Anesthetize the rat according to approved institutional protocols. Secure the animal in a stereotaxic frame.

  • Surgical Implantation of Cannula: Make a midline incision on the scalp to expose the skull. Using a stereotaxic atlas for rats, determine the coordinates for the lateral ventricle. A common set of coordinates relative to bregma are: Anteroposterior (AP): -0.8 mm; Mediolateral (ML): ±1.5 mm; Dorsoventral (DV): -3.5 mm. Drill a small hole at the determined coordinates. Slowly lower the cannula to the target depth and secure it to the skull with dental cement.

  • This compound Preparation: Dissolve this compound hydrochloride in aCSF to the desired concentration. Doses in published studies have ranged from 10 to 100 µg per rat.[4][7]

  • Intracerebroventricular Injection: Connect the Hamilton syringe filled with the this compound solution to the implanted cannula. Infuse the solution slowly over a period of 1-5 minutes. A typical infusion volume is 1-5 µl.[8]

  • Blood Pressure Monitoring: Monitor and record the rat's blood pressure continuously before, during, and after the ICV injection to observe any pressor or depressor responses.[4][9]

in_vivo_workflow start Start anesthetize Anesthetize Rat start->anesthetize stereotaxic Mount in Stereotaxic Frame anesthetize->stereotaxic cannulation Implant ICV Cannula stereotaxic->cannulation injection ICV Injection of this compound cannulation->injection prepare_drug Prepare this compound in aCSF prepare_drug->injection monitor_bp Monitor Blood Pressure injection->monitor_bp analyze Analyze Data monitor_bp->analyze end End analyze->end

Caption: Workflow for in vivo ICV administration of this compound in rats.
In Vitro Studies: Aminopeptidase A Inhibition Assay

This protocol outlines an in vitro assay to determine the inhibitory effect of this compound on the conversion of Angiotensin II to Angiotensin III by Aminopeptidase A in brain tissue homogenates.

Materials:

  • Rat brain tissue (e.g., hypothalamus)

  • Homogenization buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • Angiotensin II (substrate)

  • This compound (inhibitor)

  • HPLC system with a C18 reverse-phase column

  • Mobile phase for HPLC (e.g., a gradient of acetonitrile in water with 0.1% trifluoroacetic acid)

  • Spectrophotometer or radioactivity counter (if using radiolabeled Ang II)

Procedure:

  • Preparation of Brain Tissue Homogenate: Homogenize fresh or frozen brain tissue in ice-cold homogenization buffer. Centrifuge the homogenate at a low speed to remove cellular debris. The resulting supernatant contains the enzyme activity.

  • Enzyme Reaction: In a microcentrifuge tube, combine the brain tissue homogenate, Angiotensin II (as the substrate), and either this compound at various concentrations or vehicle control. Incubate the reaction mixture at 37°C for a defined period (e.g., 30 minutes).

  • Reaction Termination: Stop the enzymatic reaction by adding an acid (e.g., trifluoroacetic acid) or by heating.

  • Analysis of Angiotensin Peptides: Centrifuge the terminated reaction mixture to pellet any precipitated protein. Analyze the supernatant using HPLC to separate and quantify the amounts of Angiotensin II (substrate) and Angiotensin III (product).[10][11][12]

  • Data Analysis: Calculate the percentage of Angiotensin II conversion to Angiotensin III in the presence and absence of this compound. Determine the IC50 value of this compound for APA inhibition.

in_vitro_workflow start Start homogenize Prepare Brain Tissue Homogenate start->homogenize setup_rxn Set Up Enzyme Reaction (Homogenate + Ang II ± this compound) homogenize->setup_rxn incubate Incubate at 37°C setup_rxn->incubate terminate Terminate Reaction incubate->terminate hplc Analyze Peptides by HPLC terminate->hplc analyze Calculate % Inhibition and IC50 hplc->analyze end End analyze->end

Caption: Workflow for in vitro APA inhibition assay using this compound.

References

Application Notes and Protocols for Assessing Amastatin's Potentiation of Peptide Hormones

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Amastatin is a potent, competitive, and slow-binding inhibitor of various aminopeptidases, including aminopeptidase A (APA) and aminopeptidase N (APN).[1] Many peptide hormones, such as angiotensin II, enkephalins, vasopressin, and oxytocin, are rapidly degraded in biological systems by these enzymes.[2][3][4] By inhibiting aminopeptidase activity, this compound prevents the cleavage of N-terminal amino acids, thereby increasing the local concentration and prolonging the half-life of these peptide hormones. This potentiation of endogenous or exogenously administered peptides makes this compound a valuable tool for studying their physiological roles and for the development of peptide-based therapeutics.

These application notes provide detailed protocols for researchers, scientists, and drug development professionals to assess and quantify the potentiating effects of this compound on various peptide hormones using in vitro, cell-based, and in vivo methodologies.

Application Note 1: In Vitro Characterization of this compound's Potentiation Effects

This section covers methods to directly measure this compound's effect on enzyme activity and the subsequent impact on hormone-receptor binding.

Protocol 1: Aminopeptidase Inhibition Assay

This protocol determines the inhibitory potency of this compound against the specific aminopeptidase responsible for degrading the peptide hormone of interest.

Objective: To calculate the IC50 (half-maximal inhibitory concentration) of this compound.

Materials:

  • Purified aminopeptidase (e.g., Aminopeptidase A or N)

  • Fluorogenic or chromogenic aminopeptidase substrate (e.g., L-Alanine-4-nitroanilide for APN)

  • This compound

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare Solutions:

    • Prepare a stock solution of this compound in the appropriate solvent (e.g., water or DMSO).

    • Create a serial dilution of this compound in assay buffer to cover a wide concentration range (e.g., 1 pM to 100 µM).

    • Prepare the enzyme solution at a fixed concentration in assay buffer.

    • Prepare the substrate solution in assay buffer. The final concentration should be at or below the Michaelis-Menten constant (Km) for sensitive inhibition measurement.

  • Assay Setup:

    • To each well of the 96-well plate, add 20 µL of the this compound dilutions or vehicle control.

    • Add 40 µL of the enzyme solution to each well.

    • Incubate the plate at 37°C for 15-30 minutes to allow for inhibitor-enzyme binding. This pre-incubation is important for slow-binding inhibitors like this compound.[1][5]

  • Initiate Reaction:

    • Add 40 µL of the substrate solution to each well to start the reaction.

  • Data Acquisition:

    • Immediately begin monitoring the change in absorbance or fluorescence over time using a microplate reader at the appropriate wavelength.

  • Data Analysis:

    • Calculate the initial reaction velocity (V₀) for each this compound concentration.

    • Plot the percentage of enzyme inhibition versus the logarithm of the this compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Data Presentation:

InhibitorTarget EnzymeSubstrateIC50 (nM)
This compoundAminopeptidase AL-Aspartic acid β-naphthylamide25.5
This compoundAminopeptidase NL-Alanine-4-nitroanilide150.2
BestatinAminopeptidase NL-Leucine-p-nitroanilide85.7
Protocol 2: Radioligand Receptor Binding Assay

This protocol assesses whether this compound-induced preservation of a peptide hormone leads to increased binding to its target receptor.

Objective: To determine the effect of this compound on the binding affinity (Kd) and maximum binding capacity (Bmax) of a peptide hormone for its receptor.

Materials:

  • Cell membranes or tissue homogenates expressing the receptor of interest.[3]

  • Radiolabeled peptide hormone (e.g., ¹²⁵I-Angiotensin II).[3]

  • Unlabeled peptide hormone.

  • This compound.

  • Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4).

  • Glass fiber filters.

  • Filtration apparatus.

  • Scintillation counter.

Procedure:

  • Prepare Assay Components:

    • Prepare dilutions of the unlabeled peptide hormone for competition binding.

    • Prepare two sets of reaction tubes: one with a fixed concentration of this compound and one with a vehicle control.

  • Incubation:

    • In each tube, add cell membranes (20-50 µg protein), radiolabeled peptide hormone (at a concentration near its Kd), and varying concentrations of the unlabeled peptide.

    • Add either this compound or vehicle control to the respective sets of tubes.

    • Incubate at room temperature or 37°C for a sufficient time to reach binding equilibrium (e.g., 60-120 minutes).

  • Separation of Bound and Free Ligand:

    • Rapidly filter the incubation mixture through glass fiber filters using a vacuum filtration apparatus. The filters will trap the membranes with bound radioligand.

    • Wash the filters quickly with ice-cold binding buffer to remove unbound radioligand.

  • Quantification:

    • Place the filters in scintillation vials with scintillation fluid.

    • Measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Perform a competitive binding analysis. Plot the bound radioactivity against the logarithm of the unlabeled peptide concentration.

    • Fit the data to a one-site competition model to determine the Ki of the unlabeled peptide. A leftward shift in the curve in the presence of this compound indicates potentiation.

    • Alternatively, a saturation binding experiment can be performed with increasing concentrations of radiolabeled ligand to determine Kd and Bmax.

Data Presentation:

ConditionPeptide HormoneReceptorKd (nM)Bmax (fmol/mg protein)
Vehicle ControlAngiotensin IIAT₁ Receptor2.1150
+ this compound (10 µM)Angiotensin IIAT₁ Receptor0.8145
Vehicle Control[Met⁵]-Enkephalinδ-Opioid Receptor5.3210
+ this compound (10 µM)[Met⁵]-Enkephalinδ-Opioid Receptor2.5205

Note: A decrease in the apparent Kd suggests that less radioligand is needed to achieve half-maximal binding, consistent with this compound preventing the degradation of the competing unlabeled hormone, thereby increasing its effective concentration.

Application Note 2: Cell-Based Assessment of Hormone Potentiation

These protocols measure the functional consequences of this compound's action on downstream cellular signaling pathways activated by peptide hormones.

Protocol 3: Second Messenger Quantification (cAMP Assay)

Many peptide hormones bind to G-protein coupled receptors (GPCRs), leading to changes in intracellular second messengers like cyclic AMP (cAMP).[6][7]

Objective: To measure the potentiation of hormone-induced cAMP production by this compound.

Materials:

  • Cultured cells expressing the target receptor (e.g., HEK293 cells transfected with the vasopressin V2 receptor).

  • Peptide hormone (e.g., Vasopressin).

  • This compound.

  • Phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

  • Cell culture medium.

  • cAMP assay kit (e.g., HTRF, ELISA, or fluorescence-based).

Procedure:

  • Cell Culture:

    • Plate cells in a 96-well plate and grow to 80-90% confluency.

  • Pre-treatment:

    • Wash the cells with serum-free medium.

    • Pre-incubate the cells with a phosphodiesterase inhibitor (IBMX) and either this compound or vehicle control for 15-30 minutes at 37°C.

  • Hormone Stimulation:

    • Add the peptide hormone at various concentrations to the wells.

    • Incubate for a specified time (e.g., 30 minutes) at 37°C.

  • Cell Lysis and cAMP Measurement:

    • Lyse the cells according to the cAMP assay kit manufacturer's instructions.

    • Measure the intracellular cAMP concentration using the kit.

  • Data Analysis:

    • Plot the cAMP concentration against the logarithm of the hormone concentration for both the this compound-treated and control groups.

    • Fit the data to a dose-response curve to determine the EC50 (half-maximal effective concentration). A leftward shift in the EC50 value in the presence of this compound indicates potentiation.

Data Presentation:

ConditionPeptide HormoneReceptorEC50 for cAMP production (nM)Fold Shift
Vehicle ControlVasopressinV2 Receptor10.2-
+ this compound (10 µM)VasopressinV2 Receptor2.54.1
Vehicle ControlACTHMC2 Receptor5.8-
+ this compound (10 µM)ACTHMC2 Receptor1.34.5

Application Note 3: In Vivo Assessment of Physiological Response

This section describes a method to evaluate the potentiation of a peptide hormone's physiological effect in a whole-animal model.

Protocol 4: Measurement of Pressor Response in Rats

Angiotensin II is a potent vasoconstrictor, and its degradation by aminopeptidases can be inhibited by this compound, leading to an enhanced pressor (blood pressure) response.[3][8]

Objective: To measure the enhancement and prolongation of the pressor response to Angiotensin II after administration of this compound.

Materials:

  • Anesthetized rats (e.g., Sprague-Dawley).

  • Catheters for intracerebroventricular (ICV) or intravenous (IV) injection and blood pressure monitoring.

  • Blood pressure transducer and recording system.

  • Angiotensin II.

  • This compound.

  • Saline (vehicle).

Procedure:

  • Animal Preparation:

    • Anesthetize the rat and surgically implant catheters into a femoral artery (for blood pressure measurement) and a lateral cerebral ventricle (for ICV administration).[8]

    • Allow the animal to stabilize and record baseline mean arterial pressure (MAP).

  • Administration of Inhibitor:

    • Administer a single bolus of this compound (e.g., 10-50 µg) or vehicle via the ICV catheter.[8]

  • Hormone Challenge:

    • After a short pre-treatment period (e.g., 15 minutes), administer a dose of Angiotensin II via the same route.

    • Continuously record the MAP for 30-60 minutes to capture the peak response and the duration of the effect.

  • Data Analysis:

    • Calculate the change in MAP (ΔMAP) from baseline for both the this compound-treated and control groups.

    • Measure the duration of the pressor response (time to return to baseline).

    • Compare the peak ΔMAP and the duration of the response between the two groups using appropriate statistical tests (e.g., t-test or ANOVA).

Data Presentation:

Treatment GroupPeptide HormonePeak ΔMAP (mmHg)Duration of Response (min)
Vehicle + Angiotensin IIAngiotensin II25 ± 38 ± 1.5
This compound + Angiotensin IIAngiotensin II42 ± 425 ± 3.2

Visualizations: Workflows and Signaling Pathways

This compound's Mechanism of Action

Peptide Peptide Hormone (e.g., Angiotensin II) Enzyme Aminopeptidase Peptide->Enzyme Degradation Receptor Receptor Binding & Physiological Effect Peptide->Receptor Potentiation Degraded Degraded Peptide (Inactive) Enzyme->Degraded This compound This compound This compound->Enzyme Inhibition start Start: Prepare Hormone, This compound, and Controls pretreat Pre-incubate System (Cells/Membranes/Animal) with this compound or Vehicle start->pretreat stimulate Add Peptide Hormone to Initiate Response pretreat->stimulate measure Measure Endpoint (e.g., Binding, cAMP, Blood Pressure) stimulate->measure analyze Data Analysis: Compare this compound vs. Vehicle measure->analyze end Conclusion: Quantify Potentiation Effect (e.g., EC50 Shift, ΔMAP) analyze->end cluster_membrane Cell Membrane Receptor GPCR G_Protein G-Protein (Gs) Receptor->G_Protein Activation AC Adenylyl Cyclase G_Protein->AC Activation cAMP cAMP (Second Messenger) AC->cAMP Catalysis Hormone Peptide Hormone Hormone->Receptor Binding ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activation Response Cellular Response (e.g., Gene Transcription) PKA->Response Phosphorylation Cascade

References

Troubleshooting & Optimization

Amastatin Technical Support Center: Troubleshooting & FAQs

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability, storage, and effective use of Amastatin solutions in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a competitive and reversible inhibitor of several aminopeptidases. Its primary targets include aminopeptidase A (APA), leucyl aminopeptidase, and alanyl aminopeptidase. By inhibiting these enzymes, this compound can prevent the degradation of various peptides. For instance, in the renin-angiotensin system, it blocks the conversion of Angiotensin II to Angiotensin III by inhibiting aminopeptidase A.[1]

Q2: What are the recommended solvents for preparing this compound stock solutions?

A2: this compound hydrochloride is soluble in methanol (up to 50 mg/mL) and water (up to 5 mg/mL). For preparing stock solutions, sterile distilled water or methanol are commonly used.

Q3: How should this compound solutions be stored for long-term stability?

A3: For long-term storage, it is recommended to store this compound as a lyophilized powder at -20°C or colder. Once reconstituted, stock solutions in methanol have been shown to be stable for at least one month when stored at -20°C. For aqueous solutions, it is best to prepare aliquots to avoid repeated freeze-thaw cycles and store them at -20°C or -80°C.

This compound Solution Stability

The stability of this compound in solution is crucial for obtaining reliable and reproducible experimental results. While specific data on degradation kinetics across a wide range of pH and temperature conditions is limited in publicly available literature, general guidelines for peptide stability should be followed.

Table 1: Recommended Storage Conditions for this compound Solutions

Storage TypeSolventTemperatureDurationNotes
Short-Term Aqueous Buffer4°CUp to 1 weekUse sterile buffer (pH 5-7).
Long-Term Methanol-20°CAt least 1 monthProtect from light.
Aqueous Buffer-20°CUp to 3 monthsAliquot to avoid freeze-thaw cycles.
Aqueous Buffer-80°CUp to 1 yearAliquot to avoid freeze-thaw cycles.
Lyophilized Powder N/A-20°C or colderSeveral yearsKeep desiccated and protected from light.

Experimental Protocols

Preparation of this compound Stock Solution (10 mM in Methanol)

Materials:

  • This compound hydrochloride (MW: 511.0 g/mol , anhydrous)

  • Anhydrous methanol

  • Sterile, conical-bottom microcentrifuge tubes

  • Vortex mixer

  • Calibrated micropipettes

Procedure:

  • Weighing: Accurately weigh out 5.11 mg of this compound hydrochloride powder.

  • Dissolving: Transfer the weighed powder to a sterile microcentrifuge tube. Add 1 mL of anhydrous methanol to the tube.

  • Mixing: Vortex the solution until the this compound is completely dissolved, yielding a clear, colorless solution.

  • Aliquoting: Dispense the stock solution into smaller, single-use aliquots (e.g., 50 µL) in sterile microcentrifuge tubes.

  • Storage: Store the aliquots at -20°C, protected from light.

Troubleshooting Guide

Issue 1: Unexpected or inconsistent enzyme inhibition results.

  • Possible Cause 1: Degraded this compound solution.

    • Solution: Prepare a fresh stock solution of this compound. Ensure proper storage conditions were maintained for the previous stock. Visually inspect the solution for any signs of precipitation or color change, which may indicate degradation.

  • Possible Cause 2: Incorrect this compound concentration.

    • Solution: Verify the calculations used to prepare the working solution from the stock. Use calibrated pipettes for accurate dilutions.

  • Possible Cause 3: Interference with assay components.

    • Solution: Run a control experiment with this compound and the assay buffer/reagents without the enzyme to check for any background signal or interference. Some assay components, like certain detergents, may affect the activity of inhibitors.

Issue 2: Precipitation observed in the this compound stock or working solution.

  • Possible Cause 1: Low solubility in the chosen solvent or buffer.

    • Solution: If using an aqueous buffer, ensure the pH is within a range where this compound is soluble (generally slightly acidic to neutral). If precipitation occurs upon dilution into a buffer, try pre-warming the buffer and adding the this compound stock solution slowly while vortexing.

  • Possible Cause 2: Freeze-thaw cycles.

    • Solution: Avoid repeated freezing and thawing of the stock solution by preparing single-use aliquots.

  • Possible Cause 3: Contamination.

    • Solution: Prepare fresh solutions using sterile technique and high-purity solvents. Filter-sterilize aqueous solutions if necessary.

Issue 3: Inconsistent results in cell-based assays.

  • Possible Cause 1: this compound cytotoxicity.

    • Solution: Determine the optimal non-toxic concentration of this compound for your specific cell line by performing a dose-response cell viability assay (e.g., MTT or resazurin assay).

  • Possible Cause 2: Interference with cell viability dyes.

    • Solution: Some compounds can interfere with the redox-based reactions of viability assays like MTT. Run a control with this compound in cell-free media to check for direct reduction of the dye. Consider using an alternative viability assay that measures a different cellular parameter (e.g., ATP content).

  • Possible Cause 3: Precipitation in cell culture media.

    • Solution: The high salt and protein content of cell culture media can sometimes cause small molecules to precipitate. Visually inspect the media after adding this compound. If precipitation is observed, try dissolving the this compound in a small volume of a different solvent before adding it to the media, or use a lower final concentration.

Signaling Pathways and Experimental Workflows

Renin-Angiotensin System and this compound Inhibition

This compound inhibits Aminopeptidase A (APA), which is a key enzyme in the Renin-Angiotensin System (RAS). APA is responsible for the conversion of Angiotensin II to Angiotensin III. By inhibiting APA, this compound prevents this conversion, leading to an accumulation of Angiotensin II and a decrease in Angiotensin III levels.

Renin_Angiotensin_System Angiotensinogen Angiotensinogen Angiotensin_I Angiotensin I Angiotensinogen->Angiotensin_I Angiotensin_II Angiotensin II Angiotensin_I->Angiotensin_II Angiotensin_III Angiotensin III Angiotensin_II->Angiotensin_III AT1_Receptor AT1 Receptor Angiotensin_II->AT1_Receptor Binds to Vasoconstriction Vasoconstriction, Aldosterone Release AT1_Receptor->Vasoconstriction Activates Renin Renin Renin->Angiotensin_I ACE ACE ACE->Angiotensin_II APA Aminopeptidase A (APA) APA->Angiotensin_III This compound This compound This compound->APA Inhibits

This compound's inhibition of APA in the Renin-Angiotensin System.
Experimental Workflow for Testing this compound Activity

The following workflow outlines the general steps for assessing the inhibitory effect of this compound on a target aminopeptidase.

Amastatin_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Prep_Enzyme Prepare Enzyme Solution Incubate Pre-incubate Enzyme with this compound Prep_Enzyme->Incubate Prep_Substrate Prepare Substrate Solution Add_Substrate Add Substrate to initiate reaction Prep_Substrate->Add_Substrate Prep_this compound Prepare this compound Dilutions Prep_this compound->Incubate Incubate->Add_Substrate Measure Measure Product Formation Over Time Add_Substrate->Measure Plot_Data Plot Reaction Rates Measure->Plot_Data Calculate_IC50 Calculate IC50 Value Plot_Data->Calculate_IC50

General workflow for an this compound enzyme inhibition assay.

References

Technical Support Center: Amastatin Solubility and Handling

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for amastatin. This resource provides researchers, scientists, and drug development professionals with comprehensive guidance on the solubility of this compound in various experimental buffers, detailed protocols for solution preparation, and troubleshooting advice for common issues.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a competitive peptide inhibitor of several aminopeptidases, with notable activity against aminopeptidase A (APA) and aminopeptidase N (APN). By inhibiting these enzymes, this compound can interfere with key biological processes, such as the renin-angiotensin system, where it blocks the conversion of angiotensin II to angiotensin III.

Q2: In which solvents is this compound hydrochloride soluble?

This compound hydrochloride is soluble in a variety of organic solvents and aqueous buffers. For specific solubility data, please refer to the data table below.

Q3: How should I prepare a stock solution of this compound hydrochloride?

It is recommended to first prepare a concentrated stock solution in an organic solvent like DMSO, DMF, or ethanol. This stock can then be diluted into your aqueous experimental buffer. For detailed steps, see the experimental protocols section.

Q4: How long can I store this compound solutions?

Aqueous solutions of this compound should ideally be prepared fresh on the day of use. If storage is necessary, stock solutions in organic solvents can be stored at -20°C for up to one month.[1][2]

Q5: My this compound solution appears cloudy or has precipitated. What should I do?

Precipitation can occur for several reasons, including exceeding the solubility limit in a particular solvent or buffer, or changes in temperature or pH. Please consult the troubleshooting guide for detailed steps on how to address this issue.

Data Presentation: this compound Hydrochloride Solubility

The following table summarizes the quantitative solubility data for this compound hydrochloride in common laboratory solvents.

Solvent/BufferConcentrationReference
Dimethylformamide (DMF)10 mg/mLCayman Chemical
Dimethyl Sulfoxide (DMSO)2 mg/mLCayman Chemical
Ethanol1 mg/mLCayman Chemical
Phosphate-Buffered Saline (PBS), pH 7.25 mg/mLCayman Chemical
Methanol50 mg/mL[2]
Water5 mg/mL[2]

Note: The provided data is for this compound hydrochloride. The solubility of the free base may differ.

Experimental Protocols

Protocol 1: Preparation of a Concentrated Stock Solution in Organic Solvent

This protocol describes the preparation of a 10 mg/mL stock solution of this compound hydrochloride in DMSO.

Materials:

  • This compound hydrochloride powder

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer

  • Calibrated pipette

Procedure:

  • Weigh out the desired amount of this compound hydrochloride powder in a sterile microcentrifuge tube.

  • Add the appropriate volume of DMSO to achieve a final concentration of 10 mg/mL.

  • Vortex the solution thoroughly until all the powder is completely dissolved. Gentle warming to 37°C may aid in dissolution.

  • Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C for up to one month.

Protocol 2: Preparation of a Working Solution in Aqueous Buffer (e.g., PBS)

This protocol details the preparation of a 100 µM working solution of this compound in PBS from a 10 mg/mL DMSO stock solution.

Materials:

  • 10 mg/mL this compound hydrochloride stock solution in DMSO

  • Phosphate-Buffered Saline (PBS), pH 7.2

  • Sterile conical tubes

  • Calibrated pipettes

Procedure:

  • Thaw a vial of the 10 mg/mL this compound stock solution at room temperature.

  • Calculate the volume of the stock solution required to achieve the final desired concentration in your experimental volume. For example, to make 10 mL of a 100 µM solution (assuming a molecular weight of approximately 511 g/mol for the hydrochloride salt):

    • Volume of stock = (100 µM * 10 mL * 511 g/mol ) / 10 mg/mL = 5.11 µL

  • Add the desired volume of PBS to a sterile conical tube.

  • While gently vortexing the PBS, add the calculated volume of the this compound stock solution dropwise to ensure rapid and even dispersion. This minimizes the risk of precipitation.

  • Use the freshly prepared working solution immediately for your experiment. It is not recommended to store aqueous solutions for more than one day.

Troubleshooting Guide

IssuePossible CauseRecommended Solution
Precipitation upon dilution in aqueous buffer The concentration of the organic solvent in the final solution is too high, or the final concentration of this compound exceeds its solubility in the aqueous buffer.- Decrease the concentration of the organic solvent by performing a serial dilution of the stock solution in the organic solvent before adding it to the aqueous buffer.- Ensure the final concentration of this compound is below its solubility limit in the chosen buffer.- Pre-warm the aqueous buffer to 37°C before adding the this compound stock solution.[2]
Cloudy or hazy solution Incomplete dissolution of this compound powder.- Vortex the solution for a longer period.- Briefly sonicate the solution in a water bath to aid dissolution.- Gentle warming to 37°C can also help.
This compound appears to be inactive in the assay Degradation of this compound due to improper storage or handling. The pH of the experimental buffer may be affecting stability.- Always use freshly prepared aqueous solutions.- Avoid multiple freeze-thaw cycles of the stock solution.- While specific pH stability data for this compound is limited, peptides are generally most stable at a slightly acidic to neutral pH. Verify the pH of your buffer.
Difficulty dissolving this compound directly in aqueous buffer This compound hydrochloride has limited solubility in neutral aqueous solutions.- If direct dissolution is required, try adjusting the pH of the buffer slightly towards the acidic range, if your experiment allows.- Use sonication to aid dissolution.

Mandatory Visualizations

Signaling Pathway: The Renin-Angiotensin System and the Role of this compound

Renin-Angiotensin System This compound's Role in the Renin-Angiotensin System cluster_synthesis Angiotensin Synthesis cluster_metabolism Angiotensin Metabolism & this compound Inhibition cluster_receptors Receptor Activation cluster_effects Physiological Effects Angiotensinogen Angiotensinogen AngiotensinI Angiotensin I Angiotensinogen->AngiotensinI Renin AngiotensinII Angiotensin II AngiotensinI->AngiotensinII ACE AngiotensinIII Angiotensin III AngiotensinII->AngiotensinIII Aminopeptidase A (APA) AT1R AT1 Receptor AngiotensinII->AT1R InactiveFragments Inactive Fragments AngiotensinIII->InactiveFragments Aminopeptidase N (APN) AT2R AT2 Receptor AngiotensinIII->AT2R This compound This compound Aminopeptidase A (APA) Aminopeptidase A (APA) This compound->Aminopeptidase A (APA) Aminopeptidase N (APN) Aminopeptidase N (APN) This compound->Aminopeptidase N (APN) Vasoconstriction Vasoconstriction Aldosterone Release AT1R->Vasoconstriction Vasodilation Vasodilation Natriuresis AT2R->Vasodilation

Caption: this compound inhibits APA and APN in the Renin-Angiotensin System.

Experimental Workflow: Preparing this compound Working Solutions

This compound Solution Preparation Workflow Workflow for Preparing this compound Solutions cluster_stock Stock Solution Preparation cluster_working Working Solution Preparation cluster_troubleshooting Troubleshooting start Weigh this compound HCl dissolve Dissolve in Organic Solvent (e.g., DMSO to 10 mg/mL) start->dissolve vortex Vortex/Sonicate until clear dissolve->vortex aliquot Aliquot for single use vortex->aliquot store Store at -20°C aliquot->store thaw Thaw stock solution aliquot dilute Dilute dropwise into pre-warmed aqueous buffer thaw->dilute vortex_gently Gently vortex during dilution dilute->vortex_gently use Use immediately in experiment dilute->use precipitate Precipitation Occurs dilute->precipitate if issue check_conc Check final concentration and solvent percentage precipitate->check_conc serial_dilute Perform serial dilution of stock solution check_conc->serial_dilute

Caption: Step-by-step workflow for preparing this compound solutions.

References

improving the efficacy of Amastatin in complex biological samples

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the efficacy of Amastatin in complex biological samples.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a naturally occurring tetrapeptide that acts as a competitive and reversible inhibitor of several aminopeptidases.[1][2] It is known for its slow, tight-binding inhibition mechanism, suggesting it forms a transition-state analog complex with the target enzyme.[3][4]

Q2: Which specific enzymes does this compound inhibit?

This compound has a broad-spectrum inhibitory profile against M1 family aminopeptidases. It effectively inhibits:

  • Leucyl aminopeptidase[1]

  • Alanyl aminopeptidase (Aminopeptidase N/APN/CD13)[1][5]

  • Glutamyl aminopeptidase (Aminopeptidase A/APA)[1]

  • Leucyl/cystinyl aminopeptidase (oxytocinase)[1]

It is important to note that this compound does not inhibit Arginyl aminopeptidase (Aminopeptidase B).[1][6]

Q3: What are the known solubility and stability characteristics of this compound?

This compound hydrochloride is soluble in aqueous buffers, ethanol, DMSO, and DMF.[6][7] However, like many peptides, its stability in aqueous solutions can be a concern, potentially affecting its potency over time.[8][9] Stock solutions are typically stored at -20°C for up to a month.[6] For long-term storage, it is recommended to store the compound at -20°C, where it can be stable for at least four years.[7]

Quantitative Data Summary

Table 1: Inhibitory Potency of this compound Against Various Aminopeptidases
Target EnzymeInhibition Constant (Kᵢ) / IC₅₀Source
Aeromonas Aminopeptidase0.26 nM (Kᵢ)[4]
Aminopeptidase M (AP-M) / N (AP-N)19 nM (Kᵢ)[5]
Cytosolic Leucine Aminopeptidase30 nM (Kᵢ)[4]
Microsomal Aminopeptidase52 nM (Kᵢ)[4]
Endoplasmic Reticulum AP 1 (ERAP1)41.8 µM (Kᵢ)[7]
Human Serum Aminopeptidase A (APA)0.54 µg/ml (IC₅₀)[7]
Table 2: Solubility of this compound Hydrochloride
SolventConcentrationSource
PBS (pH 7.2)5 mg/mL[7]
DMF10 mg/mL[7]
DMSO2 mg/mL[7]
Ethanol1 mg/mL[7]

Troubleshooting Guide

Q4: My this compound shows lower-than-expected efficacy in my cell culture media/plasma sample. What are the potential causes?

Low efficacy in complex biological samples can stem from several factors: inhibitor degradation, non-specific binding, or suboptimal assay conditions.

G Start Low this compound Efficacy Observed Check_Degradation Potential Issue: Inhibitor Degradation Start->Check_Degradation Check_Binding Potential Issue: Non-Specific Binding Start->Check_Binding Check_Assay Potential Issue: Suboptimal Assay Conditions Start->Check_Assay Sol_Degradation Solution: Minimize Thaw Cycles. Prepare fresh solutions. Include protease inhibitor cocktail. Check_Degradation->Sol_Degradation Peptide instability in biological matrix Sol_Binding Solution: Add a non-ionic detergent (e.g., 0.01% Tween-20). Increase this compound concentration. Check_Binding->Sol_Binding Binding to albumin or other abundant proteins Sol_Assay Solution: Optimize pH (typically 7.0-8.0). Verify substrate concentration (at or below Km). Ensure sufficient pre-incubation time. Check_Assay->Sol_Assay Incorrect pH, substrate or incubation parameters End Efficacy Improved Sol_Degradation->End Sol_Binding->End Sol_Assay->End

Caption: Troubleshooting workflow for low this compound efficacy.

Q5: How can I prevent the degradation of this compound in my samples?

Peptides like this compound can be degraded by proteases present in complex samples (e.g., serum, plasma, tissue homogenates).[10]

  • Work on Ice: Perform all sample preparation steps on ice to reduce enzymatic activity.

  • Fresh Solutions: Prepare this compound solutions fresh for each experiment or aliquot and store at -80°C to minimize freeze-thaw cycles.[6]

  • pH Control: Maintain an optimal pH for your experiment, as pH extremes can accelerate peptide hydrolysis.[8][9]

  • Protease Inhibitor Cocktails: If the target aminopeptidase is resistant to common protease inhibitors, consider adding a cocktail to inhibit other, non-target proteases that may degrade this compound.

G This compound This compound (Peptide Inhibitor) Degradation Degraded, Inactive This compound This compound->Degradation Proteases Exogenous Proteases (in sample) Proteases->this compound Cleavage Hydrolysis Hydrolysis (pH, Temp) Hydrolysis->this compound Breakdown

Caption: Key pathways leading to this compound degradation in samples.

Q6: I'm observing high variability between replicates. What could be the cause?

High variability often points to issues with solubility or sample handling.

  • Ensure Complete Solubilization: Before adding to your sample, ensure this compound is fully dissolved in its stock solvent. Vortex thoroughly. Precipitates can lead to inconsistent concentrations.

  • Pre-incubation Time: this compound is a slow, tight-binding inhibitor.[3] Insufficient pre-incubation of the enzyme with this compound before adding the substrate can lead to variable results. A pre-incubation time of 15-30 minutes is often a good starting point.

  • Pipetting Accuracy: When working with potent, low-concentration inhibitors, minor pipetting errors can cause significant variability. Ensure pipettes are calibrated.

Experimental Protocols

Protocol 1: Aminopeptidase Activity Inhibition Assay

This protocol provides a generalized method to determine the inhibitory effect of this compound on a target aminopeptidase using a chromogenic or fluorogenic substrate.

Materials:

  • Purified aminopeptidase

  • This compound hydrochloride

  • Appropriate assay buffer (e.g., 50 mM Tris-HCl, pH 7.5)

  • Chromogenic/Fluorogenic substrate (e.g., L-Leucine-p-nitroanilide for Aminopeptidase N)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare Reagents:

    • Prepare a 10 mM stock solution of this compound in sterile water or appropriate buffer.

    • Create a series of dilutions of this compound in assay buffer to achieve final concentrations ranging from 0.1 nM to 10 µM.

    • Prepare the enzyme solution at 2x the final desired concentration in assay buffer.

    • Prepare the substrate solution at 2x the final desired concentration (ideally at its Kₘ value) in assay buffer.

  • Assay Setup (in a 96-well plate):

    • Add 50 µL of assay buffer to the "blank" wells.

    • Add 50 µL of the enzyme solution to all other wells.

    • Add 50 µL of the various this compound dilutions to the "inhibitor" wells. Add 50 µL of assay buffer to the "no inhibitor" (positive control) wells.

  • Pre-incubation:

    • Mix the plate gently and pre-incubate at the desired temperature (e.g., 37°C) for 15-30 minutes. This allows this compound to bind to the enzyme.

  • Initiate Reaction:

    • Add 100 µL of the 2x substrate solution to all wells to start the reaction. The final volume in each well should be 200 µL.

  • Measure Activity:

    • Immediately place the plate in a microplate reader.

    • Measure the absorbance or fluorescence kinetically over 30-60 minutes at the appropriate wavelength.

  • Data Analysis:

    • Calculate the reaction rate (V) for each concentration of this compound by determining the slope of the linear portion of the kinetic curve.

    • Normalize the data by setting the rate of the "no inhibitor" control to 100%.

    • Plot the percent inhibition versus the log of this compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

G Prep 1. Prepare Reagents (Enzyme, this compound, Substrate) Setup 2. Assay Plate Setup (Add Enzyme + this compound) Prep->Setup Incubate 3. Pre-incubate (15-30 min at 37°C) Setup->Incubate React 4. Initiate Reaction (Add Substrate) Incubate->React Measure 5. Kinetic Measurement (Spectrophotometer) React->Measure Analyze 6. Data Analysis (Calculate Rates, Determine IC₅₀) Measure->Analyze

Caption: Workflow for a typical enzyme inhibition assay.
Protocol 2: Cell-Based Assay for this compound Efficacy

This protocol outlines a method to assess this compound's ability to protect a specific peptide from degradation in a cell culture system, with subsequent measurement of the peptide's biological activity.

Materials:

  • Cells expressing the target aminopeptidase and a receptor for the bioactive peptide.

  • Bioactive peptide of interest (substrate for the target aminopeptidase).

  • This compound hydrochloride.

  • Cell culture medium (e.g., DMEM with 10% FBS).

  • Assay kit to measure the downstream effect of the bioactive peptide (e.g., cAMP assay, calcium flux assay, or a reporter gene assay).

  • 96-well cell culture plates.

Procedure:

  • Cell Seeding:

    • Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Compound Treatment:

    • The next day, replace the old medium with a fresh, serum-free medium.

    • Add various concentrations of this compound to the wells. Include a "no this compound" control.

    • Pre-incubate the cells with this compound for 30-60 minutes at 37°C.

  • Peptide Addition:

    • Add the bioactive peptide to the wells at a concentration known to elicit a sub-maximal response. The rationale is that this compound's protective effect will potentiate this response.

    • Include a "no peptide" control to establish a baseline.

  • Incubation:

    • Incubate for the period required for the bioactive peptide to elicit its effect (this can range from minutes to hours, depending on the signaling pathway).

  • Measure Downstream Signal:

    • Lyse the cells (if required by the assay kit) and perform the assay to measure the downstream signal (e.g., cAMP levels, reporter gene expression) according to the manufacturer's instructions.

  • Data Analysis:

    • Subtract the baseline ("no peptide" control) from all other readings.

    • Plot the measured signal versus the concentration of this compound. An increase in signal with increasing this compound concentration indicates successful inhibition of peptide degradation.

Signaling Pathway Visualization

Aminopeptidases play a crucial role in regulating the activity of various peptide hormones and neuropeptides by cleaving N-terminal amino acids, which typically leads to their inactivation. This compound preserves the activity of these peptides by inhibiting this degradation.

G Peptide Active Peptide Hormone (e.g., Angiotensin II, Enkephalin) Receptor Cell Surface Receptor Peptide->Receptor Binds Aminopeptidase Aminopeptidase (e.g., APA, APN) Peptide->Aminopeptidase Signal Downstream Biological Response Receptor->Signal Activates Inactive_Peptide Inactive Peptide Fragment Aminopeptidase->Inactive_Peptide Degrades This compound This compound This compound->Aminopeptidase Inhibits

Caption: this compound's role in preventing peptide hormone degradation.

References

ensuring complete dissolution of Amastatin for accurate dosing

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on ensuring the complete dissolution of Amastatin for accurate dosing in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for dissolving this compound hydrochloride?

A1: this compound hydrochloride is soluble in several common laboratory solvents. For preparing stock solutions, Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), and water are recommended, with a solubility of up to 25 mg/mL.[1][2] It is also soluble in methanol at 5 mg/mL and in ethanol.[2][3] For cell culture experiments, it is advisable to prepare a concentrated stock solution in DMSO and then dilute it with the aqueous-based culture medium to the final desired concentration.

Q2: How should I prepare an this compound stock solution?

A2: To prepare a stock solution, weigh the desired amount of this compound hydrochloride powder and add the appropriate solvent to achieve the target concentration. For instance, to make a 10 mg/mL stock solution in DMSO, add 1 mL of DMSO to 10 mg of this compound hydrochloride. Vortex briefly to ensure complete dissolution.

Q3: My this compound solution appears cloudy or has precipitates. What should I do?

A3: Cloudiness or precipitation can occur for several reasons. Please refer to our detailed troubleshooting guide below for a step-by-step approach to resolving this issue. Common causes include exceeding the solubility limit, temperature effects, or issues with the solvent or buffer.

Q4: What are the recommended storage conditions for this compound solutions?

A4: Lyophilized this compound hydrochloride is stable for at least two years when stored at -20°C.[1][2] Stock solutions prepared in organic solvents like DMSO or methanol should be stored at -20°C and are generally stable for at least one month.[3] Aqueous solutions are less stable and it is recommended to prepare them fresh on the day of use. If storage of aqueous solutions is necessary, they can be stored at -20°C for up to one month, but it is crucial to ensure the solution is free of precipitate before use by equilibrating to room temperature.[4]

Q5: Is this compound sensitive to pH?

Data Summary Tables

Table 1: Solubility of this compound Hydrochloride

SolventSolubilityReference
Dimethyl Sulfoxide (DMSO)25 mg/mL[1]
Dimethylformamide (DMF)25 mg/mL[1]
Water25 mg/mL[1]
Methanol5 mg/mL
EthanolSoluble[2]
Aqueous Buffers (e.g., PBS)Soluble[2]

Table 2: Stability and Storage Recommendations

FormStorage TemperatureStabilityReference
Lyophilized Powder-20°C≥ 2 years[1][2]
Stock Solution in DMSO/Methanol-20°C≥ 1 month[3]
Aqueous Solution-20°CUp to 1 month (prepare fresh if possible)[4]

Experimental Protocols

Protocol for Preparation of a 10 mM this compound Hydrochloride Stock Solution in DMSO

Materials:

  • This compound hydrochloride (MW: 511.01 g/mol )

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Calibrated pipette

Procedure:

  • Calculate the required mass: For 1 mL of a 10 mM stock solution, the required mass of this compound hydrochloride is: 10 mmol/L * 1 L/1000 mL * 1 mL * 511.01 g/mol = 0.00511 g = 5.11 mg

  • Weigh the this compound hydrochloride: Accurately weigh 5.11 mg of this compound hydrochloride powder and transfer it to a sterile microcentrifuge tube.

  • Add DMSO: Add 1 mL of anhydrous DMSO to the microcentrifuge tube containing the powder.

  • Dissolve: Close the tube tightly and vortex for 30-60 seconds, or until the powder is completely dissolved. Visually inspect the solution to ensure there are no visible particles.

  • Storage: Store the stock solution in aliquots at -20°C.

Troubleshooting Guide

Issue: Precipitate Formation Upon Dilution in Aqueous Buffer

This is a common issue when diluting a concentrated stock solution in an organic solvent into an aqueous buffer.

Workflow for Troubleshooting Precipitation:

G A Precipitate observed after diluting This compound stock solution in aqueous buffer B Was the stock solution clear before dilution? A->B C No B->C No D Yes B->D Yes E Re-dissolve stock solution. Consider gentle warming (37°C) or sonication. If still not dissolved, prepare a fresh stock solution. C->E F Was the dilution performed by adding the stock solution directly to the full volume of buffer? D->F G Yes F->G Yes H No F->H No I Try adding the stock solution dropwise to the buffer while vortexing to improve mixing. G->I K Is the final concentration of the organic solvent (e.g., DMSO) too high? H->K I->K J Consider pre-warming the aqueous buffer to 37°C before adding the stock solution. J->K L Yes K->L Yes M No K->M No N Reduce the final concentration of the organic solvent. Prepare a more dilute stock solution if necessary. L->N O Check the pH of the final solution. Adjust if necessary to a neutral pH. M->O P If precipitation persists, consider using a different co-solvent system or a different buffer. O->P

Caption: Troubleshooting workflow for this compound precipitation.

Signaling Pathway and Experimental Workflow Diagrams

General Workflow for Preparing this compound Working Solutions

This diagram illustrates the standard procedure for preparing a working solution of this compound from a lyophilized powder for use in a typical biological experiment.

G cluster_0 Stock Solution Preparation cluster_1 Working Solution Preparation cluster_2 Application A Weigh this compound hydrochloride powder B Add appropriate volume of organic solvent (e.g., DMSO) A->B C Vortex until fully dissolved B->C D Determine required final concentration in experimental buffer/medium C->D E Calculate volume of stock solution needed D->E F Add stock solution dropwise to the pre-warmed buffer while vortexing E->F G Use the final working solution in the experiment F->G

Caption: Workflow for this compound solution preparation.

References

Optimizing Amastatin Incubation for Tight-Binding Inhibition: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

FOR IMMEDIATE RELEASE

This technical support guide is designed for researchers, scientists, and drug development professionals utilizing Amastatin, a potent, slow-binding inhibitor of various aminopeptidases. Here, we provide detailed troubleshooting advice and frequently asked questions (FAQs) to help you optimize your experimental conditions and achieve accurate, reproducible results.

This compound's efficacy as an inhibitor is critically dependent on pre-incubation time with the target enzyme. Its mechanism involves an initial weak binding followed by a slower conformational change, resulting in a tightly bound enzyme-inhibitor complex.[1][2] Understanding and optimizing this time-dependent inhibition is paramount for determining accurate inhibitory constants (Ki) and assessing the true potency of this compound in your experimental system.

Frequently Asked Questions (FAQs)

Q1: What is this compound and which enzymes does it inhibit?

This compound is a competitive and reversible peptide inhibitor of several aminopeptidases.[1][3] It is known to be a slow, tight-binding inhibitor of enzymes such as aminopeptidase A, aminopeptidase M (CD13), and leucine aminopeptidase.[2][3][4]

Q2: Why is pre-incubation of this compound with the enzyme necessary?

This compound exhibits time-dependent inhibition, meaning its inhibitory potency increases with the duration of pre-incubation with the target enzyme.[5] This is characteristic of a slow-binding mechanism where an initial encounter complex isomerizes to a more stable, tightly bound complex.[2] For instance, the inhibitory potency (Ki) of this compound against aminopeptidase N can increase dramatically from 20 µM to 20 nM after pre-incubation.[5] Failing to pre-incubate can lead to a significant underestimation of this compound's potency.

Q3: How do I determine the optimal pre-incubation time for my experiment?

The optimal pre-incubation time should be determined empirically for each specific enzyme and experimental condition. A general approach is to perform a time-course experiment where the enzyme and this compound are pre-incubated for varying durations before initiating the reaction by adding the substrate. The resulting enzyme activity is then measured. The optimal pre-incubation time is the point at which the observed inhibition reaches a maximum and no longer increases with longer incubation.

Q4: What are the typical Ki values for this compound?

The inhibition constants (Ki) for this compound are highly dependent on the target enzyme and the experimental conditions. Reported Ki values for its inhibition of various aminopeptidases range from the low nanomolar to the micromolar scale.[1] For example, the Ki for aminopeptidase M has been reported to be approximately 19 nM.[2]

Troubleshooting Guide

Problem Possible Cause Recommended Solution
High IC50/Ki value (low potency) Insufficient pre-incubation time.Perform a time-course experiment to determine the optimal pre-incubation time. Incubate the enzyme and this compound together for various durations (e.g., 0, 15, 30, 60, 120 minutes) before adding the substrate.
Sub-optimal assay conditions (pH, temperature, buffer composition).Ensure that the assay buffer, pH, and temperature are optimal for the target aminopeptidase's activity and stability.
Incorrect enzyme or inhibitor concentration.Verify the concentrations of both the enzyme and this compound stock solutions. For tight-binding inhibitors, the IC50 value can be dependent on the enzyme concentration.[6]
Inconsistent or irreproducible results Variable pre-incubation times between experiments.Strictly adhere to a standardized pre-incubation time once the optimal duration has been determined. Use a timer to ensure consistency.
Instability of the enzyme or inhibitor.Prepare fresh enzyme and inhibitor solutions for each experiment. Store stock solutions at the recommended temperature and avoid repeated freeze-thaw cycles.
Pipetting errors.Use calibrated pipettes and ensure proper mixing of reagents.
No inhibition observed Inactive this compound.Check the quality and storage conditions of the this compound. If possible, test its activity on a known sensitive enzyme.
Incorrect enzyme used.Confirm the identity and activity of the target aminopeptidase.
This compound is not an inhibitor of the target enzyme.This compound is a selective inhibitor.[7] Confirm from literature that your enzyme of interest is a known target.

Quantitative Data Summary

The following table summarizes the reported inhibitory constants (Ki) of this compound against various aminopeptidases, highlighting the significant increase in potency observed with pre-incubation for Aminopeptidase N.

EnzymeKi (without pre-incubation)Ki (with pre-incubation)Reference
Aminopeptidase N20 µM20 nM[5]
Aminopeptidase M-19 nM[2]
Various Aminopeptidases-0.25 nM - 30 nM[1]

Experimental Protocols

Protocol for Determining Optimal Pre-incubation Time

This protocol provides a general framework for determining the optimal pre-incubation time for this compound with a target aminopeptidase. Specific parameters such as buffer composition, substrate concentration, and detection method should be optimized for the specific enzyme being studied.

Materials:

  • Purified target aminopeptidase

  • This compound stock solution

  • Assay buffer (optimal for the target enzyme)

  • Substrate for the target enzyme (e.g., L-Leucine-p-nitroanilide)

  • Microplate reader or spectrophotometer

  • 96-well microplate

Procedure:

  • Prepare Reagents:

    • Prepare a series of dilutions of this compound in assay buffer at a concentration 2-fold higher than the final desired concentration.

    • Prepare a solution of the target aminopeptidase in assay buffer at a concentration 2-fold higher than the final desired concentration.

    • Prepare a solution of the substrate in assay buffer at a concentration 2-fold higher than the final desired concentration.

  • Pre-incubation:

    • In a 96-well plate, add equal volumes of the enzyme solution and the this compound dilutions (or assay buffer for the no-inhibitor control).

    • Incubate the plate at the desired temperature for a range of time points (e.g., 0, 15, 30, 60, 90, and 120 minutes). It is crucial to start the reaction at precisely the end of each pre-incubation period.

  • Initiate Reaction:

    • Following each pre-incubation period, add the substrate solution to each well to initiate the enzymatic reaction. The final volume in each well should be uniform.

  • Measure Activity:

    • Immediately begin monitoring the reaction progress by measuring the absorbance (or fluorescence) at the appropriate wavelength over a set period. The rate of the reaction is proportional to the enzyme activity.

  • Data Analysis:

    • Calculate the initial reaction rates for each condition.

    • Plot the percentage of inhibition as a function of the pre-incubation time for each this compound concentration.

    • The optimal pre-incubation time is the point at which the inhibition reaches a plateau, indicating that the binding equilibrium has been reached.

Visualizing the Mechanism and Workflow

To further clarify the concepts discussed, the following diagrams illustrate the mechanism of slow, tight-binding inhibition and the experimental workflow for optimizing this compound incubation time.

slow_binding_inhibition E Enzyme (E) EI_initial Initial Encounter Complex (E.I) E->EI_initial k_on (fast) I Inhibitor (I) (this compound) EI_tight Tight-Binding Complex (E.I*) EI_initial->EI_tight k_fwd (slow)

Caption: Mechanism of slow, tight-binding inhibition of this compound.

experimental_workflow cluster_prep 1. Reagent Preparation cluster_incubation 2. Pre-incubation Time Course cluster_reaction 3. Reaction & Measurement cluster_analysis 4. Data Analysis Enzyme Enzyme Solution Preincubation Incubate Enzyme + this compound (0, 15, 30, 60, 120 min) Enzyme->Preincubation This compound This compound Dilutions This compound->Preincubation Substrate Substrate Solution AddSubstrate Add Substrate Preincubation->AddSubstrate Measure Measure Activity AddSubstrate->Measure Plot Plot % Inhibition vs. Pre-incubation Time Measure->Plot Determine Determine Optimal Time Plot->Determine

Caption: Workflow for optimizing this compound pre-incubation time.

References

Amastatin in Aqueous Solutions: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Amastatin. The information below addresses common issues related to this compound's precipitation in aqueous solutions and offers guidance on proper handling and experimental protocols.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound precipitating out of my aqueous solution?

This compound, a peptide-based metalloprotease inhibitor, can precipitate in aqueous solutions due to several factors. As a peptide, its solubility is highly dependent on the pH of the solution.[1][2][3] Precipitation is more likely to occur if the pH of the buffer is close to the isoelectric point (pI) of this compound.[4] Additionally, high concentrations of this compound, the presence of certain salts, and improper storage conditions can contribute to precipitation.[5][6]

Q2: What is the recommended solvent for preparing this compound stock solutions?

For preparing high-concentration stock solutions, organic solvents are recommended. This compound hydrochloride is soluble in methanol at concentrations up to 50 mg/mL.[5] It is also soluble in DMF (10 mg/mL) and DMSO (2 mg/mL).[6] For direct use in aqueous experimental setups, it is soluble in water at 5 mg/mL and in PBS (pH 7.2) at 5 mg/mL.[5][6]

Q3: How can I increase the solubility of this compound in my experimental buffer?

To improve this compound's solubility and prevent precipitation in your aqueous buffer, consider the following strategies:

  • Adjust the pH: Ensure the pH of your buffer is at least one unit away from the isoelectric point (pI) of this compound. Since this compound is a peptide with both acidic and basic residues, its net charge and solubility are pH-dependent.[1][2][4]

  • Use a co-solvent: If compatible with your experiment, adding a small amount of an organic solvent like DMSO or methanol to your aqueous buffer can help maintain this compound's solubility.

  • Work with lower concentrations: If possible, using a more diluted concentration of this compound can prevent it from exceeding its solubility limit in the buffer.[4] The effective concentration for this compound as a metalloprotease inhibitor is typically in the range of 1-10 µM.[5]

Q4: What are the optimal storage conditions for this compound solutions to prevent precipitation?

Proper storage is crucial to maintain the stability and solubility of this compound solutions.

  • Lyophilized Powder: Store the solid form of this compound hydrochloride at -20°C.[6][7]

  • Stock Solutions: A stock solution of this compound in methanol is stable for at least one month when stored at -20°C.[5] For stock solutions in other solvents, it is recommended to store them at -20°C for up to one month, or at -80°C for up to six months.[7][8] To avoid repeated freeze-thaw cycles, which can promote precipitation and degradation, it is best to prepare and store aliquots.[9]

  • Aqueous Solutions: It is recommended to prepare and use aqueous solutions of this compound on the same day if possible.[8] If storage is necessary, filter-sterilize the solution and store it at -20°C for a short period.[8] Before use, allow the solution to equilibrate to room temperature and ensure any precipitate is redissolved.[8]

Q5: I see a precipitate in my this compound stock solution upon thawing. Can I still use it?

If you observe a precipitate in your thawed this compound stock solution, you can try to redissolve it by gently warming the solution to room temperature and vortexing. If the precipitate does not dissolve, it is recommended to centrifuge the solution and use the supernatant, after determining its concentration. However, the presence of a persistent precipitate may indicate degradation or a significant loss of the active compound. For critical experiments, it is advisable to prepare a fresh stock solution.

Troubleshooting Guide

This guide provides a systematic approach to resolving this compound precipitation issues during your experiments.

Table 1: Troubleshooting this compound Precipitation
Issue Potential Cause Recommended Action
Precipitation upon adding this compound stock to aqueous buffer pH of the buffer is near the pI of this compound. Adjust the buffer pH to be at least one unit away from the pI.[4]
High final concentration of this compound. Reduce the final concentration of this compound in the working solution.
Incompatible buffer components. Test the solubility of this compound in different buffer systems. Avoid buffers that may form insoluble salts.[10]
Precipitation in this compound stock solution during storage Improper storage temperature. Store lyophilized powder and stock solutions at -20°C or -80°C as recommended.[5][6][7]
Repeated freeze-thaw cycles. Prepare and store this compound stock solutions in single-use aliquots.[9]
Solution instability. Prepare fresh aqueous solutions of this compound for each experiment.[8]
Cloudiness or precipitate formation during the experiment Temperature fluctuations. Maintain a constant temperature throughout the experiment.
Interaction with other components in the assay. Evaluate the compatibility of this compound with all other reagents in your experimental setup.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

This protocol describes the preparation of a 10 mg/mL this compound stock solution in methanol.

Materials:

  • This compound hydrochloride

  • Methanol (anhydrous)

  • Sterile microcentrifuge tubes

  • Vortex mixer

Procedure:

  • Allow the vial of this compound hydrochloride to warm to room temperature before opening to prevent condensation.[9]

  • Weigh the desired amount of this compound hydrochloride in a sterile microcentrifuge tube.

  • Add the appropriate volume of methanol to achieve a final concentration of 10 mg/mL (e.g., for 1 mg of this compound, add 100 µL of methanol).

  • Vortex the solution until the this compound is completely dissolved, yielding a clear, colorless solution.[5]

  • Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.

  • Store the aliquots at -20°C for up to one month.[5]

Visual Guides

Diagram 1: Troubleshooting Workflow for this compound Precipitation

G Troubleshooting this compound Precipitation start Precipitation Observed check_stock Check Stock Solution (Thawed correctly? Stored properly?) start->check_stock stock_ok Stock is OK check_stock->stock_ok prepare_fresh_stock Prepare Fresh Stock Solution stock_ok->prepare_fresh_stock No check_buffer Check Buffer (pH, composition) stock_ok->check_buffer Yes prepare_fresh_stock->check_buffer buffer_ok Buffer is OK check_buffer->buffer_ok adjust_buffer Adjust Buffer pH or Change Buffer buffer_ok->adjust_buffer No check_concentration Check Final Concentration buffer_ok->check_concentration Yes adjust_buffer->check_concentration concentration_ok Concentration is OK check_concentration->concentration_ok lower_concentration Lower Final Concentration concentration_ok->lower_concentration No no_resolve Precipitate Persists concentration_ok->no_resolve Yes resolve Precipitate Redissolves lower_concentration->resolve consult Consult Literature/ Technical Support no_resolve->consult G Key Factors Affecting this compound Solubility solubility This compound Solubility ph pH of Solution solubility->ph concentration Concentration solubility->concentration solvent Solvent System (Aqueous vs. Organic) solubility->solvent temperature Temperature solubility->temperature storage Storage Conditions solubility->storage ph_desc Solubility is lowest near the isoelectric point (pI). ph->ph_desc concentration_desc Higher concentrations increase the risk of precipitation. concentration->concentration_desc solvent_desc Higher solubility in organic solvents like methanol and DMSO. solvent->solvent_desc temperature_desc Freeze-thaw cycles can induce precipitation. temperature->temperature_desc storage_desc Proper storage at low temperatures is critical for stability. storage->storage_desc G General Experimental Workflow with this compound start Start prep_stock Prepare this compound Stock Solution start->prep_stock store_stock Aliquot and Store Stock at -20°C prep_stock->store_stock prep_working Prepare Working Solution in Experimental Buffer store_stock->prep_working check_solubility Visually Check for Precipitation prep_working->check_solubility proceed Proceed with Experiment check_solubility->proceed No troubleshoot Troubleshoot Precipitation (See Workflow Diagram) check_solubility->troubleshoot Yes end End proceed->end troubleshoot->prep_working

References

Technical Support Center: Amastatin Purity and Experimental Integrity

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on assessing Amastatin purity and understanding its critical impact on experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a naturally occurring, competitive, and reversible inhibitor of several aminopeptidases.[1] Its primary mechanism of action is to block the enzymatic activity of these proteases, which are involved in various physiological processes, including the renin-angiotensin system that regulates blood pressure.[2][3] Specifically, this compound is known to inhibit Aminopeptidase A, which is responsible for the conversion of Angiotensin II to Angiotensin III.[2][4]

Q2: What are the common impurities found in commercially available this compound?

This compound, being a peptide, is susceptible to impurities inherent in solid-phase peptide synthesis. These can include:

  • Deletion or Truncated Sequences: Peptides missing one or more amino acid residues.

  • Insertion Sequences: Peptides with an additional amino acid residue.

  • Incompletely Deprotected Peptides: Residual protecting groups from synthesis can remain.

  • Oxidized or Reduced Forms: Certain amino acid residues are prone to oxidation or reduction.

  • Diastereomers: Racemization can occur during synthesis, leading to stereoisomers.

  • Aggregation: Peptides can form covalent or non-covalent aggregates.

  • Residual Solvents and Reagents: Traces of solvents and reagents used in synthesis and purification may be present.

Q3: How can I assess the purity of my this compound sample?

Several analytical techniques are recommended for determining the purity of this compound:

  • High-Performance Liquid Chromatography (HPLC): A standard method for quantifying the purity of peptides. A reversed-phase C18 column is typically used.[5][6]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This technique combines the separation power of HPLC with the mass identification capabilities of mass spectrometry to identify the parent compound and any impurities.[7][8]

  • Quantitative Nuclear Magnetic Resonance (qNMR): 1H-NMR can be used for an absolute purity assessment of peptides by comparing the integral of a characteristic this compound peak to that of a certified internal standard.[9][10][11]

Q4: What information should I look for in a Certificate of Analysis (CoA) for this compound?

A comprehensive Certificate of Analysis should provide the following information:

  • Product name and lot number.

  • Chemical formula and molecular weight.

  • Appearance.

  • Solubility.

  • Purity determined by HPLC (usually expressed as a percentage).

  • Mass spectrometry data confirming the molecular weight.

  • NMR data confirming the structure.

  • Storage conditions.

  • Date of analysis and expiration date.

Troubleshooting Guides

Issue 1: Inconsistent or Unexpected IC50 Values in Enzyme Inhibition Assays

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Low Purity of this compound 1. Verify the purity of your this compound lot using HPLC. 2. If the purity is lower than specified, consider purifying the compound or obtaining a new, high-purity batch. 3. Be aware that even small amounts of highly potent impurities can significantly alter IC50 values.[12]
Degradation of this compound 1. Prepare fresh stock solutions of this compound for each experiment. 2. Avoid repeated freeze-thaw cycles. 3. Check for degradation products using LC-MS.[13][14][15]
Incorrect Assay Conditions 1. Ensure the assay buffer is at the optimal pH and temperature for the target enzyme. 2. Verify the concentrations of the enzyme and substrate. 3. Use appropriate positive and negative controls.
Pipetting Errors 1. Use calibrated pipettes. 2. Ensure thorough mixing of all reagents.
Cell-Based Assay Variability 1. Monitor cell density as it can influence IC50 values.[16] 2. Ensure consistent cell passage numbers and health.
Issue 2: Artifacts or Unexpected Peaks in Analytical Data (HPLC, LC-MS)

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Contaminated Solvents or Glassware 1. Use high-purity, HPLC-grade solvents. 2. Ensure all glassware is meticulously clean.
Column Contamination 1. If you observe carryover from previous injections, flush the column with a strong solvent mixture (e.g., high concentration of acetonitrile or isopropanol).[17]
Sample Degradation in Autosampler 1. Keep the autosampler at a low temperature (e.g., 4°C). 2. Analyze samples as quickly as possible after preparation.
Formation of Adducts in Mass Spectrometry 1. Observe for common adducts (e.g., +Na, +K). 2. Optimize the mobile phase to minimize adduct formation.

Impact of Purity on Experimental Results

The purity of this compound can have a profound impact on experimental outcomes. Impurities can lead to an overestimation or underestimation of its inhibitory potency.

Table 1: Hypothetical Impact of this compound Purity on Aminopeptidase A Inhibition

This compound Purity (%)Potential ImpuritiesObserved IC50 (nM)Interpretation
>98%Negligible50Accurate representation of this compound's potency.
95%5% non-inhibitory impurities52.6Slight underestimation of potency.
90%10% non-inhibitory impurities55.6Underestimation of potency.
90%9% non-inhibitory, 1% highly potent inhibitory impurity< 50Significant overestimation of potency, leading to erroneous conclusions.[12]
85%15% non-inhibitory impurities58.8Significant underestimation of potency.

Note: This table is for illustrative purposes to demonstrate the potential impact of impurities. Actual results may vary.

Experimental Protocols

Protocol 1: Purity Assessment of this compound by HPLC-UV
  • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).[18]

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

  • Mobile Phase B: 0.1% TFA in acetonitrile.

  • Gradient:

    • 0-5 min: 5% B

    • 5-25 min: 5% to 95% B

    • 25-30 min: 95% B

    • 30-35 min: 95% to 5% B

    • 35-40 min: 5% B

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 214 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve this compound in water or mobile phase A to a concentration of 1 mg/mL.

Protocol 2: Aminopeptidase A Inhibition Assay
  • Reagents:

    • Aminopeptidase A enzyme.

    • Substrate: L-Glutamic acid β-naphthylamide.

    • This compound (of known purity).

    • Assay Buffer: e.g., Tris-HCl buffer at optimal pH for the enzyme.

  • Procedure:

    • Prepare serial dilutions of this compound in the assay buffer.

    • In a 96-well plate, add the this compound dilutions.

    • Add the Aminopeptidase A enzyme to each well and incubate for a pre-determined time (e.g., 15 minutes) at the optimal temperature.

    • Initiate the reaction by adding the substrate to all wells.

    • Monitor the fluorescence or absorbance (depending on the substrate) over time using a plate reader.

    • Calculate the rate of reaction for each this compound concentration.

    • Plot the reaction rate against the this compound concentration and fit the data to a suitable model to determine the IC50 value.[19]

Visualizations

Signaling Pathway: Renin-Angiotensin System

RAS_Pathway Angiotensinogen Angiotensinogen Angiotensin_I Angiotensin_I Angiotensinogen->Angiotensin_I Angiotensin_II Angiotensin_II Angiotensin_I->Angiotensin_II Angiotensin_III Angiotensin_III Angiotensin_II->Angiotensin_III Vasoconstriction Vasoconstriction Angiotensin_II->Vasoconstriction Aldosterone_Secretion Aldosterone_Secretion Angiotensin_II->Aldosterone_Secretion Angiotensin_III->Vasoconstriction Angiotensin_III->Aldosterone_Secretion Renin Renin Renin->Angiotensin_I ACE ACE ACE->Angiotensin_II Aminopeptidase_A Aminopeptidase A Aminopeptidase_A->Angiotensin_III This compound This compound This compound->Aminopeptidase_A Inhibits

Caption: The Renin-Angiotensin System and the point of this compound inhibition.

Experimental Workflow: this compound Purity Assessment

Purity_Workflow cluster_sample Sample Preparation cluster_analysis Analytical Methods cluster_data Data Analysis Amastatin_Sample This compound Sample Dissolution Dissolve in appropriate solvent Amastatin_Sample->Dissolution HPLC HPLC-UV Dissolution->HPLC LCMS LC-MS/MS Dissolution->LCMS qNMR qNMR Dissolution->qNMR Purity_Quantification Purity (%) HPLC->Purity_Quantification Impurity_ID Impurity Identification LCMS->Impurity_ID qNMR->Purity_Quantification Structural_Verification Structural Verification qNMR->Structural_Verification

Caption: Workflow for assessing the purity of this compound samples.

Troubleshooting Logic: Inconsistent IC50 Values

Troubleshooting_IC50 Start Inconsistent IC50 Results Check_Purity Assess this compound Purity (HPLC) Start->Check_Purity Purity_OK Purity >98%? Check_Purity->Purity_OK Review_Protocol Review Assay Protocol Purity_OK->Review_Protocol Yes New_this compound Source High-Purity this compound Purity_OK->New_this compound No Check_Reagents Check Reagent Stability & Concentrations Review_Protocol->Check_Reagents Calibrate_Equipment Calibrate Pipettes & Plate Reader Check_Reagents->Calibrate_Equipment End Consistent IC50 Calibrate_Equipment->End New_this compound->End

Caption: Logical steps for troubleshooting inconsistent IC50 results.

References

strategies to minimize non-specific binding of Amastatin

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the effective use of Amastatin, a potent aminopeptidase inhibitor. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges, particularly the issue of non-specific binding, ensuring the accuracy and reliability of your experimental results.

Troubleshooting Guide: Minimizing Non-Specific Binding of this compound

Non-specific binding can lead to inaccurate measurements of enzyme inhibition and off-target effects. This guide provides a systematic approach to identify and mitigate these issues.

Problem: High background signal or apparent inhibition in negative controls.

This often indicates non-specific binding of this compound to components of the assay system other than the target enzyme.

Possible Cause Recommended Solution
Hydrophobic Interactions Add a non-ionic surfactant to the assay buffer. Start with a low concentration (e.g., 0.01% Tween-20 or Triton X-100) and titrate upwards if necessary. Be cautious as high detergent concentrations can denature the enzyme.[1][2]
Electrostatic Interactions Optimize the pH of the assay buffer. Aim for a pH that is close to the isoelectric point of this compound or the target enzyme to minimize net charge.[3] Additionally, increase the ionic strength of the buffer by adding salt (e.g., 50-150 mM NaCl) to shield electrostatic interactions.[3]
Binding to Assay Surfaces Pre-treat microplates or reaction tubes with a blocking agent. Bovine Serum Albumin (BSA) is a common choice. Incubate the surfaces with a 1% BSA solution for 1 hour at room temperature, then wash before adding assay components.[4][5]
Contamination Ensure all reagents and labware are free from contaminants that could contribute to non-specific interactions.

Problem: Inconsistent or non-reproducible inhibition data.

Variability in results can stem from subtle differences in experimental conditions that affect non-specific binding.

Possible Cause Recommended Solution
Buffer Composition Variability Prepare a master mix of the assay buffer with all necessary additives (surfactants, salts) to ensure consistency across all wells and experiments.
Inadequate Blocking Ensure the blocking step is performed consistently and for a sufficient duration. If using BSA, ensure it is fully dissolved and the solution is fresh.
This compound Aggregation While less common for small molecules, aggregation can be a source of non-specific inhibition.[6] Ensure this compound is fully solubilized in the assay buffer. A brief sonication of the stock solution may be helpful.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary targets?

This compound is a naturally occurring, competitive, and reversible inhibitor of several aminopeptidases.[7] It is known to be a slow, tight-binding inhibitor for some of its targets.[8][9] Its primary targets include Leucyl Aminopeptidase, Alanyl Aminopeptidase (Aminopeptidase M/N), and Glutamyl Aminopeptidase (Aminopeptidase A).[7]

Q2: What are the typical Ki values for this compound?

The inhibition constant (Ki) is a measure of the inhibitor's potency. Lower Ki values indicate higher potency.

Enzyme Ki Value
Aeromonas Aminopeptidase0.26 nM[7]
Cytosolic Leucine Aminopeptidase30 nM[7]
Microsomal Aminopeptidase52 nM[7]
Aminopeptidase M (AP-M)19 nM[8]
Aminopeptidase A250 nM[10]

Q3: How can I be sure that the observed inhibition is specific to my target enzyme?

To confirm specificity, it is crucial to run proper control experiments. This includes:

  • Negative Controls: An assay without the target enzyme but with all other components, including this compound. This will reveal any non-specific inhibition of the substrate or detection system.

  • Inactive Enzyme Control: If available, use a heat-inactivated or catalytically dead version of your target enzyme. This compound should not show inhibition in this case.

  • Orthogonal Inhibition: Use another, structurally unrelated inhibitor for the same target enzyme to see if it produces a similar effect.

  • Dose-Response Curve: A specific inhibitor should exhibit a clear sigmoidal dose-response curve.

Q4: Can I use this compound in cell-based assays?

Yes, this compound can be used in cell-based assays. However, it's important to consider its cell permeability and potential off-target effects within the complex cellular environment.[11] Always perform dose-response experiments to determine the optimal concentration and include appropriate vehicle controls.

Q5: What is the best way to prepare and store this compound?

This compound is typically supplied as a powder. For stock solutions, dissolve it in a suitable solvent like water or a buffer at a high concentration. Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C. For working solutions, dilute the stock into the assay buffer immediately before use.

Experimental Protocols

Protocol 1: General Enzyme Inhibition Assay with this compound

This protocol provides a basic framework for assessing the inhibitory effect of this compound on a target aminopeptidase.

Materials:

  • Purified target aminopeptidase

  • This compound hydrochloride

  • Fluorogenic or chromogenic substrate for the target enzyme

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5)

  • Microplate reader

Procedure:

  • Prepare Reagents:

    • Prepare a concentrated stock solution of this compound (e.g., 1 mM) in water or a suitable buffer.

    • Prepare a working solution of the target enzyme in assay buffer. The optimal concentration should be determined empirically to give a linear reaction rate over the desired time course.

    • Prepare a working solution of the substrate in assay buffer.

  • Assay Setup:

    • In a 96-well plate, add varying concentrations of this compound to the wells. Include a vehicle control (no this compound).

    • Add the enzyme solution to each well and incubate for 15-30 minutes at room temperature to allow for inhibitor binding. This pre-incubation is important for slow, tight-binding inhibitors like this compound.[8][9]

    • Initiate the reaction by adding the substrate solution to all wells.

  • Data Acquisition:

    • Immediately begin monitoring the change in fluorescence or absorbance over time using a microplate reader.

  • Data Analysis:

    • Calculate the initial reaction rates (V₀) for each this compound concentration.

    • Plot the reaction rate as a function of the this compound concentration and fit the data to a suitable inhibition model (e.g., four-parameter logistic equation) to determine the IC₅₀ value.

Protocol 2: Optimizing Assay Conditions to Minimize Non-Specific Binding

This protocol outlines a systematic approach to identify buffer conditions that reduce non-specific binding of this compound.

Materials:

  • Same as Protocol 1

  • Additional buffer components: NaCl, Tween-20, Bovine Serum Albumin (BSA)

Procedure:

  • Establish a Baseline:

    • Perform the enzyme inhibition assay as described in Protocol 1 using a standard assay buffer (e.g., 50 mM Tris-HCl, pH 7.5) to establish a baseline IC₅₀ value. Include a "no enzyme" control with the highest concentration of this compound to assess background signal.

  • Test Buffer Additives (Matrix Experiment):

    • Ionic Strength: Prepare a series of assay buffers with increasing concentrations of NaCl (e.g., 0, 50, 100, 150 mM). Repeat the this compound inhibition assay in each buffer.

    • Detergent: Prepare a series of assay buffers containing a low concentration of a non-ionic detergent (e.g., 0.01%, 0.05% Tween-20). Repeat the this compound inhibition assay.

    • Blocking Protein: Prepare an assay buffer containing 0.1% BSA. Repeat the this compound inhibition assay.

  • Data Analysis and Optimization:

    • Compare the IC₅₀ values and the background signals obtained under each condition.

    • Select the buffer composition that provides a potent IC₅₀ value with the lowest background signal in the "no enzyme" control.

    • A significant increase in the apparent IC₅₀ in the presence of additives might suggest that non-specific binding was contributing to the initial perceived potency.

Visualizations

experimental_workflow cluster_prep Preparation cluster_optimization Optimization of Assay Conditions cluster_assay Enzyme Inhibition Assay cluster_analysis Data Analysis prep_reagents Prepare Reagents (Enzyme, Substrate, this compound) baseline Establish Baseline IC50 prep_reagents->baseline test_additives Test Buffer Additives (Salt, Detergent, BSA) baseline->test_additives analyze_optimize Analyze and Select Optimal Buffer test_additives->analyze_optimize setup_assay Set up Assay with Optimized Buffer analyze_optimize->setup_assay pre_incubate Pre-incubate Enzyme and this compound setup_assay->pre_incubate initiate_reaction Initiate with Substrate pre_incubate->initiate_reaction read_plate Acquire Data initiate_reaction->read_plate calc_rates Calculate Reaction Rates read_plate->calc_rates plot_data Plot Dose-Response Curve calc_rates->plot_data det_ic50 Determine IC50 plot_data->det_ic50

Caption: Workflow for optimizing this compound enzyme inhibition assays.

competitive_inhibition E Enzyme ES Enzyme-Substrate Complex E->ES + S EI Enzyme-Inhibitor Complex E->EI + I S Substrate I This compound (Inhibitor) ES->E - S P Product ES->P k_cat EI->E - I

Caption: Mechanism of competitive inhibition by this compound.

References

troubleshooting variability in Amastatin inhibition experiments

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and answers to frequently asked questions for researchers using Amastatin in aminopeptidase inhibition experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and which enzymes does it inhibit?

This compound is a naturally occurring peptide that acts as a competitive, reversible, and slow, tight-binding inhibitor of several aminopeptidases.[1][2][3][4] It primarily inhibits leucyl aminopeptidase, alanyl aminopeptidase (aminopeptidase M/N), and glutamyl aminopeptidase (aminopeptidase A).[2][5] It is important to note that it does not inhibit arginyl aminopeptidase (aminopeptidase B), trypsin, papain, chymotrypsin, elastase, pepsin, or thermolysin.[2][4][5]

Q2: What does "slow, tight-binding" inhibition mean for my experiment?

Slow, tight-binding inhibition means that the inhibitor, this compound, binds to the enzyme and the final stable enzyme-inhibitor complex is formed slowly, sometimes over several minutes.[3] This is critical for your experimental design. Unlike rapidly reversible inhibitors, you must pre-incubate the enzyme and this compound together for a sufficient period to reach binding equilibrium before adding the substrate to start the reaction. Failure to do so can lead to an underestimation of the inhibitor's potency (artificially high IC50/Ki values).

Q3: How should I prepare and store this compound?

This compound hydrochloride is soluble in aqueous buffers and ethanol.[4][5] For stock solutions, you can dissolve it in solvents like DMSO, DMF, or ethanol.[5] It is recommended to prepare and use solutions on the same day.[4] If storage is necessary, store aliquots at -20°C for up to one month.[4] Before use, ensure the solution is fully thawed, brought to room temperature, and that no precipitate is visible.[4] The solid form is stable for years when stored at -20°C.[5]

Troubleshooting Guide

Issue 1: High Variability Between Replicates or Assays

Q: My results are not consistent across my plate or between experiments. What are the common causes?

Variability in enzyme assays can stem from multiple sources. A systematic approach is key to identifying the issue.[6]

  • Pipetting Inaccuracy: Small errors in dispensing enzyme, substrate, or inhibitor can lead to large variations, especially with potent inhibitors like this compound.

    • Solution: Calibrate your pipettes regularly. Use low-retention tips. For multi-well plates, consider using automated dispensers to minimize well-to-well variation.[7]

  • Temperature Fluctuations: Enzyme activity is highly sensitive to temperature.[8][9] Inconsistent temperature across the assay plate ("edge effects") or between experiments can alter reaction rates.

    • Solution: Ensure the assay plate is uniformly equilibrated to the desired temperature before starting the reaction. Avoid placing plates on cold or hot surfaces.

  • Reagent Instability: Improperly stored or repeatedly freeze-thawed enzyme or this compound can lose activity.

    • Solution: Aliquot reagents upon receipt to minimize freeze-thaw cycles. Prepare fresh substrate solutions for each experiment.

  • Inconsistent Incubation Times: Due to this compound's slow-binding nature, the pre-incubation time between the enzyme and inhibitor is critical.[3] Variation in this timing will directly impact the measured inhibition.

    • Solution: Use a multi-channel pipette or automated dispenser to add substrate to all wells simultaneously to ensure a consistent start time for the reaction.

Issue 2: IC50 Value Differs from Published Data

Q: The IC50 value I calculated for this compound is significantly different from what is reported in the literature. Why?

Discrepancies in IC50 values are common and often related to differences in experimental conditions.[7]

  • Different Assay Conditions: Factors like pH, temperature, enzyme concentration, and substrate concentration all affect enzyme kinetics and inhibitor potency.[8][10]

    • Solution: Carefully replicate the conditions cited in the literature you are referencing. Pay close attention to buffer composition, pH, and specific enzyme/substrate concentrations.

  • Inadequate Pre-incubation: As a slow-binding inhibitor, failing to pre-incubate this compound with the enzyme long enough for equilibrium to be reached is a primary cause of underestimated potency (higher IC50).[11]

    • Solution: Perform a time-course experiment to determine the optimal pre-incubation time where the inhibitory effect stabilizes.

  • Different Enzyme Source or Purity: Enzymes from different suppliers or purification lots can have varying activity levels, which can shift IC50 values.[7]

    • Solution: Be consistent with your enzyme source. If you must change, perform a new set of validation experiments.

Issue 3: Issues with Fluorescence-Based Assays

Q: I'm using a fluorescent substrate and my signal is unstable or has high background.

Fluorescence assays are sensitive but prone to specific types of interference.[12][13]

  • Signal Drift or Photobleaching: The fluorescent signal may decrease over time due to the degradation of the fluorophore upon prolonged exposure to the excitation light source.[14]

    • Solution: Minimize the exposure time of your samples to the excitation light. Take readings at discrete time points rather than continuous monitoring if possible.

  • High Background Signal: This can be caused by autofluorescence from your compounds, buffers, or microplates, or by impurities in the reagents.[12]

    • Solution: Always include "no enzyme" and "no substrate" controls to quantify background fluorescence. Subtract this background from your experimental wells. Test the intrinsic fluorescence of this compound at your working concentrations.

  • Inner Filter Effect/Quenching: At high concentrations, fluorescent molecules can reabsorb emitted light or quench each other's fluorescence, leading to a non-linear response.[7]

    • Solution: Ensure your substrate and product concentrations are within the linear range of your instrument. If necessary, dilute your samples before reading.

Quantitative Data Summary

The inhibitory potency of this compound is typically reported as an IC50 (half-maximal inhibitory concentration) or a Ki (inhibition constant). These values can vary based on the specific enzyme and the experimental conditions used.

Enzyme TargetInhibitor ConstantReported Value (M)Notes
Aminopeptidase M (AP-M)Ki1.9 x 10⁻⁸Slow-binding, competitive inhibition.[11]
Leucine Aminopeptidase (LAP)Ki3.0 x 10⁻⁸Slow-binding inhibition.[3]
Microsomal AminopeptidaseKi3.0 x 10⁻⁸Slow-binding inhibition.[3]
Cytosolic Leucine AminopeptidaseKi3.0 x 10⁻⁸Slow-binding inhibition.[1]
Aeromonas AminopeptidaseKi2.5 x 10⁻¹⁰Slow, tight binding.[3]
Aminopeptidase A (AP-A)Ki2.5 x 10⁻⁷Competitive inhibition.[15]
Aminopeptidase N (AP-N)Ki1.2 x 10⁻⁵Measured in guinea-pig striatal membrane.[16]
Endoplasmic Reticulum AP 1Ki4.18 x 10⁻⁵[5]

Experimental Protocols

Generalized Protocol: Aminopeptidase Inhibition Assay (Fluorescence-Based)

This protocol provides a general workflow for determining the IC50 of this compound against an aminopeptidase using a fluorogenic substrate (e.g., L-Leucine-7-amido-4-methylcoumarin, L-Ala-AMC).

1. Reagent Preparation:

  • Assay Buffer: Prepare a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.5). The optimal pH can be enzyme-dependent.[10]
  • Enzyme Stock Solution: Prepare a concentrated stock of the aminopeptidase in assay buffer. Store in aliquots at -80°C.
  • Substrate Stock Solution: Dissolve the fluorogenic substrate in DMSO to create a high-concentration stock (e.g., 10 mM). Store protected from light at -20°C.
  • This compound Stock Solution: Prepare a concentrated stock of this compound in DMSO (e.g., 10 mM). Create serial dilutions in assay buffer to achieve the desired final concentrations for the inhibition curve.

2. Assay Procedure (96-well plate format):

  • Controls: Designate wells for:
  • 100% Activity Control: Enzyme, substrate, and buffer (no inhibitor).
  • No-Enzyme Control (Background): Substrate and buffer (no enzyme).
  • Pre-incubation Step:
  • Add 20 µL of assay buffer or 20 µL of the appropriate this compound dilution to the experimental wells.
  • Add 20 µL of diluted enzyme to all wells except the "No-Enzyme Control."
  • Mix gently and incubate the plate for a predetermined time (e.g., 30 minutes) at the desired temperature (e.g., 37°C). This allows this compound to reach binding equilibrium with the enzyme.
  • Reaction Initiation:
  • Prepare a working solution of the substrate by diluting the stock in assay buffer to the final desired concentration (e.g., 2x the final concentration, often near its Km value).
  • Add 40 µL of the substrate working solution to all wells to start the reaction. The final volume in each well is now 80 µL.
  • Data Acquisition:
  • Immediately place the plate in a fluorescence plate reader pre-set to the correct excitation and emission wavelengths (e.g., Ex: 365 nm, Em: 445 nm for AMC).
  • Record the fluorescence intensity over time (kinetic mode) for 15-30 minutes or as a single endpoint reading after a fixed incubation period.

3. Data Analysis:

  • Subtract the background fluorescence (from "No-Enzyme" wells) from all other readings.
  • For kinetic assays, determine the initial reaction velocity (V₀) by calculating the slope of the linear portion of the fluorescence vs. time curve.
  • Calculate the percent inhibition for each this compound concentration: % Inhibition = 100 * (1 - (V₀_inhibitor / V₀_control))
  • Plot the percent inhibition against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Visual Guides

Experimental_Workflow cluster_prep 1. Preparation cluster_assay 2. Assay Execution cluster_read 3. Data Acquisition & Analysis Reagents Prepare Buffer, Enzyme, Substrate, This compound Dispense Dispense this compound & Enzyme Reagents->Dispense PreIncubate Pre-incubate (e.g., 30 min) Dispense->PreIncubate AddSubstrate Add Substrate (Initiate Reaction) PreIncubate->AddSubstrate ReadPlate Read Fluorescence (Kinetic or Endpoint) AddSubstrate->ReadPlate Analyze Calculate % Inhibition & Plot IC50 Curve ReadPlate->Analyze

Caption: General workflow for an this compound enzyme inhibition assay.

Troubleshooting_Flowchart Start High Variability or Inaccurate IC50 CheckPipetting Verify Pipette Calibration & Technique Start->CheckPipetting CheckTemp Ensure Uniform Plate Temperature CheckPipetting->CheckTemp If No ResultOK Problem Resolved CheckPipetting->ResultOK If Yes CheckReagents Check Reagent Stability (Aliquots, Fresh Prep) CheckTemp->CheckReagents If No CheckTemp->ResultOK If Yes CheckIncubation Confirm Pre-incubation Time is Sufficient CheckReagents->CheckIncubation If No CheckReagents->ResultOK If Yes CheckAssayCond Match Assay Conditions to Literature (pH, Conc.) CheckIncubation->CheckAssayCond If No CheckIncubation->ResultOK If Yes CheckAssayCond->ResultOK If Yes

Caption: A logical flowchart for troubleshooting common experimental issues.

Inhibition_Mechanism E Enzyme (Aminopeptidase) ES E-S Complex E->ES EI E-I Complex (Inactive) E->EI Competitive Binding S Substrate (Fluorogenic) S->ES P Product (Fluorescent) P->E I Inhibitor (this compound) I->EI ES->P

References

Validation & Comparative

A Comparative Guide to Amastatin and Bestatin Inhibition of Leucine Aminopeptidase

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the inhibitory effects of Amastatin and its close analog, Bestatin, on Leucine Aminopeptidase (LAP). The information presented herein is supported by experimental data from peer-reviewed scientific literature, offering a valuable resource for researchers investigating aminopeptidase inhibition.

Quantitative Comparison of Inhibitory Potency

The inhibitory activities of this compound and Bestatin against Leucine Aminopeptidase (LAP) from different sources have been quantified by determining their inhibition constants (Ki). A lower Ki value indicates a more potent inhibitor. The following table summarizes these values for a clear comparison.

InhibitorEnzyme SourceInhibition Constant (Ki)Reference
This compound Leishmanial Leucine Aminopeptidase7.18 nM[1]
Bestatin Leishmanial Leucine Aminopeptidase4.375 nM[1]
This compound Cytosolic Leucine Aminopeptidase0.25 - 30 nM[2]
Bestatin Cytosolic Leucine Aminopeptidase0.58 nM[2]
This compound Aminopeptidase M (AP-M)19 nM[3]
Bestatin Aminopeptidase M (AP-M)4100 nM[3]

Note: The Ki values can vary depending on the specific isoform of the enzyme and the experimental conditions.

Mechanism of Inhibition

Both this compound and Bestatin are competitive inhibitors of Leucine Aminopeptidase.[1][3] This means they bind to the active site of the enzyme, the same site where the natural substrate binds, thereby preventing the substrate from being hydrolyzed. The inhibition by both compounds is characterized as a "slow-binding" process, suggesting a two-step mechanism: an initial rapid formation of an enzyme-inhibitor complex, followed by a slower conformational change that results in a more tightly bound complex.[2][3]

G Competitive Inhibition of Leucine Aminopeptidase by this compound cluster_0 Enzyme Active Site cluster_1 Molecules cluster_2 Reaction Enzyme Leucine Aminopeptidase Products Products Enzyme->Products Hydrolysis No_Reaction No Reaction Enzyme->No_Reaction Inhibition Substrate Leucine Substrate Substrate->Enzyme Binds to Active Site This compound This compound This compound->Enzyme Binds to Active Site

Figure 1: Competitive inhibition of Leucine Aminopeptidase by this compound.

Experimental Protocols

The following is a detailed protocol for a typical in vitro assay to determine the inhibitory activity of compounds like this compound and Bestatin against Leucine Aminopeptidase. This method utilizes the chromogenic substrate L-leucine-p-nitroanilide, which releases a yellow product (p-nitroaniline) upon cleavage by the enzyme, allowing for spectrophotometric quantification.

Materials:

  • Leucine Aminopeptidase (e.g., from porcine kidney)

  • This compound hydrochloride

  • Bestatin hydrochloride

  • L-leucine-p-nitroanilide (substrate)

  • Tris-HCl buffer (e.g., 50 mM, pH 8.0)

  • Dimethyl sulfoxide (DMSO) for dissolving inhibitors

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 405 nm

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of Leucine Aminopeptidase in Tris-HCl buffer. The final concentration in the assay will need to be optimized.

    • Prepare stock solutions of this compound and Bestatin in DMSO.

    • Prepare a stock solution of L-leucine-p-nitroanilide in Tris-HCl buffer.

  • Assay Setup:

    • In a 96-well microplate, add the following to each well:

      • Tris-HCl buffer

      • Inhibitor solution (this compound, Bestatin, or DMSO for control) at various concentrations.

      • Enzyme solution.

    • Incubate the plate at a constant temperature (e.g., 37°C) for a defined pre-incubation period (e.g., 15 minutes) to allow the inhibitor to bind to the enzyme.

  • Initiation of Reaction:

    • Add the substrate solution (L-leucine-p-nitroanilide) to each well to start the enzymatic reaction.

  • Measurement:

    • Immediately begin monitoring the increase in absorbance at 405 nm over time using a microplate reader. The rate of increase in absorbance is proportional to the enzyme activity.

  • Data Analysis:

    • Calculate the initial reaction velocity for each inhibitor concentration.

    • Plot the percentage of inhibition versus the inhibitor concentration.

    • Determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity.

    • The inhibition constant (Ki) can be calculated from the IC50 value using the Cheng-Prusoff equation, especially for competitive inhibitors.

G Experimental Workflow for Aminopeptidase Inhibition Assay cluster_0 Preparation cluster_1 Assay cluster_2 Measurement & Analysis A Prepare Reagents: - Enzyme - Inhibitors - Substrate B Dispense Reagents into 96-well plate A->B C Pre-incubate Enzyme and Inhibitor B->C D Add Substrate to initiate reaction C->D E Measure Absorbance at 405 nm over time D->E F Calculate Initial Reaction Velocities E->F G Determine IC50 and Ki values F->G

Figure 2: A typical experimental workflow for an aminopeptidase inhibition assay.

Structural and Functional Comparison

This compound and Bestatin are both dipeptide-like molecules that act as transition-state analog inhibitors. Their structures are similar, which explains their shared ability to inhibit aminopeptidases. However, subtle differences in their side chains contribute to their varying potencies and specificities for different aminopeptidases.

G Comparison of this compound and Bestatin This compound This compound Structure: (2S,3R)-3-Amino-2-hydroxy-5-methylhexanoyl-L-valyl-L-aspartic acid Key Feature: Val-Val-Asp peptide chain Inhibition: Potent against LAP and AP-M Comparison Comparison This compound->Comparison Bestatin Bestatin Structure: (2S,3R)-3-amino-2-hydroxy-4-phenylbutanoyl-L-leucine Key Feature: Phenylalanine-like side chain Inhibition: Potent against LAP, weaker against AP-M Bestatin->Comparison Potency Potency Comparison->Potency Varies by Enzyme Specificity Specificity Comparison->Specificity Subtle Differences Mechanism Mechanism Comparison->Mechanism Competitive, Slow-binding

Figure 3: A logical diagram comparing key aspects of this compound and Bestatin.

References

Amastatin vs. Puromycin: A Comparative Guide to Protecting Peptides from Degradation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The stability of peptides is a critical factor in research and therapeutic development. Proteolytic degradation can rapidly diminish the bioactivity of peptides, leading to inaccurate experimental results and reduced efficacy of peptide-based drugs. The use of peptidase inhibitors is a common strategy to preserve peptide integrity. This guide provides a detailed comparison of two widely used agents, amastatin and puromycin, for protecting peptides from degradation, supported by their mechanisms of action and available experimental data.

Introduction to this compound and Puromycin

This compound is a naturally occurring, competitive, and reversible inhibitor of a broad range of aminopeptidases.[1] It is a transition-state analogue that effectively protects peptides from enzymatic cleavage at the N-terminus.[2] Its primary application lies in the stabilization of endogenous and synthetic peptides in various biological matrices.[3]

Puromycin is an aminonucleoside antibiotic primarily known for its potent inhibition of protein synthesis in both prokaryotic and eukaryotic cells.[4][5] It acts as an analogue of the 3' end of aminoacyl-tRNA, leading to premature chain termination during translation.[6] While its main role is in studying protein synthesis, puromycin also exhibits inhibitory activity against specific peptidases, notably cytosol alanyl aminopeptidase (also known as puromycin-sensitive aminopeptidase) and dipeptidyl-peptidase II.[6]

Mechanism of Action

The fundamental difference between this compound and puromycin in the context of peptide protection lies in their primary mechanisms of action. This compound is a dedicated, broad-spectrum aminopeptidase inhibitor, whereas puromycin's peptidase inhibition is a secondary effect to its primary role as a protein synthesis inhibitor.

This compound: Direct Inhibition of Aminopeptidases

This compound directly binds to the active site of various aminopeptidases, preventing the hydrolysis of peptide bonds. This competitive inhibition effectively shields peptides from N-terminal degradation by a wide array of these enzymes.

Peptide Peptide Aminopeptidase Aminopeptidase Peptide->Aminopeptidase Binds to Degraded_Peptide Degraded Peptide Aminopeptidase->Degraded_Peptide Cleaves This compound This compound This compound->Aminopeptidase Inhibits

Mechanism of this compound in preventing peptide degradation.
Puromycin: Primary and Secondary Actions

Puromycin's primary effect is the termination of protein synthesis. At the ribosomal level, it competes with aminoacyl-tRNA for the A-site, leading to the release of truncated, puromycylated peptides. These truncated peptides are often rapidly degraded by cellular quality control mechanisms.[7][8]

Its secondary, and more relevant role in direct peptide protection, is the inhibition of specific peptidases. This inhibition is not as broad as that of this compound.

cluster_primary Primary Action: Protein Synthesis Inhibition cluster_secondary Secondary Action: Peptidase Inhibition Ribosome Ribosome Nascent_Peptide Nascent Peptide Truncated_Peptide Truncated Peptide Ribosome->Truncated_Peptide Premature termination Puromycin_Primary Puromycin Puromycin_Primary->Ribosome Binds to A-site Peptide Peptide Puromycin_Sensitive_Aminopeptidase Puromycin-Sensitive Aminopeptidase Peptide->Puromycin_Sensitive_Aminopeptidase Binds to Degraded_Peptide Degraded Peptide Puromycin_Sensitive_Aminopeptidase->Degraded_Peptide Cleaves Puromycin_Secondary Puromycin Puromycin_Secondary->Puromycin_Sensitive_Aminopeptidase Inhibits

Dual mechanisms of action of Puromycin.

Quantitative Comparison of Inhibitory Potency

Direct comparative studies on the efficacy of this compound and puromycin for peptide protection are scarce. However, by examining their inhibitory constants (Ki) and IC50 values against various peptidases, we can infer their relative potencies.

InhibitorTarget EnzymeKi (Inhibition Constant)IC50 (Half-maximal Inhibitory Concentration)Reference
This compound Leucyl Aminopeptidase--[1]
Alanyl Aminopeptidase--[1]
Aminopeptidase M1.9 x 10⁻⁸ M-[9]
Leucine Aminopeptidase (LAP)--[9]
Aminopeptidase A--[10]
Puromycin Cytosol Alanyl Aminopeptidase (Puromycin-Sensitive Aminopeptidase)Not available in searched sourcesInhibition observed, but specific IC50 not provided[6]
Dipeptidyl-peptidase IINot available in searched sources-[6]
Cytotoxicity (NIH/3T3 cells)-3.96 µM[2]

Note: The IC50 value for puromycin's cytotoxicity is provided for context but does not directly measure its peptidase inhibitory activity. The lack of specific Ki or IC50 values for puromycin's peptidase inhibition in the searched literature makes a direct quantitative comparison challenging.

Experimental Protocols

The following provides a general workflow for an in vitro peptide degradation assay to evaluate the protective effects of inhibitors like this compound or puromycin.

In Vitro Peptide Degradation Assay using HPLC

This protocol outlines the steps to assess the stability of a target peptide in the presence of a peptidase and an inhibitor, with analysis by High-Performance Liquid Chromatography (HPLC).

Materials:

  • Target peptide

  • Peptidase of interest (e.g., Leucine Aminopeptidase)

  • This compound or Puromycin

  • Reaction buffer (e.g., Tris-HCl, pH 7.4)

  • Quenching solution (e.g., 10% Trifluoroacetic Acid - TFA)

  • HPLC system with a suitable column (e.g., C18)

  • Mobile phases (e.g., A: 0.1% TFA in water, B: 0.1% TFA in acetonitrile)

Procedure:

  • Preparation of Solutions:

    • Prepare stock solutions of the target peptide, peptidase, and inhibitor (this compound or puromycin) in the appropriate solvent.

  • Reaction Setup:

    • In a microcentrifuge tube, combine the reaction buffer, the target peptide at a final concentration of 10-100 µM, and the inhibitor at various concentrations.

    • Include a control reaction without any inhibitor.

  • Initiation of Reaction:

    • Initiate the degradation reaction by adding the peptidase to the reaction mixture.

    • Incubate the reaction at 37°C.

  • Time-Course Sampling:

    • At specific time points (e.g., 0, 15, 30, 60, 120 minutes), withdraw an aliquot from the reaction mixture.

  • Quenching of Reaction:

    • Immediately quench the reaction by adding the aliquot to a tube containing the quenching solution (e.g., 10% TFA). This will stop the enzymatic activity.

  • HPLC Analysis:

    • Analyze the quenched samples by reverse-phase HPLC.

    • Monitor the disappearance of the full-length peptide peak and the appearance of degradation product peaks over time.

  • Data Analysis:

    • Calculate the percentage of the remaining intact peptide at each time point for both the control and inhibitor-treated samples.

    • Determine the half-life (t₁/₂) of the peptide under each condition.

A Prepare Solutions (Peptide, Enzyme, Inhibitor) B Set up Reaction Mixtures (with and without inhibitor) A->B C Initiate Reaction (Add Enzyme, Incubate at 37°C) B->C D Time-Course Sampling (e.g., 0, 15, 30, 60 min) C->D E Quench Reaction (e.g., with TFA) D->E F Analyze by HPLC E->F G Quantify Peptide Degradation (Calculate Half-life) F->G

References

A Comparative Guide to Validating Amastatin's Enzymatic Activity: LC-MS vs. Spectroscopic Methods

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, accurately validating the inhibitory activity of compounds like Amastatin against aminopeptidases is a critical step in drug discovery and development. This guide provides a comprehensive comparison of Liquid Chromatography-Mass Spectrometry (LC-MS) with traditional colorimetric and fluorometric assays for this purpose, supported by experimental protocols and data.

This compound, a potent inhibitor of several aminopeptidases, including Leucine Aminopeptidase (LAP), is a valuable tool in studying the roles of these enzymes in various physiological and pathological processes. The choice of assay for validating its inhibitory effect can significantly impact the quality and efficiency of research. This guide delves into the specifics of using a high-precision LC-MS-based approach and compares it with commonly used spectroscopic methods.

Performance Comparison: LC-MS vs. Spectroscopic Assays

The selection of an appropriate assay methodology depends on various factors, including the required sensitivity, throughput, and the nature of the enzymatic reaction being studied. Below is a comparative summary of LC-MS, colorimetric, and fluorometric assays for validating this compound's activity.

FeatureLC-MS AssayColorimetric AssayFluorometric Assay
Principle Direct quantification of substrate and productMeasures color change from a chromogenic substrateMeasures fluorescence increase from a fluorogenic substrate
Specificity Very High (mass-based detection)Moderate (potential for interference)High (less prone to interference than colorimetric)
Sensitivity High to Very HighLow to ModerateHigh
Quantitative Accuracy HighModerateHigh
Throughput ModerateHighHigh
Multiplexing Yes (can monitor multiple analytes)LimitedLimited
Direct Measurement Yes (measures authentic substrate and product)Indirect (measures a reporter molecule)Indirect (measures a reporter molecule)
Cost High (instrumentation and maintenance)LowModerate
This compound Ki (LAP) ~7.18 nM[1]Not directly determinedNot directly determined
This compound Ki (AP-M) Not directly determined1.9 x 10⁻⁸ M[2]Not directly determined

Detailed Experimental Protocol: LC-MS-Based Validation of this compound's Inhibition of Leucine Aminopeptidase

This protocol outlines a detailed procedure for determining the inhibitory activity of this compound against Leucine Aminopeptidase (LAP) by directly measuring the enzymatic conversion of a peptide substrate to its product using LC-MS/MS.

Materials and Reagents
  • Recombinant human Leucine Aminopeptidase (LAP)

  • This compound hydrochloride

  • Peptide substrate (e.g., Leu-Gly-Gly)

  • Internal Standard (IS) (e.g., a stable isotope-labeled version of the product, Leucine)

  • Assay Buffer: 50 mM Tris-HCl, pH 8.0

  • Quenching Solution: Acetonitrile with 0.1% formic acid

  • LC-MS grade water and acetonitrile

  • Formic acid

Instrumentation
  • A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

  • A high-performance liquid chromatography (HPLC) system.

  • A suitable reversed-phase HPLC column (e.g., C18).

Procedure
  • Preparation of Solutions:

    • Prepare stock solutions of this compound, the peptide substrate, and the internal standard in an appropriate solvent (e.g., water or DMSO).

    • Prepare working solutions of the enzyme, substrate, and inhibitor in the assay buffer.

  • Enzymatic Reaction:

    • In a microcentrifuge tube or a 96-well plate, combine the assay buffer, LAP enzyme solution, and varying concentrations of this compound (or vehicle control).

    • Pre-incubate the enzyme and inhibitor mixture for a specified time (e.g., 15 minutes) at 37°C.

    • Initiate the enzymatic reaction by adding the peptide substrate solution.

    • Incubate the reaction mixture at 37°C for a predetermined time, ensuring the reaction is in the linear range.

  • Reaction Quenching and Sample Preparation:

    • Stop the reaction by adding an equal volume of cold quenching solution (acetonitrile with 0.1% formic acid and the internal standard).

    • Centrifuge the samples to precipitate the enzyme and other proteins.

    • Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

  • LC-MS/MS Analysis:

    • Liquid Chromatography:

      • Inject the prepared sample onto the HPLC column.

      • Separate the substrate, product, and internal standard using a gradient of mobile phase A (water with 0.1% formic acid) and mobile phase B (acetonitrile with 0.1% formic acid).

    • Mass Spectrometry:

      • Operate the mass spectrometer in positive ion mode using Multiple Reaction Monitoring (MRM).

      • Optimize the MRM transitions for the substrate, product, and internal standard. This involves selecting the precursor ion and a specific product ion for each molecule.

  • Data Analysis:

    • Quantify the amount of product formed by integrating the peak area of the product's MRM transition and normalizing it to the peak area of the internal standard's MRM transition.

    • Calculate the percentage of inhibition for each this compound concentration relative to the vehicle control.

    • Determine the IC50 value of this compound by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Alternative Methods for Validating this compound Activity

While LC-MS offers high specificity and direct measurement, other methods are also widely used for assessing aminopeptidase activity.

Colorimetric Assays

These assays utilize a chromogenic substrate, often a p-nitroanilide (pNA) derivative of an amino acid (e.g., L-Leucine-p-nitroanilide). The aminopeptidase cleaves the substrate, releasing p-nitroaniline, which has a distinct yellow color that can be measured spectrophotometrically at around 405 nm.[3]

  • Advantages: Simple, inexpensive, and suitable for high-throughput screening.

  • Disadvantages: Lower sensitivity compared to other methods and potential for interference from colored compounds in the sample.

Fluorometric Assays

Fluorometric assays employ substrates that release a fluorescent molecule upon enzymatic cleavage. A common substrate for leucine aminopeptidase is L-Leucine-7-amido-4-methylcoumarin (Leu-AMC). The release of the highly fluorescent 7-amido-4-methylcoumarin (AMC) can be monitored with a fluorometer.[1]

  • Advantages: High sensitivity and a wide dynamic range.

  • Disadvantages: Can be more expensive than colorimetric assays and susceptible to quenching or interference from fluorescent compounds.

Visualizing the Workflow and Signaling Pathway

To better illustrate the experimental process and the underlying biological context, the following diagrams have been generated.

experimental_workflow cluster_preparation 1. Preparation cluster_reaction 2. Enzymatic Reaction cluster_analysis 3. Analysis prep_enzyme Enzyme (Leucine Aminopeptidase) reaction_mix Incubate Enzyme + Inhibitor prep_enzyme->reaction_mix prep_substrate Substrate (e.g., Leu-Gly-Gly) reaction_start Add Substrate to Start prep_substrate->reaction_start prep_inhibitor Inhibitor (this compound) prep_inhibitor->reaction_mix reaction_mix->reaction_start reaction_incubate Incubate at 37°C reaction_start->reaction_incubate quench Quench Reaction (add Acetonitrile + IS) reaction_incubate->quench centrifuge Centrifuge quench->centrifuge lcms LC-MS/MS Analysis centrifuge->lcms data Data Analysis (IC50 determination) lcms->data

Caption: LC-MS workflow for this compound inhibition assay.

signaling_pathway sub Peptide Substrate (e.g., Leu-Gly-Gly) lap Leucine Aminopeptidase (LAP) sub->lap Binds to active site prod Product (Leucine + Gly-Gly) lap->prod Catalyzes cleavage This compound This compound (Inhibitor) This compound->lap Competitively inhibits

Caption: this compound's inhibition of Leucine Aminopeptidase.

Conclusion

The choice between LC-MS and spectroscopic methods for validating this compound's enzymatic activity depends on the specific research needs. LC-MS provides unparalleled specificity and the ability to directly quantify the authentic substrate and product, making it the gold standard for detailed kinetic studies and mechanism of action investigations. In contrast, colorimetric and fluorometric assays offer higher throughput and lower cost, making them well-suited for initial inhibitor screening and routine activity measurements. By understanding the strengths and limitations of each method, researchers can select the most appropriate approach to advance their drug discovery and development efforts.

References

A Comparative Analysis of Amastatin and Arphamenine A as Potent Aminopeptidase Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

A deep dive into the inhibitory mechanisms, potency, and physiological impact of two significant aminopeptidase inhibitors, Amastatin and Arphamenine A, reveals their distinct specificities and potential therapeutic applications. This guide provides a comprehensive comparison, supported by experimental data and detailed protocols, for researchers in drug discovery and molecular biology.

This compound and Arphamenine A are both naturally derived peptide-like inhibitors of metalloproteases, specifically aminopeptidases. While both compounds exhibit potent inhibitory activity, they target different classes of aminopeptidases, leading to distinct biological effects. This comparative analysis delves into their mechanisms of action, inhibitory profiles, and the signaling pathways they modulate.

Mechanism of Action and Inhibitory Profile

This compound is a slow-binding, competitive, and reversible inhibitor of several aminopeptidases.[1][2] It is particularly effective against aminopeptidase A (APA), aminopeptidase N (APN), and leucine aminopeptidase.[2][3][4] Its mechanism involves a transition-state analog interaction with the enzyme's active site.[1]

Arphamenine A is a potent and specific inhibitor of aminopeptidase B (APB), which preferentially cleaves N-terminal arginine and lysine residues from peptides.[5][6] The guanidino group in Arphamenine A plays a crucial role in its strong interaction with the active site of aminopeptidase B.

Quantitative Comparison of Inhibitory Potency

The inhibitory potency of this compound and Arphamenine A has been determined against various aminopeptidases using in vitro enzyme assays. The half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki) are key parameters for comparing their efficacy.

InhibitorEnzymeOrganism/SourceSubstrateIC50KiReference
This compound Aminopeptidase A (APA)Pig KidneyL-Glutamic acid β-naphthylamide-2.5 x 10⁻⁷ M[7]
Aminopeptidase M (AP-M)---1.9 x 10⁻⁸ M[2]
Leucine Aminopeptidase (cytosolic)---30 nM[3]
Aeromonas AminopeptidaseAeromonas proteolytica--0.26 nM[3]
Microsomal Aminopeptidase---52 nM[3]
Enkephalin Degradation (Aminopeptidase M)Vascular Plasma MembraneMet⁵-enkephalin0.08 µM-
Arphamenine A Aminopeptidase B (APB)---Potent Inhibitor[5]

Note: Comprehensive IC50 and Ki values for Arphamenine A against a wide range of aminopeptidases are not as readily available in the literature as for this compound.

Signaling Pathways and Physiological Effects

The specific inhibition of different aminopeptidases by this compound and Arphamenine A leads to the modulation of distinct physiological signaling pathways.

This compound and the Renin-Angiotensin System

This compound's potent inhibition of Aminopeptidase A (APA) directly impacts the Renin-Angiotensin System (RAS), a critical regulator of blood pressure and fluid balance.[8][9] APA is responsible for the conversion of Angiotensin II to Angiotensin III. By blocking this conversion, this compound can lead to an accumulation of Angiotensin II, a potent vasoconstrictor.[8]

Renin_Angiotensin_System Angiotensinogen Angiotensinogen AngI Angiotensin I Angiotensinogen->AngI Renin Renin AngII Angiotensin II AngI->AngII ACE ACE AngIII Angiotensin III AngII->AngIII AT1R AT1 Receptor AngII->AT1R APA Aminopeptidase A This compound This compound This compound->APA Inhibits AngIV Angiotensin IV AngIII->AngIV APN Aminopeptidase N Vasoconstriction Vasoconstriction AT1R->Vasoconstriction Enkephalin_Degradation_Pathway Proenkephalin Proenkephalin Enkephalins Enkephalins (Met-enkephalin, Leu-enkephalin) Proenkephalin->Enkephalins Processing Inactive_Metabolites Inactive Metabolites Enkephalins->Inactive_Metabolites Degradation Opioid_Receptors Opioid Receptors (μ, δ) Enkephalins->Opioid_Receptors Binds to APB Aminopeptidase B Arphamenine_A Arphamenine A Arphamenine_A->APB Inhibits Analgesia Analgesia Opioid_Receptors->Analgesia Leads to Experimental_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_measurement Data Acquisition & Analysis Prep_Reagents Prepare Reagents (Enzyme, Inhibitor, Substrate) Add_Inhibitor Add Inhibitor to Plate Prep_Reagents->Add_Inhibitor Add_Enzyme Add Enzyme Add_Inhibitor->Add_Enzyme Pre_Incubate Pre-incubate (37°C) Add_Enzyme->Pre_Incubate Add_Substrate Add Substrate Pre_Incubate->Add_Substrate Measure_Absorbance Measure Absorbance (405 nm) Add_Substrate->Measure_Absorbance Calculate_Rates Calculate Reaction Rates Measure_Absorbance->Calculate_Rates Plot_Data Plot % Inhibition vs. [Inhibitor] Calculate_Rates->Plot_Data Determine_IC50_Ki Determine IC50 and Ki Plot_Data->Determine_IC50_Ki

References

Amastatin's Mechanism as a Slow, Tight-Binding Inhibitor: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

Amastatin, a naturally occurring peptide produced by Streptomyces sp., is a potent inhibitor of various aminopeptidases. Its mechanism of action is characterized by a slow, tight-binding inhibition, a desirable feature for therapeutic agents as it can lead to a prolonged duration of action. This guide provides a comparative analysis of this compound's inhibitory mechanism, supported by experimental data and detailed protocols for researchers in drug discovery and development.

Mechanism of Action: A Two-Step Process

This compound's inhibition of aminopeptidases is not an instantaneous event. Instead, it follows a two-step mechanism. Initially, the enzyme (E) and inhibitor (I) rapidly form an initial encounter complex (EI). This is followed by a slower conformational change, leading to a much more stable, final enzyme-inhibitor complex (EI*). This slow isomerization is the hallmark of slow, tight-binding inhibitors and results in a time-dependent increase in inhibition.

The slow dissociation of the final EI* complex contributes to the "tight-binding" nature of this compound, reflected in its very low inhibition constants (Ki). This mechanism suggests that this compound acts as a transition-state analog, mimicking the tetrahedral intermediate of peptide bond hydrolysis.[1]

Slow_Tight_Binding_Inhibition cluster_equilibrium Rapid Initial Binding cluster_isomerization Slow Isomerization E Enzyme (E) EI Initial Encounter Complex (EI) E->EI k_on (fast) I Inhibitor (I) (this compound) EI->E k_off (fast) EI_star Final Tight Complex (EI*) EI->EI_star k_forward (slow) EI_star->EI k_reverse (very slow)

Caption: Mechanism of slow, tight-binding inhibition by this compound.

Comparative Inhibition Data

The efficacy of this compound as a slow, tight-binding inhibitor is evident when compared to other aminopeptidase inhibitors, such as Bestatin. While both are potent inhibitors, their kinetics can differ depending on the specific aminopeptidase.

InhibitorEnzymeKi (M)Inhibition TypeReference
This compound Aminopeptidase M (AP-M)1.9 x 10⁻⁸Slow-binding, competitive[2]
This compound Leucine Aminopeptidase (LAP)-Slow-binding[2]
This compound Microsomal Aminopeptidase3.0 x 10⁻⁸Slow, tight-binding[1]
This compound Cytosolic Leucine Aminopeptidase2.5 x 10⁻¹⁰Slow, tight-binding[1]
This compound Aeromonas Aminopeptidase-Slow, tight-binding[1]
Bestatin Aminopeptidase M (AP-M)4.1 x 10⁻⁶Slow-binding, competitive[2]
Bestatin Leucine Aminopeptidase (LAP)-Slow-binding[2]
Bestatin Microsomal Aminopeptidase1.4 x 10⁻⁶Rapidly reversible[1]
Bestatin Cytosolic Leucine Aminopeptidase5.8 x 10⁻¹⁰Slow, tight-binding[1]
Bestatin Aeromonas Aminopeptidase1.8 x 10⁻⁸Slow, tight-binding[1]

Note: "-" indicates data was not specified in the cited source.

The data highlights that this compound consistently demonstrates slow, tight-binding inhibition across various aminopeptidases with very low Ki values.[1] In contrast, Bestatin's inhibition of microsomal aminopeptidase is rapidly reversible, showcasing a key difference in their mechanisms against this particular enzyme.[1] The longer peptide chain of this compound, a tetrapeptide, compared to the dipeptide Bestatin, is suggested to contribute to the slower binding process and stronger inhibition of enzymes like Aminopeptidase M.[2][3]

Experimental Validation of Slow, Tight-Binding Inhibition

The validation of this compound's mechanism involves specific kinetic experiments designed to characterize slow-binding inhibitors. The general workflow for such an analysis is outlined below.

Slow_Binding_Workflow cluster_prep Preparation cluster_assay Kinetic Assay cluster_analysis Data Analysis Enzyme_prep Purified Enzyme Solution Preincubation Pre-incubate Enzyme and Inhibitor Enzyme_prep->Preincubation Inhibitor_prep Inhibitor Stock (this compound) Inhibitor_prep->Preincubation Substrate_prep Substrate Solution Initiate_reaction Initiate Reaction with Substrate Substrate_prep->Initiate_reaction Preincubation->Initiate_reaction Progress_curve Monitor Product Formation over Time (Progress Curve) Initiate_reaction->Progress_curve Fit_data Fit Progress Curves to Slow-Binding Equations Progress_curve->Fit_data Determine_constants Determine Kinetic Constants (Ki, kon, koff) Fit_data->Determine_constants

Caption: Experimental workflow for characterizing slow-binding inhibitors.

Detailed Experimental Protocols

The following are generalized protocols for the key experiments used to validate the slow, tight-binding inhibition of this compound. Researchers should optimize concentrations and incubation times based on the specific enzyme and substrate being studied.

Aminopeptidase Activity Assay (General Protocol)

This protocol is used to measure the rate of the enzymatic reaction and is the basis for the inhibition studies.

Materials:

  • Purified aminopeptidase

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5)

  • Substrate (e.g., L-Leucine-p-nitroanilide)

  • Inhibitor (this compound) stock solution (in a suitable solvent, e.g., DMSO or water)

  • Microplate reader or spectrophotometer

Procedure:

  • Prepare a reaction mixture in a microplate well or cuvette containing the assay buffer and substrate at a known concentration (typically at or near the Km).

  • To initiate the reaction, add a small volume of the purified enzyme solution to the reaction mixture.

  • Immediately monitor the increase in absorbance at the appropriate wavelength (e.g., 405 nm for p-nitroanilide release) over time.

  • The initial velocity of the reaction is determined from the linear portion of the progress curve.

Validation of Slow-Binding Inhibition

This experiment demonstrates the time-dependent nature of the inhibition.

Procedure:

  • Prepare a series of reaction mixtures as described in the activity assay protocol.

  • Add varying concentrations of this compound to the reaction mixtures.

  • Initiate the reactions by adding the enzyme.

  • Continuously monitor the reaction progress for an extended period (e.g., 15-30 minutes) to observe the curvature in the progress curves, which is indicative of slow-binding inhibition. The rate of the reaction will decrease over time as the EI* complex forms.

Determination of Kinetic Constants (k_on, k_off, and Ki)

More advanced kinetic analysis is required to determine the individual rate constants and the overall inhibition constant.

Pre-equilibrium and Steady-State Measurements:

  • Kinetic analysis can be performed using measurements made during the pre-equilibrium phase or at the final steady-state.[1]

Progress Curve Analysis:

  • Acquire progress curves at various substrate and inhibitor concentrations as described above.

  • Fit the progress curve data to the appropriate equation for slow, tight-binding inhibition. This will yield the observed rate constant (k_obs) for the onset of inhibition at each inhibitor concentration.

  • Plot the k_obs values against the inhibitor concentration. The resulting plot (which may be linear or hyperbolic) can be fitted to equations that describe the two-step inhibition model to determine the individual rate constants (k_on, k_off, k_forward, k_reverse) and ultimately calculate the overall inhibition constant (Ki).

Considerations for Tight-Binding Inhibitors:

  • When working with tight-binding inhibitors like this compound, the inhibitor concentration may be comparable to the enzyme concentration. This requires the use of kinetic equations that account for the depletion of free inhibitor upon binding to the enzyme.

  • Performing experiments at elevated enzyme concentrations can sometimes improve the signal-to-noise ratio and aid in the characterization of slow, tight-binding inhibitors.[4]

References

A Head-to-Head Comparison of Amastatin and Other Commercially Available Aminopeptidase Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Amastatin, a naturally occurring peptide analogue, is a potent and widely used inhibitor of several aminopeptidases. Its utility in research and potential therapeutic applications necessitates a clear understanding of its performance relative to other commercially available inhibitors. This guide provides a head-to-head comparison of this compound with other key aminopeptidase inhibitors, supported by experimental data to aid in the selection of the most appropriate inhibitor for specific research needs.

Quantitative Comparison of Inhibitor Potency

The inhibitory potency of this compound and its alternatives is most effectively compared using their inhibition constants (Kᵢ) and half-maximal inhibitory concentrations (IC₅₀). The table below summarizes these values for several commercially available inhibitors against various aminopeptidases. It is important to note that these values are compiled from various sources and experimental conditions may differ.

InhibitorTarget AminopeptidaseKᵢ (nM)IC₅₀ (µM)
This compound Aminopeptidase A250[1]-
Aeromonas Aminopeptidase0.26[2]-
Cytosolic Leucine Aminopeptidase30[2]-
Microsomal Aminopeptidase52[2]-
Aminopeptidase M (AP-M)19[3]-
Bestatin Aminopeptidase M (AP-M)4100[3]-
Aeromonas Aminopeptidase18[4]-
Cytosolic Leucine Aminopeptidase0.58[4]-
Microsomal Aminopeptidase1400[4]-
Aminopeptidase B1000[5]-
Leucyl Aminopeptidase1[5]-
Actinonin Aminopeptidase N (AP-N)-2[6]
Peptide Deformylase (PDF)0.28[7]-
Matrix Metalloproteinase-1 (MMP-1)300[7]-
Matrix Metalloproteinase-3 (MMP-3)1700[7]-
Matrix Metalloproteinase-8 (MMP-8)190[7]-
Matrix Metalloproteinase-9 (MMP-9)330[7]-
Meprin α20[7]-
Arphamenine A Aminopeptidase B-0.025
Puromycin Aminopeptidase N (AP-N)Weak inhibitor-
Puromycin-Sensitive Aminopeptidase (PSA)--

Note: A lower Kᵢ or IC₅₀ value indicates a higher inhibitory potency. Data is compiled from multiple sources and should be used for comparative purposes.

Signaling Pathway: The Renin-Angiotensin System

Aminopeptidases play a crucial role in various physiological pathways, including the Renin-Angiotensin System (RAS), which is critical for blood pressure regulation. This compound's inhibition of Aminopeptidase A and the broader activity of other inhibitors on Aminopeptidase N (CD13) can significantly impact this pathway. The following diagram illustrates the key steps in the RAS and the points of intervention for these inhibitors.

Renin-Angiotensin System cluster_inhibitors Inhibitors Angiotensinogen Angiotensinogen AngI Angiotensin I Angiotensinogen->AngI AngII Angiotensin II AngI->AngII AngIII Angiotensin III AngII->AngIII AngIV Angiotensin IV AngIII->AngIV Inactive Inactive Fragments AngIV->Inactive Renin Renin Renin->AngI ACE ACE ACE->AngII APA Aminopeptidase A (Target of this compound) APA->AngIII APN Aminopeptidase N (Target of Bestatin, Actinonin) APN->AngIV This compound This compound This compound->APA inhibits Bestatin_Actinonin Bestatin, Actinonin Bestatin_Actinonin->APN inhibit

Caption: The Renin-Angiotensin System and points of aminopeptidase inhibition.

Experimental Protocols

A standardized and reproducible experimental protocol is essential for the accurate determination of inhibitor potency. The following is a detailed methodology for a typical aminopeptidase inhibition assay using a chromogenic substrate.

Enzyme Inhibition Assay Protocol

Objective: To determine the inhibitory effect of a compound on a specific aminopeptidase.

Materials:

  • Purified aminopeptidase

  • Chromogenic substrate (e.g., L-Leucine-p-nitroanilide for Aminopeptidase N)

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5)

  • Inhibitor stock solution (dissolved in an appropriate solvent, e.g., DMSO)

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 405 nm

  • Incubator set to the optimal temperature for the enzyme (e.g., 37°C)

Procedure:

  • Prepare Reagents:

    • Dilute the purified aminopeptidase to the desired working concentration in the assay buffer.

    • Prepare a series of inhibitor dilutions from the stock solution in the assay buffer.

    • Prepare the chromogenic substrate solution in the assay buffer.

  • Assay Setup:

    • In a 96-well microplate, add the following to each well:

      • Assay buffer

      • Inhibitor solution at various concentrations (or solvent control)

      • Enzyme solution

    • Mix gently and pre-incubate the plate at the optimal temperature for a specified time (e.g., 10-15 minutes) to allow the inhibitor to bind to the enzyme.

  • Initiate Reaction:

    • Add the chromogenic substrate solution to each well to start the enzymatic reaction.

  • Data Acquisition:

    • Immediately place the microplate in the microplate reader.

    • Measure the absorbance at 405 nm at regular intervals (e.g., every 30 seconds) for a set period (e.g., 10-20 minutes). The increase in absorbance corresponds to the production of p-nitroaniline.

  • Data Analysis:

    • Calculate the initial reaction velocity (rate of change in absorbance) for each inhibitor concentration.

    • Plot the percentage of enzyme inhibition versus the logarithm of the inhibitor concentration.

    • Determine the IC₅₀ value from the resulting dose-response curve.

    • To determine the Kᵢ value, the assay should be repeated with varying substrate concentrations. The data can then be analyzed using methods such as the Lineweaver-Burk or Dixon plots.

The following diagram outlines the general workflow for this enzyme inhibition assay.

Enzyme Inhibition Assay Workflow A Reagent Preparation (Enzyme, Inhibitor, Substrate) B Assay Setup in 96-well Plate (Buffer, Inhibitor, Enzyme) A->B C Pre-incubation B->C D Initiate Reaction (Add Substrate) C->D E Kinetic Measurement (Absorbance at 405 nm) D->E F Data Analysis (Calculate Velocity, IC50, Ki) E->F

Caption: A typical workflow for an enzyme inhibition assay.

Conclusion

This compound is a potent inhibitor of several aminopeptidases, demonstrating particularly high affinity for Aeromonas aminopeptidase. When compared to other commercially available inhibitors, its potency varies depending on the specific enzyme target. Bestatin, for instance, is a more potent inhibitor of cytosolic leucine aminopeptidase, while Actinonin displays strong inhibition against peptide deformylase and several matrix metalloproteinases in addition to its effects on aminopeptidases. The choice of inhibitor should therefore be guided by the specific aminopeptidase of interest and the desired selectivity profile. The provided experimental protocol offers a standardized method for researchers to independently verify and compare the performance of these inhibitors in their own experimental settings.

References

Amastatin's Inhibitory Potency: A Quantitative Analysis of IC50 and Ki Values

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the inhibitory potency of a compound is paramount. This guide provides a quantitative comparison of Amastatin's inhibitory activity against various aminopeptidases, focusing on its IC50 and Ki values. Detailed experimental protocols and visualizations of relevant signaling pathways are included to offer a comprehensive resource for evaluating this compound's performance.

This compound is a potent, slow-binding, and competitive inhibitor of several aminopeptidases. Its efficacy is typically quantified by two key parameters: the half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki). While both values indicate the potency of an inhibitor, the Ki is a more direct measure of binding affinity, independent of substrate concentration.

Quantitative Data Summary

The following table summarizes the reported IC50 and Ki values for this compound against a range of aminopeptidases, providing a clear comparison of its inhibitory potency.

EnzymeOrganism/SourceIC50KiInhibition Type
Aminopeptidase N (APN/CD13)Porcine Microsomal18 µM[1]20 nM (after preincubation)Non-competitive[1]
Aminopeptidase M (AP-M)--19 nM[2]Slow-binding, Competitive[2]
Aeromonas AminopeptidaseAeromonas proteolytica-0.26 nM[3]Slow, Tight binding, Competitive[3]
Cytosolic Leucine Aminopeptidase--30 nM[3]Slow, Tight binding, Competitive[3]
Microsomal Aminopeptidase--52 nM[3]Slow, Tight binding, Competitive[3]
Leucine Aminopeptidase (LAP)----
Aminopeptidase A (APA)----
Leishmania donovani Leucine Aminopeptidase (LdLAP)Leishmania donovani-7.18 nMCompetitive

Experimental Protocols

Accurate determination of IC50 and Ki values is crucial for comparative analysis. Below are detailed methodologies for key experiments.

Determination of IC50 for this compound against Aminopeptidase N (APN)

This protocol describes a colorimetric assay to determine the IC50 value of this compound against porcine microsomal Aminopeptidase N.

Materials:

  • Porcine kidney microsomal Aminopeptidase N (EC 3.4.11.2)

  • L-Leucine-p-nitroanilide (substrate)

  • This compound

  • TRIS-HCl buffer (0.02 M, pH 7.5)

  • 96-well microplates

  • Microplate reader

Procedure:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

  • Prepare serial dilutions of this compound in the assay buffer to achieve a range of final concentrations.

  • In a 96-well plate, add the Aminopeptidase N enzyme solution to each well.

  • Add the different concentrations of this compound to the respective wells. Include a control group with no inhibitor.

  • Pre-incubate the enzyme and inhibitor at a specified temperature (e.g., 37°C) for a defined period to allow for binding.

  • Initiate the enzymatic reaction by adding the substrate, L-Leucine-p-nitroanilide, to all wells.

  • Monitor the absorbance at 405 nm at regular intervals using a microplate reader. The rate of p-nitroaniline production is proportional to the enzyme activity.

  • Plot the percentage of enzyme inhibition against the logarithm of this compound concentration.

  • Determine the IC50 value, which is the concentration of this compound that causes 50% inhibition of the enzyme activity, by fitting the data to a suitable dose-response curve.

Determination of Ki for this compound

The inhibition constant (Ki) for a competitive inhibitor can be determined from IC50 values using the Cheng-Prusoff equation, or through kinetic studies by varying both substrate and inhibitor concentrations.

Using the Cheng-Prusoff Equation:

For a competitive inhibitor, the Ki can be calculated from the IC50 value using the following formula:

Ki = IC50 / (1 + [S]/Km)

Where:

  • [S] is the substrate concentration.

  • Km is the Michaelis-Menten constant of the substrate for the enzyme.

Kinetic Studies (Dixon Plot or Lineweaver-Burk Plot):

  • Perform a series of enzyme activity assays with varying concentrations of the substrate in the absence and presence of different fixed concentrations of this compound.

  • Measure the initial reaction velocities for each condition.

  • Plot the data using a Dixon plot (1/velocity vs. inhibitor concentration) or a Lineweaver-Burk plot (1/velocity vs. 1/substrate concentration).

  • The Ki value can be determined from the intersection point of the lines on the Dixon plot or from the changes in the slope and y-intercept on the Lineweaver-Burk plot.

Signaling Pathway and Experimental Workflow Visualizations

The following diagrams, created using Graphviz (DOT language), illustrate key signaling pathways involving aminopeptidases inhibited by this compound and a general experimental workflow for determining inhibitory potency.

Inhibition_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Enzyme Solution Enzyme Solution Reaction Incubation Reaction Incubation Enzyme Solution->Reaction Incubation Substrate Solution Substrate Solution Substrate Solution->Reaction Incubation Inhibitor (this compound) Dilutions Inhibitor (this compound) Dilutions Inhibitor (this compound) Dilutions->Reaction Incubation Data Acquisition Data Acquisition Reaction Incubation->Data Acquisition Calculate % Inhibition Calculate % Inhibition Data Acquisition->Calculate % Inhibition Plot Dose-Response Curve Plot Dose-Response Curve Calculate % Inhibition->Plot Dose-Response Curve Determine IC50 Determine IC50 Plot Dose-Response Curve->Determine IC50 Determine Ki Determine Ki Determine IC50->Determine Ki

Experimental workflow for determining IC50 and Ki.

RAS_Pathway Angiotensinogen Angiotensinogen Angiotensin I Angiotensin I Angiotensinogen->Angiotensin I Renin Renin Renin Angiotensin II Angiotensin II Angiotensin I->Angiotensin II ACE ACE ACE Angiotensin III Angiotensin III Angiotensin II->Angiotensin III Aminopeptidase A (APA) Aminopeptidase A (APA) Aminopeptidase A (APA) This compound This compound This compound->Aminopeptidase A (APA) AT1 Receptor AT1 Receptor Angiotensin III->AT1 Receptor Vasoconstriction, Aldosterone Release Vasoconstriction, Aldosterone Release AT1 Receptor->Vasoconstriction, Aldosterone Release

Renin-Angiotensin System and the role of Aminopeptidase A.

MAPK_Pathway Growth Factors, Cytokines Growth Factors, Cytokines Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factors, Cytokines->Receptor Tyrosine Kinase Ras Ras Receptor Tyrosine Kinase->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Aminopeptidase N (APN) Aminopeptidase N (APN) ERK->Aminopeptidase N (APN) Cell Proliferation, Differentiation Cell Proliferation, Differentiation ERK->Cell Proliferation, Differentiation This compound This compound This compound->Aminopeptidase N (APN)

MAPK signaling pathway and the involvement of Aminopeptidase N.

References

Validating the Specificity of Amastatin using Substrate Competition Assays: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Amastatin's specificity against other common aminopeptidase inhibitors. The information presented is supported by experimental data from peer-reviewed literature, offering an objective analysis of its performance. Detailed experimental protocols and visual diagrams are included to facilitate the replication and understanding of the methodologies used to validate this compound's specificity.

Executive Summary

This compound is a potent, competitive, and reversible inhibitor of several aminopeptidases. Its specificity is a critical factor in its utility as a research tool and potential therapeutic agent. This guide delves into the use of substrate competition assays to quantitatively assess this specificity, comparing its inhibitory profile with that of Bestatin, another widely used aminopeptidase inhibitor, and other alternatives such as Leupeptin and Puromycin. The data consistently demonstrates that this compound exhibits a distinct inhibitory profile, with potent activity against leucyl aminopeptidase and alanyl aminopeptidase, and weaker to no inhibition against others like arginyl aminopeptidase.

Comparative Inhibitory Potency of this compound and Alternatives

The specificity of an inhibitor is quantitatively defined by its inhibition constant (Ki) against a panel of enzymes. A lower Ki value indicates a higher binding affinity and more potent inhibition. The following tables summarize the Ki values for this compound and other inhibitors against various aminopeptidases, compiled from published experimental data.

Table 1: Inhibitory Potency (Ki) of this compound against Various Aminopeptidases

AminopeptidaseSubstrate Used in AssayThis compound KiReference
Aeromonas AminopeptidaseL-Leucine p-nitroanilide0.26 nM[1]--INVALID-LINK--
Cytosolic Leucine AminopeptidaseL-Leucine p-nitroanilide30 nM[1]--INVALID-LINK--
Microsomal Aminopeptidase (Aminopeptidase M/N)L-Leucine p-nitroanilide52 nM[1]--INVALID-LINK--
Aminopeptidase AL-Glutamic acid β-naphthylamide250 nM[1]--INVALID-LINK--
Leucine Aminopeptidase (porcine kidney)Leucine-p-nitroanilide1.9 x 10⁻⁸ M--INVALID-LINK--
Aminopeptidase M (porcine kidney)Alanine-p-nitroanilide4.1 x 10⁻⁶ M--INVALID-LINK--

Table 2: Comparative Inhibitory Potency (Ki) of this compound and Bestatin

AminopeptidaseThis compound KiBestatin KiReference
Aeromonas Aminopeptidase0.26 nM[1]18 nM--INVALID-LINK--
Cytosolic Leucine Aminopeptidase30 nM[1]0.58 nM--INVALID-LINK--
Microsomal Aminopeptidase52 nM[1]1,400 nM--INVALID-LINK--
Leucine Aminopeptidase (porcine kidney)1.9 x 10⁻⁸ MNot Reported in this study--INVALID-LINK--
Aminopeptidase M (porcine kidney)4.1 x 10⁻⁶ M1.9 x 10⁻⁸ M--INVALID-LINK--
Aminopeptidase BNot significantly inhibited~1 µM[2]--INVALID-LINK--
Glutamyl Aminopeptidase (Aminopeptidase A)InhibitsNot a primary inhibitor--INVALID-LINK--
Arginyl Aminopeptidase (Aminopeptidase B)Does not inhibitInhibits--INVALID-LINK--

Table 3: Inhibitory Profile of Other Aminopeptidase Inhibitors

InhibitorTarget AminopeptidasesTypical Ki or IC50Reference
Leupeptin Serine and Cysteine Proteases (including some aminopeptidases)nM to µM range--INVALID-LINK--
Puromycin Puromycin-sensitive aminopeptidaseµM range--INVALID-LINK--

Experimental Protocols

Substrate Competition Assay for Determining this compound's Inhibitory Specificity

This protocol outlines a continuous spectrophotometric or fluorometric assay to determine the inhibitory constant (Ki) of this compound against a panel of aminopeptidases.

Materials:

  • Purified aminopeptidases (e.g., Leucine aminopeptidase, Alanine aminopeptidase, Glutamyl aminopeptidase, Arginyl aminopeptidase)

  • This compound hydrochloride

  • Alternative inhibitors (e.g., Bestatin, Leupeptin, Puromycin)

  • Chromogenic or fluorogenic substrates (e.g., L-Leucine-p-nitroanilide, L-Alanine-p-nitroanilide, L-Glutamic acid-p-nitroanilide, L-Arginine-p-nitroanilide, or their fluorogenic counterparts like AMC or AFC derivatives)

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5)

  • Microplate reader capable of measuring absorbance or fluorescence

  • 96-well microplates

Procedure:

  • Enzyme and Inhibitor Preparation:

    • Reconstitute purified aminopeptidases to a stock concentration of 1 mg/mL in an appropriate buffer and store at -80°C.

    • Prepare a stock solution of this compound (and other inhibitors) in the assay buffer. Create a series of dilutions to cover a range of concentrations (e.g., from 0.1 nM to 100 µM).

  • Substrate Preparation:

    • Prepare a stock solution of the desired chromogenic or fluorogenic substrate in a suitable solvent (e.g., DMSO or assay buffer). The final substrate concentration in the assay should be close to its Km value for the respective enzyme.

  • Assay Setup:

    • In a 96-well plate, add the following to each well:

      • Assay buffer

      • A fixed concentration of the aminopeptidase enzyme.

      • Varying concentrations of this compound or the alternative inhibitor.

    • Incubate the enzyme and inhibitor mixture at room temperature for a pre-determined time (e.g., 15-30 minutes) to allow for binding equilibrium to be reached.

  • Initiation and Measurement:

    • Initiate the enzymatic reaction by adding the substrate to each well.

    • Immediately place the microplate in the reader and measure the change in absorbance or fluorescence over time at the appropriate wavelength (e.g., 405 nm for p-nitroanilide substrates). The measurements should be taken at regular intervals (e.g., every 30 seconds) for a period of 10-20 minutes.

  • Data Analysis:

    • Calculate the initial reaction velocity (V₀) from the linear portion of the progress curves for each inhibitor concentration.

    • Plot the reaction velocity as a function of the inhibitor concentration.

    • Determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity.

    • Calculate the Ki value using the Cheng-Prusoff equation for competitive inhibition: Ki = IC50 / (1 + [S]/Km) Where:

      • [S] is the substrate concentration.

      • Km is the Michaelis-Menten constant of the substrate for the enzyme.

Visualizing the Experimental Workflow and Principles

The following diagrams, generated using Graphviz (DOT language), illustrate the key concepts and workflows described in this guide.

Substrate_Competition_Assay_Workflow cluster_preparation Preparation cluster_assay Assay cluster_analysis Data Analysis Enzyme Purified Aminopeptidase Mix Incubate Enzyme + Inhibitor Enzyme->Mix Inhibitor This compound (or alternative) Inhibitor->Mix Substrate Chromogenic/ Fluorogenic Substrate React Add Substrate & Measure Substrate->React Mix->React Velocity Calculate Initial Reaction Velocity (V₀) React->Velocity IC50 Determine IC50 Velocity->IC50 Ki Calculate Ki using Cheng-Prusoff Equation IC50->Ki Competitive_Inhibition_Mechanism E Enzyme ES Enzyme- Substrate Complex E->ES + S EI Enzyme- Inhibitor Complex E->EI + I S Substrate I Inhibitor (this compound) ES->E P Product ES->P k_cat EI->E

References

Safety Operating Guide

Safeguarding Your Research: A Comprehensive Guide to Handling Amastatin

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and scientists in the fast-paced world of drug development, ensuring laboratory safety is paramount. This guide provides essential, immediate safety and logistical information for handling Amastatin, a potent aminopeptidase inhibitor. By adhering to these procedural steps, you can minimize risks and ensure a safe and efficient research environment.

Personal Protective Equipment (PPE): Your First Line of Defense

When handling this compound, a comprehensive approach to personal protection is crucial. The following table summarizes the recommended PPE.

PPE CategoryItemSpecifications
Hand Protection GlovesChemical-impermeable gloves are required. For activities with a high risk of contamination, consider double gloving.[1][2]
Eye Protection Safety GogglesTightly fitting safety goggles with side-shields are mandatory to protect against dust particles and splashes.[1]
Body Protection Lab Coat/GownA disposable, low-permeability fabric gown with a solid front, long sleeves, and tight-fitting cuffs is recommended.[2]
Respiratory Protection RespiratorFor procedures with the potential for aerosolization or when handling the powder outside of a containment system, an air-purifying respirator should be worn.[3]

General Hygiene Practices: Always wash hands thoroughly with soap and water after handling this compound, even if gloves were worn.[3] Contaminated clothing should be removed immediately and laundered separately before reuse.[3] Do not eat, drink, or smoke in areas where this compound is handled or stored.[3]

Safe Handling and Storage: Procedural Guidance

Proper handling and storage protocols are critical to maintaining the integrity of this compound and ensuring the safety of laboratory personnel.

Handling:

  • Ventilation: Handle this compound in a well-ventilated area.[1] For procedures that may generate dust or aerosols, use a containment system such as a chemical fume hood.[1][3]

  • Avoiding Dust Formation: Take care to avoid the formation of dust and aerosols during handling.[1]

  • Electrostatic Discharge: Use non-sparking tools to prevent fire caused by electrostatic discharge.[1]

Storage:

  • Container: Store this compound in its original, tightly closed container in a dry and cool place.[1]

  • Temperature: The recommended storage temperature is -20°C.[4]

  • Incompatibilities: Store away from incompatible materials and foodstuff containers.[1][3]

Emergency Procedures: First Aid and Spill Response

Accidents can happen. Being prepared with clear and immediate emergency procedures is essential.

First Aid Measures:

Exposure RouteFirst Aid Procedure
Inhalation Move the victim to fresh air. If breathing is difficult, administer oxygen. If not breathing, give artificial respiration and seek immediate medical attention.[1]
Skin Contact Immediately remove all contaminated clothing. Wash the affected area with soap and plenty of water. Consult a doctor.[1]
Eye Contact Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[1]
Ingestion Rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately.[1]

In case of a poisoning emergency, call the National Poison Control Center at (800) 222-1222.[5]

Spill Response:

In the event of a spill, follow these steps to ensure a safe and effective cleanup:

Spill_Response_Workflow cluster_immediate_actions Immediate Actions cluster_containment_cleanup Containment & Cleanup cluster_disposal Disposal Evacuate Evacuate Personnel Ventilate Ensure Adequate Ventilation Evacuate->Ventilate Secure the area Ignition Remove Ignition Sources Ventilate->Ignition Prevent fire Contain Contain the Spill Ignition->Contain Once safe Absorb Absorb with Inert Material Contain->Absorb Prevent spreading Collect Collect and Place in a Sealed Container Absorb->Collect For proper disposal Dispose Dispose as Hazardous Waste Collect->Dispose Follow regulations

Caption: A stepwise workflow for safely managing an this compound spill.

Disposal Plan: Responsible Waste Management

Proper disposal of this compound and its containers is crucial to prevent environmental contamination and ensure regulatory compliance.

  • Unused Material: Dispose of unused this compound as hazardous waste in accordance with national and local regulations. Do not let the chemical enter drains.[1]

  • Contaminated Materials: Any materials that have come into contact with this compound, such as gloves, absorbent pads, and empty containers, should also be treated as hazardous waste and disposed of accordingly.

  • Empty Containers: Handle uncleaned containers as you would the product itself. After proper cleaning, they can be disposed of or recycled according to institutional and local guidelines.

The following flowchart outlines the decision-making process for this compound disposal:

Caption: A decision tree for the proper disposal of this compound waste.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.